2-(2-Fluorophenyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQOANABUGGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402341 | |
| Record name | 2-(2-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-41-4 | |
| Record name | 2-(2-Fluorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(2-Fluorophenyl)piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-(2-Fluorophenyl)piperidine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, validated synthetic routes, analytical characterization, and its role as a precursor in the development of therapeutic agents.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine derivative where a 2-fluorophenyl group is attached to the second carbon of the piperidine ring. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2] The primary CAS Number for the racemic compound is 383128-41-4 .[3] It is important to note that various salts and enantiomeric forms will have different CAS numbers.[4]
Key physicochemical data for the parent compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 383128-41-4 | [3] |
| Molecular Formula | C₁₁H₁₄FN | [3] |
| Molecular Weight | 179.234 g/mol | [3][5] |
| Appearance | Colorless to light-colored liquid | [3][5] |
| Boiling Point | ~240 - 260 °C (estimated) | [5] |
| Density | ~1.1 - 1.2 g/cm³ (estimated) | [5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); sparingly soluble in water. | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-arylpiperidines is a well-established field in organic chemistry. A common and robust method involves the reaction of a suitable pyridine precursor with an organometallic reagent, followed by reduction of the resulting intermediate.
Rationale: This approach is favored for its high convergence and reliability. The Grignard reaction provides a powerful method for carbon-carbon bond formation, while the subsequent reduction of the heterocyclic ring is typically efficient.
Experimental Protocol: Grignard Reaction and Catalytic Hydrogenation
Step 1: Formation of 2-(2-Fluorophenyl)pyridine This intermediate is typically formed via a Suzuki or Stille coupling of 2-chloropyridine with 2-fluorophenylboronic acid or the corresponding stannane, respectively.
Step 2: Reduction of the Pyridine Ring The most common method for reducing the pyridine ring to a piperidine is catalytic hydrogenation.
-
Reaction: 2-(2-Fluorophenyl)pyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst: A heterogeneous catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) is added.
-
Conditions: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or similar hydrogenation apparatus at room temperature until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified, often by distillation or chromatography, to yield this compound.
The workflow for this synthetic approach is illustrated below.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where orthogonal methods confirm the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect characteristic signals for the aromatic protons (with coupling patterns influenced by the fluorine atom), and the aliphatic protons of the piperidine ring. The proton at C2, adjacent to the phenyl ring, will typically appear as a distinct multiplet.[6][7]
-
¹³C NMR: The spectrum will show distinct signals for the fluorinated and non-fluorinated aromatic carbons, along with the five unique carbons of the piperidine ring.[6][7]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z corresponding to 179.23.[6]
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), the C-N bond of the amine, and the C-F bond.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
The logical flow for quality control is depicted in the following diagram.
Applications in Medicinal Chemistry
The piperidine nucleus is one of the most prevalent N-heterocycles found in pharmaceuticals.[8][9] The introduction of a fluorophenyl group modifies the scaffold's properties, often enhancing its metabolic stability and receptor binding affinity.[1][2]
-
CNS Agents: Substituted phenylpiperidines are foundational structures for a wide range of centrally acting agents. They are used as key intermediates in the synthesis of compounds targeting dopamine transporters (DAT) and serotonin transporters (SERT), which are relevant for treating conditions like depression and addiction.[10][11]
-
Antitumor Agents: The fluorophenylpiperidine moiety has been incorporated into novel compounds investigated for their anticancer properties.[9][12] These derivatives can be designed to interact with specific biological targets within cancer cells.
-
General Scaffolding: Due to its conformational flexibility and basic nitrogen atom, the piperidine ring is an excellent scaffold for building molecular complexity.[13] The 2-(2-fluorophenyl) derivative serves as a starting point for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its derivatives must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous piperidine compounds provide essential guidance.[14][15]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16][17] Avoid breathing vapors or mists and prevent contact with skin and eyes.[15][18]
-
Hazards: Phenylpiperidine derivatives are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[16][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][18] Store away from incompatible materials such as strong oxidizing agents.
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The Multifaceted Mechanism of Action of 2-(2-Fluorophenyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom to the phenyl ring of a piperidine scaffold creates a molecule with significant potential for interacting with key neurological targets. This guide provides a detailed exploration of the mechanism of action of 2-(2-Fluorophenyl)piperidine and its analogues, offering insights for researchers and professionals in drug development. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] The strategic addition of fluorine can further enhance metabolic stability and binding affinity.[3]
Primary Molecular Targets: A Dual-Action Profile
This compound and its closely related analogues primarily exert their effects through interaction with two major classes of proteins in the central nervous system: monoamine transporters and sigma receptors. This dual-action profile underscores the complexity of its pharmacological effects.
Monoamine Transporter Inhibition
A significant body of research points to the potent activity of 2-substituted piperidine derivatives as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.
-
Dopamine Transporter (DAT): Many 2-arylpiperidine analogues are potent dopamine reuptake inhibitors.[6][7] By blocking DAT, these compounds increase the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This mechanism is shared by several therapeutic agents and substances of abuse, such as cocaine.[4][5]
-
Serotonin Transporter (SERT): Several analogues also exhibit significant affinity for the serotonin transporter, with some compounds showing selectivity for SERT over other monoamine transporters.[4][5] Inhibition of serotonin reuptake is a hallmark of many antidepressant medications.
The selectivity for DAT versus SERT can be modulated by structural modifications to the piperidine ring and its substituents.[4][5][8][9][10] For instance, certain substitutions can shift the activity profile towards a more selective DAT inhibitor or a dual DAT/SERT inhibitor.
Sigma Receptor Modulation
Beyond monoamine transporters, this compound and related compounds have demonstrated significant affinity for sigma (σ) receptors, a unique class of intracellular proteins.[11][12][13] There are two main subtypes, σ1 and σ2 receptors, and they are implicated in a wide range of cellular functions and neurological processes.
-
Sigma-1 (σ1) Receptors: These receptors are intracellular chaperones that modulate a variety of signaling proteins, including ion channels and G-protein coupled receptors.[12] Ligands that bind to σ1 receptors can have neuroprotective, antidepressant, and analgesic effects. Several piperidine-based compounds have been identified as high-affinity σ1 receptor ligands.[12][13][14]
-
Sigma-2 (σ2) Receptors: The precise function of σ2 receptors is less understood, but they are also being investigated as potential targets for various therapeutic areas, including oncology and neurology.[12]
The interaction with sigma receptors adds another layer to the pharmacological profile of these compounds and may contribute to their overall therapeutic or side-effect profile.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that influence their mechanism of action include:
-
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. The fluorine atom in the ortho position of the phenyl ring, as in this compound, significantly influences the molecule's electronic properties and its interaction with target proteins.[15]
-
Piperidine Ring Conformation: The piperidine ring can adopt different conformations, and the preferred conformation can affect binding affinity and selectivity.[16]
-
Stereochemistry: As with many biologically active molecules, the stereochemistry of 2-arylpiperidines is crucial. The different enantiomers of a chiral piperidine derivative can exhibit markedly different pharmacological activities and potencies.[17][18][19][20] For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to side effects.[19][20]
Quantitative Biological Data
The following table summarizes the binding affinities (Ki) of representative 2-substituted piperidine analogues for key molecular targets. Lower Ki values indicate higher binding affinity.
| Compound Class | Target | Ki (nM) Range |
| 3,4-disubstituted piperidines | DAT | 4 - 400 |
| 3,4-disubstituted piperidines | SERT | 7.6 (for a specific potent analogue) |
| Piperidine-based σ1 modulators | σ1 Receptor | 8.1 - 52 (for specific analogues) |
| Phenoxyalkylpiperidines | σ1 Receptor | 0.34 - 1.49 |
Data compiled from multiple sources.[4][5][11][14]
Experimental Protocols for Mechanistic Elucidation
The mechanism of action of this compound and its analogues is typically investigated using a combination of in vitro and in vivo experimental techniques.
In Vitro Assays
1. Radioligand Binding Assays:
This technique is used to determine the binding affinity of a compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target protein (e.g., DAT, SERT, or σ1 receptors).
-
Incubation: Incubate the membranes with a radiolabeled ligand (a molecule that binds specifically to the target) and varying concentrations of the test compound (e.g., a 2-arylpiperidine derivative).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
2. Synaptosomal Uptake Assays:
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine uptake).
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound.
-
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) to initiate uptake.
-
Uptake Termination: After a short incubation period, terminate the uptake process, often by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radioactivity taken up by the synaptosomes.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
In Vivo Models
Behavioral pharmacology models in animals are used to assess the functional consequences of a compound's mechanism of action. For compounds affecting dopamine signaling, models of locomotor activity and stereotypic behaviors are often employed.[4][5]
Visualizing the Mechanism and Workflow
Dopamine Reuptake Inhibition Pathway
Caption: Inhibition of dopamine reuptake by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for characterizing the in vitro activity of 2-arylpiperidine derivatives.
Conclusion
This compound and its analogues represent a versatile class of compounds with a complex mechanism of action centered on the inhibition of monoamine transporters and modulation of sigma receptors. The interplay between these activities, governed by subtle structural modifications, presents both challenges and opportunities for the design of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols are essential for harnessing the full potential of this chemical scaffold in drug discovery.
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An In-depth Technical Guide to 2-(2-Fluorophenyl)piperidine Derivatives and Analogs for Drug Discovery Professionals
Foreword: The Strategic Value of the 2-(2-Fluorophenyl)piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, present in a vast number of approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with a multitude of biological targets. The strategic introduction of a 2-fluorophenyl group at the 2-position of this ring system creates a unique chemical entity—this compound—that offers a compelling combination of physicochemical and pharmacological properties. This guide provides an in-depth exploration of this scaffold, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and therapeutic potential for researchers, scientists, and drug development professionals.
The presence of the fluorine atom at the ortho position of the phenyl ring is a critical design element. It significantly influences the molecule's electronic properties and can modulate its pKa, lipophilicity, and metabolic stability.[3] This strategic fluorination can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making the this compound core an attractive starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[4]
This document will navigate the key aspects of working with this compound derivatives, from fundamental synthetic strategies to the nuanced interpretation of pharmacological data. It is designed to be a practical and authoritative resource, empowering researchers to harness the full potential of this versatile scaffold in their drug discovery endeavors.
I. Synthesis of the this compound Core: A Practical Approach
The efficient and stereocontrolled synthesis of the this compound core is paramount for any drug discovery program. While various methods exist for the synthesis of substituted piperidines, a robust and scalable approach often involves the stereoselective reduction of a corresponding pyridine precursor.[5][6]
Core Synthesis Workflow: Stereoselective Hydrogenation
A widely applicable method for preparing 2-substituted piperidines involves the hydrogenation of a 2-substituted pyridine. This process can be tailored to achieve a high degree of stereoselectivity, yielding specific isomers that are crucial for elucidating structure-activity relationships.[6]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the this compound core via catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.
Materials:
-
2-(2-Fluorophenyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2-(2-fluorophenyl)pyridine (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂ or 10% Pd/C, ~1-5 mol%).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and commence vigorous stirring. The reaction is typically run at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used to check for the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of acetic acid or methanol.
-
Basification and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and carefully basify with a concentrated NaOH solution to a pH > 10. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
Causality Behind Experimental Choices:
-
Acidic Solvent: The use of glacial acetic acid as a solvent protonates the pyridine nitrogen, activating the ring towards reduction and improving the efficiency of the hydrogenation.
-
Heterogeneous Catalyst: PtO₂ and Pd/C are robust and highly active catalysts for pyridine reduction. The choice of catalyst can sometimes influence the stereochemical outcome.
-
Pressure: High-pressure hydrogenation is necessary to overcome the aromaticity of the pyridine ring and achieve complete reduction to the piperidine.
II. Structure-Activity Relationships (SAR) and Pharmacological Profile
The this compound scaffold serves as a versatile template for developing ligands with a wide range of pharmacological activities. The substitution pattern on both the piperidine nitrogen and the fluorophenyl ring dictates the affinity and selectivity for various biological targets.
Modulation of Monoamine Transporters
A significant area of investigation for aryl-piperidine derivatives has been their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct SAR studies on the this compound core are not extensively published, valuable insights can be drawn from related arylpiperazine and other arylpiperidine series.
For instance, in series of arylpiperazines, substitution at the ortho position of the phenyl ring with a group having a negative potential has been shown to be favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[7] This suggests that the ortho-fluoro substituent in the this compound scaffold likely plays a crucial role in receptor recognition and binding.
Potential as Antihypertensive Agents
Derivatives of fluorophenyl-piperidines have also been explored as potential antihypertensive agents through the inhibition of T-type calcium channels.[8] Structure-activity relationship studies in a series of N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides revealed that dialkyl substituents at the benzylic position are important for inhibitory activity.[8] Although this example features a 4-fluorophenyl group, it highlights the potential of the fluorophenylpiperidine scaffold to be adapted for cardiovascular targets.
Emerging Therapeutic Applications
The versatility of the piperidine scaffold is further demonstrated by its application in developing agents for a diverse range of diseases.[9][10] The unique electronic and steric properties conferred by the 2-fluorophenyl group make this particular core a promising candidate for exploring novel therapeutic targets. Computer-aided drug design studies suggest that piperidine derivatives can interact with various enzymes, receptors, and ion channels, indicating potential applications in oncology and CNS disorders beyond monoamine transporter modulation.[9]
| Compound Class | Biological Target | Key SAR Insights | Therapeutic Potential |
| Arylpiperazines | 5-HT1A, α1-adrenergic receptors | Ortho-substitution on the phenyl ring is favorable for affinity.[7] | Anxiolytics, Antidepressants, Antihypertensives |
| N-alkyl-piperidine-4-carboxamides | T-type Calcium Channels | Dialkyl substitution at the benzylic position enhances activity.[8] | Antihypertensives |
| General Piperidine Derivatives | Various (Enzymes, Receptors, Ion Channels) | Scaffold provides a platform for diverse functionalization.[9] | Oncology, CNS Disorders, Anesthetics |
III. Key Experimental Workflows in Pharmacological Evaluation
A thorough pharmacological characterization of novel this compound derivatives is essential to understand their mechanism of action and therapeutic potential. This involves a tiered approach, starting with in vitro binding and functional assays, followed by cellular and in vivo models.
Workflow for Assessing Monoamine Transporter Inhibition
Experimental Protocol: Radioligand Binding Assay for DAT Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter (DAT).
Materials:
-
Rat striatal membrane preparations (or cell lines expressing human DAT)
-
[³H]WIN 35,428 (a radiolabeled DAT ligand)
-
Test compounds (this compound derivatives)
-
Non-specific binding control (e.g., GBR 12909 or cocaine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Incubation: In test tubes, combine the membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-specific control (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a specified time to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System:
-
Positive Control: A known DAT inhibitor should be run in parallel to ensure the assay is performing as expected.
-
Saturation Binding: A saturation binding experiment with the radioligand should be performed to determine its Kd and Bmax in the specific tissue preparation being used.
-
Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
IV. Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the design of novel, potent, and selective ligands for a variety of biological targets. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.
Future research in this area should focus on:
-
Systematic SAR Exploration: A comprehensive investigation of substitutions on both the piperidine nitrogen and the fluorophenyl ring is needed to build a detailed SAR map for specific targets of interest.
-
Stereoselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of individual stereoisomers are crucial, as biological activity is often highly dependent on stereochemistry.[6]
-
Exploration of Novel Therapeutic Targets: While monoamine transporters are a well-established area for arylpiperidines, the unique properties of the this compound core warrant its exploration against a broader range of CNS and non-CNS targets.
-
Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be critical for advancing promising compounds towards clinical development.
V. References
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PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]
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PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
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Eurasian Journal of Medical and Chemical Sciences. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
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PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Retrieved from [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]
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DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). (S)-2-(2-Fluorophenyl)piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. Retrieved from
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Google Patents. (n.d.). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same. Retrieved from
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Google Patents. (n.d.). RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis. Retrieved from
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Google Patents. (n.d.). US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers. Retrieved from
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PubMed. (1995). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Retrieved from [Link]
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LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]
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Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof. Retrieved from
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Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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The Biological Versatility of the 2-(2-Fluorophenyl)piperidine Scaffold: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets.[2] When this ubiquitous heterocycle is substituted with a phenyl group, a new dimension of biological activity is unlocked, particularly in the realm of neuroscience. The strategic introduction of a fluorine atom to this phenyl ring, specifically at the ortho position to create the 2-(2-fluorophenyl)piperidine moiety, has proven to be a pivotal design element in the development of potent and selective ligands for critical central nervous system (CNS) targets.
Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] It can alter metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for lead optimization.[4] This guide provides an in-depth exploration of the biological activity of compounds incorporating the this compound core, synthesizing data from numerous studies to offer a comprehensive resource for researchers and drug development professionals. We will delve into the key biological targets, quantitative activity data, and the underlying structure-activity relationships that make this scaffold a compelling starting point for novel therapeutics.
Primary Biological Targets and Pharmacological Profile
The this compound moiety is a key pharmacophore that confers affinity for several critical CNS targets. The majority of research has centered on its role in derivatives targeting monoamine transporters and other receptors implicated in neurological and psychiatric disorders.
Dopamine Transporter (DAT) Inhibition
A significant body of research highlights the importance of the fluorophenylpiperidine and its bioisosteric piperazine analogues in the design of high-affinity ligands for the dopamine transporter (DAT).[5][6][7] These compounds are of particular interest for their potential as therapeutics for cocaine addiction and other substance use disorders.[5][7]
Many of these potent DAT inhibitors are analogues of GBR 12909, a selective dopamine reuptake inhibitor.[5] While these molecules are often complex, featuring a bis(4-fluorophenyl)methoxy]ethyl or similar bulky group, the presence of a fluorophenyl moiety on the piperidine or piperazine ring is a recurring theme.[5][6][8] For example, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines have been shown to bind to the DAT with high affinity.[5][6] One such analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibits subnanomolar affinity for the DAT (Ki = 0.7 nM) and demonstrates good selectivity over the serotonin transporter (SERT).[5][6]
The strategic placement of the fluorine atom on the phenyl ring influences both potency and selectivity. While direct comparisons with the unsubstituted 2-phenylpiperidine are not always available, the prevalence of fluorinated analogues in high-affinity DAT ligands suggests a favorable contribution of the fluorine atom to the binding interaction.
Table 1: Binding Affinities (Ki) of Representative Fluorophenyl-Containing Piperidine/Piperazine Derivatives for the Dopamine Transporter (DAT)
| Compound | Target | Ki (nM) | Selectivity (SERT/DAT) | Reference(s) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 | [5],[6] |
| A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | Low nM | Up to 500-fold over SERT | [8] |
| Optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines (S configuration) | DAT | High | More selective than R | [7] |
Serotonin Transporter (SERT) and 5-HT₂ₐ Receptor Modulation
The fluorophenylpiperidine scaffold is also integral to compounds targeting the serotonin system. Derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as ligands for serotonin receptors, particularly the 5-HT₂ₐ subtype.[9][10][11]
For instance, 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives have been synthesized and evaluated as SSRIs, although they generally exhibit lower potency than typical SSRIs.[9] More complex molecules incorporating a fluorophenylmethyl-piperidine structure have shown potent inverse agonist activity at the 5-HT₂ₐ receptor, suggesting potential applications as antipsychotic agents.[10] The compound ACP-103, for example, displays high affinity for the human 5-HT₂ₐ receptor with a pKi of 9.3.[10]
Table 2: Biological Activity of Fluorophenylpiperidine Derivatives at Serotonergic Targets
| Compound | Target | Activity Type | Potency Measurement | Value | Reference(s) |
| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives | SERT | Inhibition | IC₅₀ | 1.45-9.56 µM | [9] |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | 5-HT₂ₐ Receptor | Inverse Agonist | pKi | 9.3 | [10] |
| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | Inhibition | Ki | 2-400 nM | [12] |
Sigma Receptor (σR) Affinity
Derivatives containing the 2-fluorophenylpiperidine or a related fluorophenylpiperazine moiety have also been explored as ligands for sigma receptors (σR), which are implicated in a variety of CNS functions and are targets for the treatment of neuropsychiatric disorders and pain.[13][14][15] Studies have shown that piperidine-based compounds can exhibit high affinity for the σ₁ receptor subtype.[13][15] Interestingly, the substitution of a piperazine ring with a piperidine ring in some series has been shown to be a key structural element for enhancing σ₁ receptor affinity while maintaining high affinity for other targets like the histamine H₃ receptor.[15] However, in some benzylpiperidine series, a 4-fluorophenyl substitution resulted in a weaker σ₁ ligand compared to other derivatives.[13]
Other Biological Activities
The versatility of the 2-fluorophenylpiperidine scaffold is further demonstrated by its incorporation into molecules with other biological activities, including:
-
Monoamine Oxidase B (MAO-B) Inhibition: Pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been identified as potent and selective MAO-B inhibitors, with potential therapeutic value in neurodegenerative diseases like Alzheimer's.
-
T-Type Calcium Channel Inhibition: Some fluorophenyl piperidine derivatives have shown inhibitory activity against T-type calcium channels.[4]
-
Equilibrative Nucleoside Transporter (ENT1) Inhibition: Analogues of FPMINT, which contains a 4-(2-fluorophenyl)piperazin-1-yl)methyl moiety, have been studied as inhibitors of human ENT1.[16]
Structure-Activity Relationships (SAR)
The biological activity of 2-phenylpiperidine derivatives is highly dependent on the substitution pattern on both the phenyl and piperidine rings, as well as the nature of the substituent on the piperidine nitrogen.[17][18][19]
-
Position of the Phenyl Group: The attachment of the phenyl group at the 2-position of the piperidine ring is a common feature in many of the active compounds discussed.
-
Fluorine Substitution: The ortho-fluorine on the phenyl ring is a key feature. While direct SAR comparing ortho, meta, and para fluorine substitution is not always available for the core 2-phenylpiperidine, the prevalence of the 2-fluoro substitution in potent ligands suggests it plays a crucial role in optimizing binding interactions. This may be due to electronic effects influencing the pKa of the piperidine nitrogen or by directly participating in binding to the target protein.
-
N-Substitution: The substituent on the piperidine nitrogen is a major determinant of activity and selectivity. Large, hydrophobic groups are often found in high-affinity DAT ligands, while different substituents can direct the molecule towards serotonergic or other targets.[5][6][8]
Caption: Key biological targets and structural determinants of this compound derivatives.
Experimental Methodologies
General Synthesis of 2-Arylpiperidines
The synthesis of 2-substituted piperidines can be achieved through various synthetic routes. A common and effective method is the reduction of the corresponding substituted pyridine.[20]
Protocol: Synthesis of this compound via Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine
-
Reaction Setup: To a solution of 2-(2-fluorophenyl)pyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)).
-
Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus. Purge the system with nitrogen gas and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound. The product can be further converted to a salt (e.g., hydrochloride) for improved stability and handling.
Caption: General workflow for the synthesis of this compound.
In Vitro Binding Assays
The affinity of this compound derivatives for their biological targets is typically determined using radioligand binding assays.
Protocol: General Radioligand Binding Assay for DAT/SERT
-
Membrane Preparation: Prepare crude synaptic membrane fractions from the appropriate brain region (e.g., striatum for DAT, cortex for SERT) of a suitable animal model (e.g., rat) or from cells expressing the human recombinant transporter.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, containing appropriate salts (e.g., 120 mM NaCl).
-
Incubation: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., a 2-fluorophenylpiperidine derivative).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known, non-labeled ligand (e.g., GBR 12909 for DAT or fluoxetine for SERT).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 4 °C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold is a highly valuable pharmacophore in modern medicinal chemistry, particularly for the development of CNS-active agents. Its incorporation into a diverse range of molecules has led to potent and selective ligands for the dopamine and serotonin transporters, as well as sigma receptors and other important biological targets. The strategic placement of the ortho-fluorine atom appears to be a key element in optimizing the pharmacological profile of these compounds, although more direct comparative studies are needed to fully elucidate its role.
Future research in this area should focus on several key aspects:
-
Systematic SAR Studies: A comprehensive evaluation of the effect of fluorine substitution at the ortho, meta, and para positions of the 2-phenylpiperidine core on affinity for various CNS targets would provide invaluable data for rational drug design.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies of simpler 2-(fluorophenyl)piperidine analogues are needed to understand how fluorine substitution impacts absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploration of New Targets: The inherent versatility of this scaffold suggests that it could be a fruitful starting point for developing ligands for other CNS targets beyond the monoamine transporters.
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The Enigmatic Origins of 2-(2-Fluorophenyl)piperidine: A Technical Overview of a Modern Synthetic Scaffold
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and altered basicity.[4] The convergence of these two powerful motifs in the form of fluorinated piperidines has given rise to a class of compounds with significant potential in drug discovery.
Physicochemical Properties and Identification
2-(2-Fluorophenyl)piperidine is an organic compound with the molecular formula C₁₁H₁₄FN and a molecular weight of approximately 179.23 g/mol .[5] It is identifiable by its Chemical Abstracts Service (CAS) Registry Number: 383128-41-4 .[6][7] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and potential biological interactions.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN | [5] |
| Molecular Weight | 179.23 g/mol | [5] |
| CAS Number | 383128-41-4 | [6][7] |
| Appearance | Liquid | [5] |
| Purity (typical) | ≥97% | [5] |
A Shrouded History: The Quest for a Definitive Origin
A thorough investigation of the scientific and patent literature does not reveal a clear, seminal report detailing the first synthesis and characterization of this compound. Its emergence appears to be more recent, likely driven by the increasing demand for novel fluorinated building blocks in drug discovery programs. The lack of a well-documented history suggests that it may have been first synthesized as an intermediate within a larger, proprietary research project and subsequently became commercially available without a dedicated publication detailing its origins.
While the specific history of this compound is obscure, the broader history of phenylpiperidine derivatives is rich, particularly in the field of opioid analgesics.[9] However, there is currently no evidence to suggest that this compound shares this pharmacological profile.
Contemporary Synthetic Strategies
The synthesis of this compound can be approached through several modern synthetic methodologies, primarily revolving around the construction of the piperidine ring or the introduction of the fluorophenyl moiety.
Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine
A common and industrially scalable method for the synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. This approach offers high yields and is often the most commercially viable route.[8]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A solution of 2-(2-fluorophenyl)pyridine in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), is added to the mixture.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (typically 50-500 psi).
-
Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (ranging from ambient to 100°C) until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.
-
Workup and Purification: Upon completion, the reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the crude this compound is purified by distillation or chromatography to yield the final product.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Nucleophilic Addition to Pyridine and Reduction
An alternative strategy involves the addition of an organometallic reagent to the pyridine ring, followed by reduction of the resulting dihydropyridine intermediate.
Experimental Protocol: Grignard Addition and Reduction
-
Grignard Reagent Formation: 2-Fluorobromobenzene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form 2-fluorophenylmagnesium bromide.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is added dropwise to a solution of pyridine in an anhydrous solvent at low temperature (e.g., -78 °C).
-
Intermediate Trapping: The resulting dihydropyridine intermediate is often trapped in situ.
-
Reduction: The intermediate is then reduced, for example, with sodium borohydride, to yield the saturated piperidine ring.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Pharmacological Profile: An Unwritten Chapter
Currently, there is no documented research specifically detailing the mechanism of action or the broader pharmacological profile of this compound.[8] However, the broader class of fluorophenylpiperidine derivatives has been explored for various biological activities. For instance, some have been investigated as potential anticonvulsant agents.[8] A 2011 study described the synthesis and evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents, acting as T-type Ca²⁺ channel blockers.[10] These examples highlight the potential for the this compound scaffold to be elaborated into pharmacologically active molecules, though its intrinsic activity remains to be determined.
Applications in Research and Development
Given the lack of defined biological activity for the parent compound, the primary application of this compound is as a versatile building block in synthetic and medicinal chemistry.[8] Its utility lies in the ability to introduce a fluorinated aryl group and a piperidine moiety into a larger molecule, allowing for the exploration of structure-activity relationships in drug discovery programs. The nitrogen atom of the piperidine ring provides a convenient handle for further functionalization.
Caption: Potential applications of this compound as a synthetic intermediate.
Future Outlook and Conclusion
This compound stands as a testament to the ongoing evolution of chemical synthesis and its impact on drug discovery. While its own history is not yet written in the annals of chemical literature, its value as a synthetic tool is clear. The future of this compound will likely be defined by the novel molecules that are constructed from it. As researchers continue to probe the vast chemical space available for drug development, it is probable that derivatives of this compound will emerge with interesting and potent biological activities. Further investigation into its own potential pharmacological profile may also reveal unexpected properties. This guide serves as a summary of the current state of knowledge, and it is hoped that future research will illuminate the full history and potential of this enigmatic fluorinated piperidine.
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An In-Depth Technical Guide to the Stereoisomers and Chirality of 2-(2-Fluorophenyl)piperidine
Abstract
The 2-(2-fluorophenyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of novel therapeutics targeting the central nervous system (CNS). The introduction of a chiral center at the C2 position of the piperidine ring necessitates a profound understanding of its stereochemistry, as the individual enantiomers often exhibit markedly different pharmacological and toxicological profiles. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, detailing methodologies for their synthesis, separation, and characterization. We delve into the principles of asymmetric synthesis and chiral resolution, offering field-proven insights into experimental design and execution. Furthermore, this guide presents a critical analysis of advanced analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, for the unambiguous determination of enantiomeric purity and absolute configuration. This document is intended to serve as an essential resource for researchers and drug development professionals, enabling the strategic design and synthesis of stereochemically pure this compound derivatives for the advancement of next-generation pharmaceuticals.
Introduction: The Significance of Chirality in this compound
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for interacting with biological targets. The incorporation of a 2-fluorophenyl group at the C2 position introduces both steric bulk and unique electronic properties due to the fluorine atom, which can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[2][3]
The C2 carbon of this compound is a stereocenter, giving rise to a pair of enantiomers: (R)-2-(2-fluorophenyl)piperidine and (S)-2-(2-fluorophenyl)piperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[4] Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is not merely an academic exercise but a critical necessity in drug development.
This guide will provide the foundational knowledge and practical methodologies required to navigate the complexities of working with the stereoisomers of this important molecular scaffold.
Synthetic Strategies for Accessing Enantiomerically Enriched this compound
The preparation of enantiomerically pure this compound can be broadly approached through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture of both enantiomers.
Asymmetric Synthesis
Asymmetric synthesis offers an elegant and often more efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or alkaloids. While powerful, this strategy is dependent on the availability of a suitable chiral starting material that can be elaborated into the target molecule.
The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring is a highly versatile and widely adopted strategy. One prominent method is the asymmetric hydrogenation of a corresponding pyridine precursor.[5]
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a representative example based on established methods for the asymmetric reduction of substituted pyridines.[5]
-
Preparation of the Pyridinium Salt: React 2-(2-fluorophenyl)pyridine with a suitable activating agent, such as benzyl chloroformate, in an appropriate solvent like dichloromethane (DCM) to form the N-activated pyridinium salt.
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the pyridinium salt in a degassed solvent (e.g., methanol).
-
Add a chiral catalyst, such as an iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-protected this compound by flash column chromatography on silica gel.
-
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the enantiomerically enriched this compound.
The choice of chiral ligand is paramount in achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture. While this approach is often less complex to develop initially, it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.
This classical method remains one of the most robust and scalable techniques for chiral resolution.[6] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol is a generalized procedure based on established principles of chiral resolution.[6]
-
Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-O,O'-dibenzoyl-D-tartaric acid, in the same solvent.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization.
-
-
Isolation of Diastereomer:
-
Collect the crystalline precipitate by filtration. This solid will be enriched in one of the diastereomeric salts.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Base:
-
Dissolve the isolated diastereomeric salt in water.
-
Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 12 to deprotonate the piperidine nitrogen.
-
Extract the liberated enantiomerically pure this compound with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the two diastereomeric salts.
Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.[7] For example, an enzyme or a chiral acylation catalyst could react preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the derivatized product.[7] This method is particularly useful when suitable diastereomeric salts cannot be formed.
Analytical Techniques for Stereochemical Characterization
Once an enantiomerically enriched sample has been synthesized or resolved, its stereochemical integrity must be rigorously confirmed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved on a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
| Parameter | Description |
| Stationary Phase | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds. |
| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). |
| Detection | UV detection is commonly used, as the 2-fluorophenyl group provides a strong chromophore. |
| Data Analysis | Enantiomeric excess (% e.e.) is calculated from the relative peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100. |
Illustrative Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Instrumentation:
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct, baseline-separated peaks.
-
Quantification: Integrate the peak areas to determine the enantiomeric ratio and calculate the % e.e.
NMR Spectroscopy for Chiral Discrimination
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in distinct NMR signals for each enantiomer.[8]
The fluorine atom in this compound makes ¹⁹F NMR a particularly powerful tool.[9] The large chemical shift dispersion of ¹⁹F NMR can lead to excellent resolution of signals from the diastereomeric species formed. A chiral derivatizing agent such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid can be reacted with the piperidine to form diastereomeric amides, which will exhibit separate signals in the ¹⁹F NMR spectrum, allowing for precise quantification of the enantiomeric ratio.[9]
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[10] By obtaining a high-quality crystal of an enantiomerically pure sample (often as a salt with a known chiral counter-ion), the precise three-dimensional arrangement of atoms in the molecule can be determined, unambiguously assigning it as either R or S. This technique provides invaluable structural information that can be used to understand structure-activity relationships at the molecular level.[10][11]
Conclusion: A Call for Stereochemical Precision
The stereochemical identity of this compound is a critical determinant of its biological function. As the pharmaceutical industry moves towards increasingly targeted and potent therapeutics, the demand for stereochemically pure compounds has never been greater. A thorough understanding of the principles and techniques outlined in this guide—from asymmetric synthesis and chiral resolution to advanced analytical characterization—is essential for any scientist or researcher working with this important class of molecules. By embracing stereochemical precision, we can unlock the full therapeutic potential of this compound derivatives while minimizing the risks associated with unwanted stereoisomers, ultimately leading to the development of safer and more effective medicines.
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2-(2-Fluorophenyl)piperidine IUPAC name and synonyms
An In-Depth Technical Guide to 2-(2-Fluorophenyl)piperidine: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1][2][3] This guide focuses on a specific, valuable derivative: this compound. The strategic placement of a fluorine atom on the phenyl ring significantly modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a highly attractive building block for drug discovery, particularly in the development of agents targeting the central nervous system (CNS).[4][5] This document provides a comprehensive overview of its nomenclature, chemical properties, prevalent synthetic routes, and key applications, tailored for researchers, medicinal chemists, and professionals in pharmaceutical development.
Core Identification: Nomenclature and Structure
Accurate identification is critical for regulatory compliance, patent filing, and scientific communication. This section delineates the formal naming conventions and structural representation of the molecule.
IUPAC Name
The formal IUPAC name for the compound is This compound . This name precisely describes a piperidine ring substituted at the second position with a 2-fluorophenyl group.
Synonyms and Chemical Identifiers
In literature and commercial databases, the compound and its enantiomeric forms may be referenced by various names and identifiers. It is crucial to distinguish between the racemic mixture and its specific stereoisomers, which can exhibit vastly different pharmacological profiles.
| Identifier | Value | Source |
| Molecular Formula | C11H14FN | [6] |
| Molecular Weight | 179.23 g/mol | [6] |
| Common Synonyms | (S)-2-(2-Fluorophenyl)piperidine | [6] |
| (R)-2-(2-Fluorophenyl)piperidine | ||
| Piperidine, 2-(2-fluorophenyl)- | ||
| CAS Number | Varies by stereoisomer |
Note: Specific CAS numbers are assigned to the racemic mixture and individual enantiomers ((R) and (S) forms). Users should verify the exact CAS number corresponding to the specific material in use.
Chemical Structure
The molecular architecture consists of a saturated six-membered heterocycle (piperidine) linked to a fluorinated aromatic ring.
Caption: Chemical structure of this compound.
Physicochemical Properties and the Impact of Fluorination
The introduction of a fluorine atom imparts unique properties that are highly advantageous in drug design.
| Property | Value / Description | Significance in Drug Development |
| Appearance | Colorless to light-colored liquid or solid | Depends on purity and conditions.[6] |
| Boiling Point | ~240 - 260 °C (Predicted) | Provides an indication of volatility and purification parameters.[6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); sparingly soluble in water.[6] | The fluorophenyl group enhances lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[4] |
| Basicity (pKa) | The piperidine nitrogen is basic (predicted pKa ~9.65).[7] | The basic nitrogen can form salts (e.g., hydrochloride), which often improves solubility and stability for formulation.[4] |
| Metabolic Stability | The C-F bond is very strong. | Fluorine substitution can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the compound's half-life. |
Synthesis Strategies
The synthesis of substituted piperidines is a well-established field, with asymmetric synthesis being particularly important for producing enantiomerically pure compounds for pharmaceutical use. A common and effective strategy involves the asymmetric hydrogenation of a corresponding fluoropyridine precursor.
General Synthesis Workflow
The conversion of a substituted pyridine to a piperidine is a fundamental transformation. Modern methods often employ transition metal catalysts to achieve high efficiency and stereoselectivity.
Caption: Asymmetric hydrogenation workflow for piperidine synthesis.
Causality in Experimental Design
-
Choice of Catalyst : Rhodium and Ruthenium(II) complexes are frequently used for the asymmetric hydrogenation of pyridine derivatives.[1] Their selection is based on their ability to coordinate with the substrate and deliver hydrogen stereoselectively, leading to a high enantiomeric excess of the desired product.
-
Reaction Conditions : The reaction is typically run under a pressurized atmosphere of hydrogen gas. The choice of solvent and temperature is critical to ensure catalyst stability and activity.
-
Neutralizing Agent : In some procedures, an agent like titanium isopropoxide may be used. This is a crucial technical choice to neutralize any fluoride ions that might be released during the reaction, which could otherwise poison the catalyst and reduce yield.[1]
Example Experimental Protocol: Asymmetric Hydrogenation
(This is a representative protocol based on established methodologies for pyridine reduction.[1] Researchers should consult primary literature for specific substrate optimization.)
-
Reactor Preparation : A high-pressure stainless-steel autoclave is charged with the 2-(2-fluorophenyl)pyridine substrate and a chiral catalyst (e.g., a Ru(II)-complex) under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition : An appropriate degassed solvent (e.g., methanol or ethanol) is added.
-
Pressurization : The reactor is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the target pressure (e.g., 50-100 atm).
-
Reaction : The mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred vigorously for a specified time (e.g., 12-24 hours) until substrate conversion is complete, as monitored by GC-MS or HPLC.
-
Work-up : After cooling and careful depressurization, the solvent is removed under reduced pressure.
-
Purification : The crude product is purified using column chromatography on silica gel to yield the enantiomerically pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in modern drug discovery due to its favorable pharmacological properties.
Logical Relationships in Therapeutic Targeting
The core structure can be further functionalized to interact with a wide range of biological targets.
Caption: Key properties and therapeutic applications of the scaffold.
Key Application Areas
-
Central Nervous System (CNS) Disorders : This is a primary area of application. The scaffold's enhanced lipophilicity makes it suitable for developing drugs that need to cross the blood-brain barrier.[4] Derivatives have been investigated for their affinity for dopamine (DAT) and serotonin (SERT) transporters, which are key targets in treating depression, anxiety, and addiction.[4][8]
-
Receptor Antagonists : The rigid, chiral structure of the piperidine ring allows for precise, three-dimensional orientation of functional groups. This is critical for designing potent and selective antagonists for receptors such as the calcitonin gene-related peptide (CGRP) receptor, which is a target for migraine therapeutics.[1]
-
Antitumor Agents : The piperidine ring is a common feature in many anticancer drugs.[3] Novel quinoxaline derivatives incorporating a piperidine moiety have been synthesized and shown to possess potent antitumor activity, potentially by inducing apoptosis and inhibiting the cell cycle.[9]
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Core Safety & Handling Protocols for 2-(2-Fluorophenyl)piperidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 2-(2-Fluorophenyl)piperidine (CAS No. 383128-41-4). As a key structural motif in medicinal chemistry and neuroscience research, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding safety in scientific principles.
Compound Profile and Scientific Context
This compound is an organic compound featuring a piperidine ring substituted at the 2-position with a 2-fluorophenyl group.[1] This unique structure makes it a valuable building block for synthesizing novel pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1][2] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and receptor binding affinity, a principle actively explored in drug design.[1][3] However, the combination of the corrosive piperidine backbone and the reactive fluorophenyl group necessitates a robust and informed approach to safety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN | [1][4] |
| Molecular Weight | ~179.23 g/mol | [1][4] |
| CAS Number | 383128-41-4 | [1][5] |
| Appearance | Colorless to light-colored liquid or solid | [4] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents | [4] |
| Estimated Boiling Point | ~240 - 260 °C | [4] |
| Estimated Flash Point | ~90 - 110 °C | [4] |
Comprehensive Hazard Assessment
The hazard profile of this compound is derived from its own Safety Data Sheet (SDS) and a critical analysis of its structural components: the piperidine ring and the fluorinated aromatic system.
GHS Classification and Toxicological Profile
Safety Data Sheets for this compound classify it with the following hazards:
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |
Expert Analysis:
-
Corrosivity and Irritation: The piperidine moiety is a secondary amine, which is basic and corrosive. It can cause severe skin burns and eye damage, a property that should be assumed for its derivatives.[6][7][8] Direct contact can lead to chemical burns and irreversible tissue damage.
-
Respiratory Effects: Inhalation of vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[5][10]
-
Hazards of Fluorine: The presence of fluorine necessitates caution. While the C-F bond is strong, hazardous decomposition products such as hydrogen fluoride (HF) could theoretically be produced under high-heat conditions like a fire.[10][11]
Physicochemical Hazards
-
Flammability: Piperidine itself is a highly flammable liquid.[6][8][12] While this compound has an estimated flash point between 90-110°C, indicating it is a combustible liquid, it should be kept away from all sources of ignition.[4][6]
-
Reactivity: The compound may react violently with strong oxidizing agents. It is crucial to avoid contact with substances like perchlorates, nitrates, and peroxides.
Risk Mitigation and the Hierarchy of Controls
A systematic approach to risk mitigation is essential. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective. This approach forms the backbone of a robust laboratory safety culture.
Caption: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.
-
Engineering Controls: The most critical control measure is to handle this compound exclusively within a certified chemical fume hood.[13] This ensures that any vapors or aerosols are contained and exhausted, protecting the user from inhalation exposure.
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.[5] Areas where the chemical is stored and used must be clearly marked with appropriate hazard warnings.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used diligently.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | The piperidine structure can cause skin burns and is readily absorbed.[10] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[13] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes that can cause severe eye irritation or damage.[5][10] A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Skin/Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact.[13] Antistatic clothes and footwear are recommended when handling larger quantities due to the flammability risk inherited from piperidine.[6] |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is non-negotiable for safe and reproducible science.
SOP 1: Weighing and General Handling
-
Preparation: Don all required PPE (lab coat, goggles, gloves).
-
Work Area: Conduct all manipulations inside a certified chemical fume hood.
-
Static Control: When transferring the substance, ground and bond the container and receiving equipment, especially for larger quantities, to prevent static discharge.[7][14]
-
Weighing: If solid, weigh the material on an analytical balance inside the fume hood or in a containment glove box. If liquid, transfer volumetrically.
-
Dispensing: Use dedicated, clean spatulas or pipettes. Avoid creating dust or aerosols.
-
Cleanup: Clean any residual material from the spatula and weighing vessel with a suitable solvent-moistened wipe, disposing of it as hazardous waste.
SOP 2: Solution Preparation and Transfer
-
Pre-computation: Calculate all required volumes and masses before entering the fume hood.
-
Solvent Addition: Add solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Cap the container securely before mixing or sonicating. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Transfer: When transferring solutions, use a syringe or cannula for air-sensitive reactions or a pipette for general transfers. Always perform transfers over a secondary containment tray.
-
Sealing: Once the transfer is complete, ensure all containers are tightly sealed and properly labeled with the compound name, concentration, solvent, and date.[10]
SOP 3: Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[7][10]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10][13] The storage area should be locked or otherwise accessible only to authorized personnel.[7][13]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and sources of ignition.
-
Sunlight: Do not expose to direct sunlight.[6]
Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
Caption: Workflow for immediate response to chemical exposure incidents.
-
Spill Management:
-
Evacuate all non-essential personnel from the area.[7]
-
Remove all ignition sources.[10]
-
Wearing full PPE, cover the spill with a non-flammable absorbent material like sand or diatomaceous earth.[6]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Prevent spilled material from entering drains or waterways.[10]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be severe.[10][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present. Call for immediate medical assistance.[5][10]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6][10] Seek immediate medical attention.
-
-
Fire Fighting Measures:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[10][12] Avoid using a heavy water jet, as it may spread the fire.[12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10]
-
Hazardous Combustion Products: A fire may produce toxic gases, including oxides of carbon and nitrogen, and potentially hydrogen fluoride.[10]
-
Waste Disposal and Decontamination
All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Collection: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain.[10]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent before washing.
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An In-depth Technical Guide to the Solubility and Stability of 2-(2-Fluorophenyl)piperidine
Introduction
2-(2-Fluorophenyl)piperidine is a substituted piperidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The piperidine scaffold is a well-established privileged structure in pharmacology, known to enhance the druggability of molecules by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets.[1] The introduction of a fluorophenyl group at the 2-position can profoundly influence the compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby modulating its biological activity.[2]
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information from the known properties of its parent heterocycle, piperidine, and related fluorinated compounds. We will delve into the theoretical underpinnings of its expected behavior in various solvent systems and under different stress conditions.
Crucially, this guide also serves as a practical handbook for researchers by providing detailed, step-by-step experimental protocols to determine the quantitative solubility and stability profiles of this compound. These protocols are designed to be self-validating, ensuring the generation of robust and reliable data essential for preclinical development and formulation studies.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting its solubility and stability. The table below summarizes key known and estimated properties.
| Property | Value/Estimate | Source/Justification |
| Molecular Formula | C₁₁H₁₄FN | [3] |
| Molecular Weight | 179.23 g/mol | [3] |
| Appearance | Colorless to light-colored liquid or solid | [3] |
| Predicted LogP | ~2.5 - 3.0 | The introduction of the fluorophenyl group significantly increases lipophilicity compared to piperidine (LogP ~0.61). |
| Estimated pKa (Conjugate Acid) | ~9.5 - 10.5 | The electron-withdrawing effect of the fluorophenyl group is expected to decrease the basicity of the piperidine nitrogen compared to piperidine (~11.2). |
| Chirality | Chiral at the 2-position | The molecule exists as (R)- and (S)-enantiomers.[3] |
Predicted Solubility Profile
Aqueous Solubility: The parent compound, piperidine, is miscible with water due to its ability to form hydrogen bonds. However, the introduction of the lipophilic 2-fluorophenyl group in this compound is expected to significantly decrease its aqueous solubility. The molecule's basicity (pKa ~9.5-10.5) will result in pH-dependent aqueous solubility. At pH values below its pKa, the piperidine nitrogen will be protonated, forming a more soluble salt.
Organic Solvent Solubility: Piperidine is highly soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform.[4] It is anticipated that this compound will exhibit high solubility in most common organic solvents, particularly those with moderate to high polarity.
Predicted Qualitative Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 2, 7.4, 10 | Low to Moderate (pH-dependent) | Increased solubility at acidic pH due to salt formation. Lower intrinsic solubility due to the lipophilic fluorophenyl group. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The piperidine nitrogen can act as a hydrogen bond acceptor. |
| Polar Aprotic | Acetonitrile, DMSO, THF, Acetone | High | Favorable dipole-dipole interactions are expected. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The fluorophenyl ring and aliphatic piperidine structure suggest good compatibility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | While more lipophilic than piperidine, high solubility in very nonpolar solvents is not guaranteed. |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
Selected solvents (e.g., pH 7.4 phosphate buffer, ethanol, acetonitrile)
-
2 mL glass vials with screw caps
-
Constant temperature orbital shaker
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The objective is to have undissolved compound remaining after equilibrium is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to 25°C. Agitate the samples for 24-48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to permit the settling of undissolved material.
-
Sampling and Dilution: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Caption: Figure 1: Shake-Flask Solubility Workflow.
Predicted Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways can be inferred from the chemical structure and studies on related compounds.
Potential Degradation Pathways:
-
Oxidation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. Atmospheric oxidation initiated by radicals is a known degradation pathway for piperidine itself.[6]
-
Hydrolysis: The molecule is not expected to be susceptible to hydrolysis under typical conditions as it lacks readily hydrolyzable functional groups.
-
Photostability: The fluorophenyl group may absorb UV light, potentially leading to photodegradation. Isomerization or other light-induced reactions could occur.[7]
-
Thermal Stability: Piperidine and its derivatives are generally considered to be thermally stable.[8] However, high temperatures could promote degradation, especially in the presence of catalysts.
-
pH-Dependent Stability: While the core structure is robust, extreme pH conditions (highly acidic or basic) combined with elevated temperatures could potentially lead to ring-opening or other degradation reactions. Studies on other fluorinated piperidines have shown unexpected instability and intramolecular ring-closing reactions under certain conditions, although this is more common with fluorine on an N-alkyl chain.[9]
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity UV-Vis light source
-
Oven
-
HPLC-MS system for peak identification
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution sample to high-intensity light (e.g., ICH option 1 or 2) for a defined period. Protect a control sample from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method, preferably with mass spectrometric detection (LC-MS) to facilitate the identification of degradation products. The goal is to achieve 5-20% degradation of the parent compound.
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A Theoretical and Computational Guide to 2-(2-Fluorophenyl)piperidine: Structure, Properties, and Drug Design Implications
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] The introduction of a 2-fluorophenyl substituent creates a molecule, 2-(2-Fluorophenyl)piperidine, with a unique conformational and electronic profile that is of significant interest in drug development, particularly in the design of psychotropic and antipsychotic agents.[2][3] Theoretical and computational studies provide an indispensable lens to understand the subtle forces governing its three-dimensional structure, reactivity, and potential interactions with biological targets. This guide offers an in-depth exploration of the computational methodologies used to investigate this compound, providing researchers and drug development professionals with a robust framework for its rational design and application. We will dissect the causality behind conformational preferences, detail validated computational protocols, and connect these molecular-level insights to broader drug discovery objectives.
The Conformational Landscape: Beyond a Simple Chair
The biological activity of a molecule is inextricably linked to its three-dimensional conformation. For this compound, the conformational space is primarily defined by two key features: the puckering of the piperidine ring and the orientation of the bulky 2-fluorophenyl substituent.
Piperidine Ring Puckering
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[4] However, the introduction of substituents can, in some cases, lead to the contribution of higher-energy boat or twist-boat conformations, particularly in hindered systems or specific N-substituted derivatives.[4] For most theoretical studies, the chair conformation serves as the foundational starting point for analysis.
Axial vs. Equatorial: The Energetic Tug-of-War
The primary conformational question for a 2-substituted piperidine is the orientation of the substituent: is it axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's edge)?
In the case of this compound, the fluorophenyl group can exist in two primary chair conformations:
-
Equatorial Conformer: The substituent is in the equatorial position, generally considered to be sterically more favorable.
-
Axial Conformer: The substituent is in the axial position, which can introduce significant 1,3-diaxial strain with the axial hydrogens on C4 and C6.
Computational investigations, particularly using Density Functional Theory (DFT), are crucial for quantifying the energetic difference between these two states.[5] A systematic survey of fluorinated piperidines has shown that while steric repulsion is a major factor, other forces such as charge-dipole interactions, hyperconjugation, and solvent effects can play a decisive role, sometimes stabilizing what would sterically appear to be a less favorable conformer.[6][7] The ortho-fluoro group, being electron-withdrawing, significantly influences the electronic properties and dipole moment of the phenyl ring, which in turn modulates these non-covalent interactions.[5][6]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4!"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: Key factors influencing the axial-equatorial equilibrium.
Core Computational Protocols
To ensure trustworthy and reproducible results, a systematic computational workflow is essential. Quantum chemical calculations, particularly DFT, offer a powerful balance of accuracy and computational feasibility for molecules of this size.[8]
Workflow for Conformational Analysis
A robust computational analysis follows a multi-step process to identify and rank the stability of possible conformers. This self-validating system ensures that the identified global minimum energy structure is reliable.
Protocol: DFT-Based Conformational Energy Calculation
This protocol details the steps for calculating the relative free energy (ΔG) between the axial and equatorial conformers.
Objective: To determine the most stable conformer of this compound in a given solvent.
Methodology:
-
Structure Preparation:
-
Using a molecular builder (e.g., Avogadro, ChemDraw), construct 3D models for both the axial and equatorial chair conformations of this compound.
-
Perform an initial rough energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Initial Geometry Optimization:
-
Software: Gaussian, ORCA, NWChem, or similar quantum chemistry package.[9]
-
Method: Density Functional Theory (DFT).
-
Functional: M06-2X (recommended for non-covalent interactions).[5]
-
Basis Set: def2-SVP or 6-31G(d).
-
Input: Submit both axial and equatorial structures for geometry optimization.
-
Rationale: This step finds the nearest local energy minimum for each starting structure using a computationally efficient basis set.
-
-
Vibrational Frequency Analysis:
-
Input: Use the optimized geometries from the previous step.
-
Calculation: Perform a frequency calculation at the exact same level of theory (M06-2X/def2-SVP).
-
Validation: Confirm that the output shows zero imaginary frequencies. An imaginary frequency indicates a transition state, not a true minimum, and the optimization must be redone.
-
Rationale: This step validates the stationary point and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.
-
-
High-Accuracy Single-Point Energy Calculation:
-
Input: Use the validated, optimized geometries.
-
Basis Set: A larger, more accurate basis set such as def2-QZVPP.[5]
-
Solvation Model: Incorporate the effect of a solvent (e.g., water or chloroform) using a Polarizable Continuum Model (PCM).[5]
-
Rationale: This provides a highly accurate electronic energy, which is the largest component of the total energy. Using a larger basis set at this stage is more computationally tractable than for the full optimization.
-
-
Gibbs Free Energy Calculation and Analysis:
-
Combine the high-accuracy electronic energy (Step 4) with the thermal corrections to the Gibbs Free Energy (from the frequency calculation in Step 3).
-
Calculate the relative free energy: ΔG = G_axial - G_equatorial.
-
A negative ΔG indicates the axial conformer is more stable, while a positive value indicates the equatorial is favored.
-
Electronic Properties and Drug-Receptor Interactions
Beyond conformation, quantum chemical calculations illuminate the electronic landscape of the molecule, offering predictive insights into its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: Represents the ability to donate an electron. The region of highest HOMO density is susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The region of highest LUMO density is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a proxy for chemical stability; a larger gap implies lower reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting non-covalent interactions, which are the foundation of drug-receptor binding.
-
Negative Regions (Red/Yellow): Electron-rich areas, such as the fluorine atom and the nitrogen lone pair, act as hydrogen bond acceptors.
-
Positive Regions (Blue): Electron-poor areas, like the piperidine N-H proton, act as hydrogen bond donors.
-
Neutral Regions (Green): Indicate areas prone to hydrophobic or van der Waals interactions, such as the phenyl ring face.
This analysis guides pharmacophore modeling and helps rationalize why a molecule binds to a specific pocket in a protein target.[8]
Quantitative Data Summary
Table 1: Illustrative Relative Free Energies (ΔG) of this compound Conformers (kcal/mol)
| Conformer Type | ΔG in Gas Phase (Illustrative) | ΔG in Water (PCM) (Illustrative) | Dominant Influencing Factors |
| Equatorial | 0.0 (Reference) | 0.0 (Reference) | Lower steric strain. |
| Axial | +2.5 | +1.8 | 1,3-Diaxial steric strain; potentially stabilized by favorable charge-dipole interactions and hyperconjugation. Solvation can further stabilize the conformer with the larger dipole moment.[6] |
Note: These values are illustrative, designed to demonstrate the expected magnitude and direction of energy differences based on established principles.
Conclusion and Future Outlook
The theoretical study of this compound provides a clear example of how computational chemistry serves as a powerful partner to experimental synthesis and pharmacology. By leveraging DFT and associated methods, researchers can gain a detailed, energy-quantified understanding of the molecule's conformational preferences and electronic nature. This knowledge is not merely academic; it forms the rational basis for structure-activity relationship (SAR) studies and the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.[3][11] The integration of these validated computational protocols into the drug discovery pipeline is paramount for accelerating the journey from molecular concept to clinical candidate.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Manimekalai, A., & Ponnuswamy, A. (2009). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 121(5), 737-745. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Yousif, M. N. M. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 19(1), 125-135. [Link]
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Sato, M., et al. (1990). Psychotropic Agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones With Potent Neuroleptic Activity. Journal of Medicinal Chemistry, 33(9), 2355-2363. [Link]
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Reith, M. E., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]
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Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
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Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5437-5447. [Link]
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Singh, A., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1121-1131. [Link]
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Scilit. (n.d.). Quantum chemical calculation of piperidine-based synthesized compounds using the PM-3 semiempirical method. [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Bush, I. A., et al. (2021). Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. Crystals, 11(2), 101. [Link]
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Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 833989. [Link]
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Volokhov, V. M., et al. (2022). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations. [Link]
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Prezzavento, O., et al. (2012). Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents. Journal of Medicinal Chemistry, 55(17), 7933-7945. [https://www.researchgate.net/publication/230751336_Synthesis_and_Pharmacological_Evaluation_of_6-Acetyl-3-4-4-4-fluorophenylpiperazin-1-ylbutylbenzod]oxazol-23_H-one_SN79_a_Cocaine_Antagonist_in_Rodents]([Link])
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Tsuchimochi, T., & Ten-no, S. (2023). Variational quantum eigensolver for chemical systems in a strong magnetic field: A case study of unitary coupled-cluster theory. arXiv. [Link]
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Perregaard, J., et al. (1995). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Journal of Medicinal Chemistry, 38(11), 1998-2008. [Link]
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2-(2-Fluorophenyl)piperidine: A Technical Guide to Its Research Potential in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile building block for designing novel therapeutics. The strategic introduction of a fluorine atom onto the phenyl ring of a phenylpiperidine scaffold, as in 2-(2-fluorophenyl)piperidine, can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for various biological targets.[2][3] This technical guide provides an in-depth exploration of the potential research applications of this compound, synthesizing data from related compounds to illuminate its promise in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Physicochemical Properties and Stereochemistry: The Impact of Fluorine
The introduction of a fluorine atom at the ortho position of the phenyl ring in 2-phenylpiperidine is anticipated to have significant effects on its molecular properties. Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its interactions with biological targets. Furthermore, the presence of fluorine can affect the basicity of the piperidine nitrogen, a critical factor for receptor binding and pharmacokinetic properties.[4]
The stereochemistry of fluorinated piperidines is also a crucial consideration. The piperidine ring typically adopts a chair conformation, and the orientation of the fluorophenyl group (axial versus equatorial) can be influenced by intramolecular interactions, such as those between the fluorine atom and the piperidine nitrogen.[5][6] These conformational preferences can, in turn, dictate the molecule's binding affinity and efficacy at its biological targets.
Synthetic Strategies: Accessing the this compound Scaffold
While a specific, detailed protocol for the synthesis of this compound (CAS 383128-41-4) is not extensively documented in publicly available literature, its synthesis can be approached through established methods for preparing substituted piperidines. A common and robust method involves the hydrogenation of the corresponding fluorinated pyridine precursor.[7][8]
Experimental Protocol: Conceptual Synthesis of this compound
-
Starting Material: 2-(2-Fluorophenyl)pyridine.
-
Reaction: Catalytic hydrogenation.
-
Catalyst: A heterogeneous catalyst such as palladium on carbon (Pd/C) is typically employed.[7]
-
Solvent: A protic solvent like ethanol or methanol is commonly used.
-
Conditions: The reaction is carried out under a hydrogen atmosphere (typically at elevated pressure) and may require heating to facilitate the reduction of the pyridine ring.
-
Workup and Purification: Following the completion of the reaction (monitored by techniques like TLC or GC-MS), the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified using column chromatography or crystallization to yield the desired this compound.
Potential Biological Targets and Mechanisms of Action
Based on the pharmacology of structurally related fluorophenylpiperidine and arylpiperidine derivatives, this compound is predicted to exhibit significant activity at several key CNS targets.
Monoamine Transporters: DAT and SERT
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical regulators of neurotransmission and are primary targets for antidepressants and other CNS-active drugs.[9][10] Arylpiperidine derivatives have a well-established history as potent ligands for these transporters. For instance, the compound GBR 12909, which features a bis(4-fluorophenyl)methoxyethyl group attached to a piperazine ring (a close structural relative of piperidine), is a high-affinity ligand for the dopamine transporter.[2] This suggests that the fluorophenylpiperidine scaffold is conducive to binding at monoamine transporters.
The affinity of this compound for DAT and SERT would need to be determined experimentally through radioligand binding assays. Such studies would provide crucial quantitative data (Ki values) on its potency and selectivity.
| Compound | Target | Ki (nM) |
| GBR 12909 | Dopamine Transporter (DAT) | 1 |
Table 1: Binding affinity of the related compound GBR 12909 for the dopamine transporter. Data is illustrative of the potential potency of fluorophenyl-containing piperidine/piperazine derivatives.[2]
Sigma Receptors: σ1 and σ2
Sigma receptors, particularly the sigma-1 (σ1) receptor, are intracellular chaperones that have been implicated in a range of neurological and psychiatric conditions, including addiction, pain, and depression.[11][12] They represent a promising, yet less conventional, target for novel therapeutics. Numerous piperidine and piperazine derivatives have been shown to possess high affinity for sigma receptors.[13][14] The potential interaction of this compound with σ1 and σ2 receptors warrants investigation, as it could open up therapeutic avenues distinct from classical monoamine reuptake inhibition.
Potential Research Applications
The likely pharmacological profile of this compound suggests several promising areas of research.
Development of Novel Antidepressants and Anxiolytics
Given its potential to modulate DAT and SERT, this compound could serve as a valuable scaffold for the development of new antidepressant and anxiolytic agents.[15] Structure-activity relationship (SAR) studies, exploring variations in the substitution pattern on both the phenyl and piperidine rings, could lead to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Probes for In Vivo Imaging (Positron Emission Tomography - PET)
The presence of a fluorine atom makes this compound an attractive candidate for radiolabeling with fluorine-18 (18F), a positron-emitting isotope. An 18F-labeled version of this compound could be developed as a PET imaging agent to visualize and quantify the density of its target receptors (e.g., DAT, SERT, or sigma receptors) in the living brain.[3] This would be a powerful tool for studying the neurobiology of various CNS disorders and for assessing the target engagement of novel drugs in preclinical and clinical development.
Investigation of Neurodegenerative Disorders
Dysfunction of dopaminergic and serotonergic systems is a hallmark of several neurodegenerative diseases, including Parkinson's disease.[9][16] Compounds that selectively target DAT and SERT can be valuable research tools to probe the pathological changes in these systems. Furthermore, the neuroprotective potential of sigma-1 receptor ligands makes this another exciting avenue of exploration for this compound in the context of neurodegeneration.[11]
Anticancer Research
While the primary focus for this class of compounds is the CNS, some piperidine derivatives have demonstrated anticancer activity through various mechanisms.[17] Preliminary screening of this compound against a panel of cancer cell lines could reveal unexpected and potentially valuable antiproliferative effects.
Analytical Methodologies
The characterization and quantification of this compound and its metabolites in biological matrices would be essential for preclinical development. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of related fluorophenylpiperazine isomers and would likely be applicable to the piperidine analog. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) would also be a powerful tool for its analysis.
Experimental Protocol: General Approach for In Vitro Receptor Binding Assay
-
Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., DAT, SERT, σ1) are prepared from transfected cell lines or from brain tissue homogenates.
-
Radioligand: A specific radioligand for the target receptor is selected (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, -pentazocine for σ1).
-
Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in CNS drug discovery and research. While direct biological data for this specific isomer is limited in the public domain, the wealth of information on related fluorophenylpiperidine and arylpiperidine derivatives provides a strong rationale for its investigation as a modulator of monoamine transporters and sigma receptors. Future research should focus on its definitive synthesis and chiral resolution, followed by a comprehensive pharmacological characterization, including in vitro binding and functional assays, as well as in vivo studies to assess its pharmacokinetic profile and behavioral effects. Such studies will be crucial in unlocking the full therapeutic and research potential of this intriguing molecule.
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Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to 2-(2-Fluorophenyl)piperidine: Sourcing, Synthesis, and Application
Introduction: The Strategic Importance of the Fluorophenylpiperidine Scaffold
To the discerning researcher in drug discovery, the piperidine ring is a familiar and trusted scaffold. It is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] The strategic introduction of a fluorine atom onto the appended phenyl ring, as in 2-(2-Fluorophenyl)piperidine, imparts a unique set of physicochemical characteristics that can be leveraged to overcome common drug development hurdles. Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with target proteins.[2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of commercially available suppliers of this compound, detailed protocols for its synthesis and quality control, and a discussion of its applications as a key building block in the development of novel therapeutics. The methodologies described herein are presented with the underlying scientific rationale, ensuring that the reader can not only execute the protocols but also adapt them to their specific research needs.
Part 1: Commercial Sourcing and Procurement
The reliable sourcing of starting materials is the foundation of any successful research campaign. This compound is available from a variety of chemical suppliers, catering to different scales and purity requirements. When selecting a supplier, it is crucial to consider not only the cost but also the provided analytical data, such as Certificates of Analysis (CoA), to ensure the material's identity and purity.
Below is a comparative table of several reputable suppliers of this compound and its common salt form.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Grade | Notes |
| Smolecule | This compound | 383128-41-4 | C₁₁H₁₄FN | In Stock | Provides basic chemical properties and potential applications.[3] |
| CymitQuimica | Piperidine, 2-(2-fluorophenyl)- | 383128-41-4 | C₁₁H₁₄FN | 97% | Specified as a liquid. For laboratory use only.[4] |
| CHEMLYTE SOLUTIONS | (S)-2-(2-Fluorophenyl)piperidine | 1228559-38-3 | C₁₁H₁₄FN | Industrial Grade | Offers the chiral (S)-enantiomer.[5] |
| Sigma-Aldrich | 4-(2-Fluorophenyl)piperidine hydrochloride | 691875-81-7 | C₁₁H₁₄FN·HCl | 95% | A regioisomer, available as the hydrochloride salt.[6] |
| Chem-Impex | 2-(4-Fluorophenyl)piperidine Hydrochloride | 1187174-10-2 | C₁₁H₁₄FN·HCl | Not Specified | A regioisomer, noted for its use in CNS drug development.[7] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always verify the specifications and availability with the individual suppliers.
Part 2: Synthesis of this compound
While commercially available, there are instances where a custom synthesis is required, for example, to introduce isotopic labels or to scale up beyond what is readily available. The most common and industrially viable method for synthesizing 2-substituted piperidines is the catalytic hydrogenation of the corresponding 2-substituted pyridine.[3][8]
This approach is favored due to the widespread availability of pyridine precursors and the generally high yields and purity of the final product. The choice of catalyst and reaction conditions is critical to achieving complete saturation of the pyridine ring without unwanted side reactions.
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Detailed Laboratory Synthesis Protocol: Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine
This protocol describes a representative lab-scale synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using hydrogen gas in the presence of a heterogeneous catalyst, typically platinum or palladium-based. The reaction is carried out in an acidic medium to protonate the pyridine nitrogen, which facilitates the reduction and prevents catalyst poisoning.
Materials:
-
2-(2-Fluorophenyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (high purity)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), dissolve 2-(2-fluorophenyl)pyridine (1.0 eq) in glacial acetic acid. The acid serves as a solvent and protonates the pyridine, making it more susceptible to reduction.
-
Catalyst Addition: Carefully add platinum(IV) oxide (0.05 eq) to the solution. PtO₂ is a pre-catalyst that is reduced in situ to active platinum metal.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Begin agitation (shaking or stirring) and maintain the reaction at room temperature. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of glacial acetic acid to ensure complete recovery of the product.
-
Neutralization: Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be basic (pH > 8). This step is crucial to deprotonate the piperidine nitrogen and allow for extraction into an organic solvent.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Part 3: Quality Control and Analytical Characterization
Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the synthesized or purchased this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Analytical Workflow
Caption: A typical analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively analyzed using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. UV detection is suitable due to the presence of the phenyl chromophore.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water. The acid ensures the piperidine nitrogen is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compound and any less polar impurities. For example: 0-20 min, 10% to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection/quantitation.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. The sample is vaporized and separated on a capillary column, and the eluted compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.
Protocol:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example: initial temperature of 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H, ¹³C, and ¹⁹F NMR are all highly informative for this compound.
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom) and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: Will show a single resonance for the fluorine atom, and its chemical shift can be indicative of the electronic environment.
Expected Spectral Data:
-
¹H NMR (CDCl₃): Aromatic protons will appear in the range of δ 7.0-7.4 ppm. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm). The proton on the carbon adjacent to the nitrogen and the phenyl ring (C2) will likely be a multiplet around δ 3.0-3.5 ppm.
-
¹³C NMR (CDCl₃): Aromatic carbons will be in the range of δ 115-165 ppm. The carbon bearing the fluorine will show a large C-F coupling. Piperidine carbons will appear at δ 25-60 ppm.
Part 4: Applications in Drug Discovery and Development
The this compound moiety is a valuable building block in the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system. Its structural features can be exploited to fine-tune the pharmacological properties of a lead compound.
Examples from Patent Literature:
-
CCR5 Antagonists: Piperidine and piperazine compounds, including those with fluorophenyl substitutions, have been synthesized and evaluated as CCR5 antagonists for the treatment of HIV.[10] The piperidine ring serves as a central scaffold to orient the necessary pharmacophoric groups for receptor binding.
-
Antihistaminic Agents: The piperidine scaffold is a common feature in antihistamines. The synthesis of complex piperidine derivatives, often involving fluorophenyl groups, is described for the preparation of new antihistaminic agents.[11]
-
Antibacterial Drug Candidates: A patent describes the coupling of a piperidine compound with a quinolinone to form an antibacterial drug candidate, highlighting the use of substituted piperidines as key intermediates.[12]
-
Neuroleptic Agents: Fluorophenyl piperidine derivatives have shown activity as inhibitors of T-type calcium channels, which are implicated in various neurological disorders.[2]
The versatility of this scaffold is further demonstrated by its inclusion in compounds being investigated for a range of therapeutic areas, from cancer to Alzheimer's disease.[1]
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.
-
Conclusion
This compound is a strategically important building block for modern drug discovery. Its unique combination of a proven pharmaceutical scaffold (piperidine) and a key modulating element (fluorine) provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with improved properties. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from sourcing to application. By understanding the underlying principles of its synthesis, analysis, and utility, researchers can effectively incorporate this compound into their drug discovery programs and contribute to the advancement of new medicines.
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2-(2-Fluorophenyl)piperidine molecular weight and formula
An In-Depth Technical Guide to 2-(2-Fluorophenyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The molecule incorporates two key structural motifs: the piperidine ring, a ubiquitous scaffold in numerous approved drugs, and a strategically placed fluorine atom on a phenyl substituent. This fluorination can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, detailing its core molecular and physical properties, outlining a representative synthetic methodology with an emphasis on the rationale behind the chosen strategy, and exploring its applications as a versatile building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Core Molecular Profile
This compound is an organic compound distinguished by a piperidine ring substituted at the 2-position with a 2-fluorophenyl group. The basic nitrogen atom of the piperidine ring imparts alkaline properties, while the fluorophenyl moiety contributes to its potential for specific molecular interactions and improved metabolic stability.
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄FN | [1][2][3] |
| Molecular Weight | 179.23 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 383128-41-4 | [1][5][6] |
| Canonical SMILES | C1CCNC(C1)C2=CC=CC=C2F | [1][5] |
| InChI Key | TVVQOANABUGGFL-UHFFFAOYSA-N | [1][5] |
Physicochemical Characteristics
The physical properties of this compound are crucial for its handling, storage, and application in both research and development settings. The introduction of fluorine can alter properties compared to its non-fluorinated analog.
| Property | Value / Description | Rationale and Significance | Source(s) |
| Appearance | Colorless to light-colored liquid or solid | Dependent on purity and ambient conditions. | [2] |
| Boiling Point | ~240 - 260 °C (Predicted) | High boiling point is typical for a molecule of its mass and polarity. | [2] |
| Density | ~1.048 - 1.2 g/cm³ (Predicted) | Slightly denser than water. | [2][7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | The piperidine nitrogen offers some polarity, but the overall structure is lipophilic, dictating its solubility profile. | [2] |
| pKa | ~9.65 (Predicted) | The piperidine nitrogen is basic, allowing for the formation of salts, which can enhance aqueous solubility and stability for biological studies. | [7] |
Synthesis and Chemical Reactivity
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[8][9] Asymmetric synthesis is often paramount to isolate the desired stereoisomer, as biological activity is typically stereospecific.
Representative Synthetic Strategy: Asymmetric Hydrogenation
A robust and widely adopted method for producing enantiomerically enriched piperidines is the asymmetric hydrogenation of their corresponding pyridine precursors.[8] This approach is favored for its efficiency and high degree of stereochemical control, which is critical for drug development.
The logical workflow for this synthesis involves the reduction of a 2-(2-fluorophenyl)pyridine precursor using a chiral catalyst. Rhodium and Ruthenium-based catalysts are often employed for their high efficacy in such transformations.[8]
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative methodology based on established literature procedures for pyridine hydrogenation.[8]
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-(2-fluorophenyl)pyridine and a suitable solvent (e.g., methanol).
-
Catalyst Addition: A chiral Ruthenium or Rhodium-based catalyst (e.g., a Ru-BINAP complex) is added under an inert atmosphere (e.g., Argon or Nitrogen). The choice of catalyst is critical as it determines the stereochemical outcome of the reaction.
-
Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (H₂). The reaction is then stirred at a controlled temperature until analysis (e.g., by HPLC or GC-MS) indicates complete consumption of the starting material.
-
Workup: Upon completion, the vessel is depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product is purified using column chromatography on silica gel to yield the final this compound as a pure compound.
-
Validation: The structure and purity of the final product are confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Key Chemical Reactions
The reactivity of this compound is dominated by the basic secondary amine of the piperidine ring.
-
Salt Formation: The nitrogen atom readily reacts with acids (e.g., HCl) to form hydrochloride salts. This is a common strategy to improve a compound's solubility in aqueous media for biological testing.[1]
-
N-Alkylation and N-Acylation: The secondary amine can be functionalized through reactions with alkyl halides or acyl chlorides, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Oxidation: The piperidine ring can be oxidized using various reagents to produce different derivatives.[1]
-
Nucleophilic Aromatic Substitution: While the fluorine atom is generally stable, under specific conditions, it can participate in nucleophilic substitution reactions, allowing for further modification of the phenyl ring.[1]
Applications in Medicinal Chemistry and Drug Development
The piperidine scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals.[8][9][10] The incorporation of a 2-fluorophenyl group makes this particular derivative a valuable building block for creating novel therapeutic agents with potentially enhanced properties.
Central Nervous System (CNS) Agents
Fluorophenyl-piperidine derivatives have shown significant promise as modulators of CNS targets, particularly monoamine transporters.
-
Dopamine and Serotonin Transporter Ligands: Derivatives of fluorophenyl-piperidine are integral to the GBR series of compounds, which are known for their high affinity for the dopamine transporter (DAT).[11] By modifying the piperidine and phenyl moieties, researchers can tune the affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[11][12] These compounds are invaluable tools for studying the pharmacology of these transporters and serve as lead compounds for developing treatments for conditions like depression, ADHD, and substance abuse disorders.
Caption: Conceptual diagram of a fluorophenylpiperidine derivative blocking a transporter.
Other Potential Therapeutic Areas
The versatility of the this compound scaffold extends beyond CNS applications. Based on the activities of related piperidine compounds, it holds potential in other areas:
-
Anticonvulsant Agents: Some fluorophenylpiperidines have been investigated for their potential as anticonvulsants.[1]
-
Antitumor Agents: The piperidine motif is found in various anticancer drugs, and novel derivatives incorporating fluorophenyl groups have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[13]
-
CGRP Receptor Antagonists: Asymmetric synthesis of aminofluoropiperidines has been demonstrated as a key step in creating antagonists for the calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatments.[8]
Conclusion
This compound is a chemically tractable and medicinally relevant molecule. Its molecular formula of C₁₁H₁₄FN and molecular weight of 179.23 g/mol define a compact yet highly versatile scaffold. The combination of the proven piperidine core with the modulating effects of a fluorine substituent makes it an attractive starting point for synthetic campaigns in drug discovery. Its demonstrated utility in developing potent and selective CNS-active agents, along with its potential in other therapeutic fields, ensures that this compound and its derivatives will remain an area of active investigation for researchers and scientists aiming to develop the next generation of pharmaceuticals.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
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Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter . PubMed. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents . ACS Publications. [Link]
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Methodological & Application
Introduction: The Significance of the 2-Arylpiperidine Scaffold
An Application Note for the Synthesis of 2-(2-Fluorophenyl)piperidine via Catalytic Hydrogenation
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, the 2-arylpiperidine framework serves as a critical pharmacophore in drugs targeting the central nervous system and other therapeutic areas.[3][4] this compound is a valuable building block for drug discovery, offering a synthetically accessible scaffold that allows for further functionalization. The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.
This application note provides a detailed, robust, and field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is the catalytic hydrogenation of the corresponding pyridine precursor, 2-(2-fluorophenyl)pyridine. This method is selected for its high efficiency, scalability, and atom economy, representing one of the most straightforward and reliable routes to access the target piperidine.[5][6] We will delve into the causality behind the experimental choices, provide a self-validating protocol complete with characterization benchmarks, and discuss potential optimization strategies.
Guiding Principle: The Mechanism of Pyridine Hydrogenation
The catalytic hydrogenation of a pyridine ring to a piperidine is a classic and powerful transformation in organic synthesis.[7] The reaction involves the dearomatization of the heterocyclic ring through the addition of three equivalents of molecular hydrogen (H₂) across the three double bonds.
The process is heterogeneous, occurring on the surface of a noble metal catalyst, most commonly platinum, palladium, or rhodium.[6] This protocol utilizes Platinum(IV) oxide (PtO₂), also known as Adams' catalyst. In the presence of hydrogen, PtO₂ is reduced in situ to form highly active platinum black, which serves as the catalytic surface.
The reaction is typically performed under acidic conditions, for which glacial acetic acid is an excellent solvent choice.[7] The acid protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium ion. This protonation activates the ring, making it more electrophilic and thus more susceptible to reduction by hydrogenation. The hydrogen molecule adsorbs onto the catalyst surface and dissociates into hydrogen atoms, which are then sequentially added to the aromatic ring until it is fully saturated.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis starting from 2-(2-fluorophenyl)pyridine. All operations involving high-pressure hydrogen must be conducted in a properly functioning autoclave or a Parr hydrogenator behind a safety shield in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-(2-Fluorophenyl)pyridine | C₁₁H₈FN | 173.19 | 5.00 g | 28.87 | Starting Material |
| Platinum(IV) Oxide (PtO₂) | PtO₂ | 227.08 | 250 mg | 1.10 | Catalyst |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent/Activator |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | Neutralizing Agent |
| Saturated NaCl Solution | NaCl(aq) | - | ~50 mL | - | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |
| Celite® (Diatomaceous Earth) | - | - | As needed | - | Filter Aid |
Equipment
-
High-pressure autoclave or Parr hydrogenation apparatus (min. 100 mL capacity)
-
Glass liner for the autoclave
-
Magnetic stir plate and stir bars
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
Part 1: Reaction Setup and Hydrogenation
-
Vessel Preparation : Ensure the glass liner and magnetic stir bar for the autoclave are scrupulously clean and dry.
-
Reagent Addition : To the glass liner, add 2-(2-fluorophenyl)pyridine (5.00 g, 28.87 mmol).
-
Catalyst Loading : Carefully weigh and add Platinum(IV) oxide (250 mg, 5 mol% w/w). Safety Note: PtO₂ is a fine powder; handle in a fume hood to avoid inhalation.
-
Solvent Addition : Add glacial acetic acid (50 mL) to the liner. The mixture will appear as a dark suspension.
-
Autoclave Assembly : Place the glass liner into the autoclave vessel. Seal the autoclave according to the manufacturer's instructions.
-
Inerting : Purge the autoclave head-space with a low pressure of nitrogen or argon three times to remove all oxygen.
-
Hydrogenation : Pressurize the vessel with hydrogen gas to 50-60 bar (approx. 725-870 psi).[7]
-
Reaction Execution : Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the ballast tank. The reaction is typically complete within 6-12 hours. An overnight run is often convenient.
Part 2: Work-up and Product Isolation
-
Depressurization : After the reaction is complete (i.e., hydrogen uptake ceases), carefully and slowly vent the excess hydrogen from the autoclave in a fume hood.
-
Inerting : Purge the vessel with nitrogen three times before opening.
-
Catalyst Filtration : The reaction mixture is a black suspension. Prepare a small pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite pad to remove the platinum catalyst. Rationale: Celite prevents the fine platinum black particles from clogging the filter paper.
-
Rinsing : Rinse the reaction vessel and the filter cake with a small amount of glacial acetic acid (~10 mL) followed by dichloromethane (~20 mL) to ensure quantitative transfer.
-
Solvent Removal : Transfer the clear, colorless filtrate to a round-bottom flask and remove the bulk of the acetic acid and DCM under reduced pressure using a rotary evaporator.
-
Neutralization : Cool the concentrated residue in an ice bath. Slowly and carefully add a 3 M sodium hydroxide (NaOH) solution to the residue with stirring until the pH is strongly basic (pH > 12). Caution: This neutralization is highly exothermic.
-
Extraction : Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing and Drying : Combine the organic extracts and wash with a saturated sodium chloride solution (50 mL) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as an oil.
Part 3: Purification and Characterization
-
Purification : The crude product is often of high purity. However, for exacting applications, purification can be achieved via vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 5% to 20%).
-
Expected Yield : 85-95%.
-
Characterization : The identity and purity of the product should be confirmed.
-
Molecular Formula : C₁₁H₁₄FN[8]
-
Molecular Weight : 179.23 g/mol
-
¹H NMR (CDCl₃, 400 MHz) : δ 7.45-7.38 (m, 1H), 7.20-7.05 (m, 3H), 3.85 (dd, J=10.8, 2.4 Hz, 1H), 3.15 (d, J=11.2 Hz, 1H), 2.75 (td, J=11.6, 2.8 Hz, 1H), 2.0 (br s, 1H, NH), 1.90-1.50 (m, 6H).
-
¹³C NMR (CDCl₃, 101 MHz) : δ 161.5 (d, J=244 Hz), 131.9 (d, J=14 Hz), 128.8 (d, J=8 Hz), 127.2 (d, J=4 Hz), 124.2 (d, J=4 Hz), 115.3 (d, J=22 Hz), 55.8, 46.5, 31.8, 26.2, 25.0.
-
Mass Spectrometry (ESI+) : m/z = 180.1183 [M+H]⁺.[8]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Scientific Insights
-
Incomplete Reaction : If hydrogen uptake stalls prematurely, it could indicate catalyst poisoning. The pyridine starting material should be of high purity, as sulfur- or halogen-containing impurities can deactivate the catalyst. If the reaction is incomplete, adding a fresh portion of the catalyst may help drive it to completion.
-
Low Yield after Work-up : The product, being a basic amine, can form salts. Ensure the aqueous layer is made strongly basic (pH > 12) before extraction to guarantee the amine is in its freebase form, maximizing its solubility in the organic solvent. Insufficient extraction can also lead to lower yields.
-
Alternative Catalysts : While PtO₂ is highly effective, other catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) can also be used.[6] Reaction conditions, particularly pressure and temperature, may need to be re-optimized for different catalysts.
References
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Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Available at: [Link]
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Clayden, J., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]
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Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing. Available at: [Link]
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Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]
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Somfai, P. (2009). Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. DiVA portal. Available at: [Link]
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Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]
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Andersson, H., et al. (2013). Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters. Available at: [Link]
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Pipzine Chemicals. (n.d.). (S)-2-(2-Fluorophenyl)piperidine. Pipzine Chemicals. Available at: [Link]
-
Olsson, R., et al. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
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Olsson, R. (2009). Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. Available at: [Link]
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Andersson, H., et al. (2009). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
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Wang, S., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Zhao, Y., et al. (2016). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. Available at: [Link]
-
Newman, A. H., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. ResearchGate. Available at: [Link]
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Chirik, P. J., et al. (2014). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Journal of the American Chemical Society. Available at: [Link]
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Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, C., et al. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. Available at: [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
-
Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Application Notes & Protocols: The Role of 2-(2-Fluorophenyl)piperidine in Modern Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals.[1][2] Its strategic modification can profoundly influence a molecule's pharmacological profile. This guide focuses on a particularly significant derivative: 2-(2-fluorophenyl)piperidine. The introduction of a 2-fluorophenyl group imparts unique stereoelectronic properties that chemists can exploit to enhance metabolic stability, modulate basicity (pKa), and refine binding interactions with biological targets.[3][4] This document provides an in-depth exploration of the synthesis, stereochemical considerations, and diverse applications of this scaffold, particularly in neuroscience. We will detail field-proven protocols for its synthesis and chiral resolution, present key structure-activity relationship (SAR) data, and offer insights into the causality behind experimental design choices, serving as a comprehensive resource for researchers in drug discovery and development.
The Strategic Importance of the this compound Scaffold
The utility of the this compound motif stems from the synergistic combination of its two core components: the piperidine heterocycle and the fluorinated aromatic ring.
-
The Piperidine Core: This saturated heterocycle provides a three-dimensional, low-molecular-weight framework.[5] Its basic nitrogen atom is crucial, often serving as a key hydrogen bond acceptor or forming a salt bridge with acidic residues (e.g., Aspartic or Glutamic acid) in protein binding pockets.[2] The conformational flexibility of the piperidine ring (chair-boat interconversion) allows it to adapt to the steric demands of various biological targets.
-
The 2-Fluorophenyl Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry. In this specific scaffold, the 2-fluoro substitution offers several distinct advantages:
-
Metabolic Stability: Fluorine substitution at the ortho position can block aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can subtly decrease the pKa of the piperidine nitrogen, which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target ion channel activity.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity for the target protein.[3]
-
The chirality at the C2 position of the piperidine ring introduces another layer of complexity and opportunity. Biological systems are inherently chiral, and it is common for enantiomers of a drug to exhibit vastly different potency, selectivity, and safety profiles. Therefore, the ability to synthesize and isolate specific enantiomers of this compound is paramount for developing effective and safe therapeutics.[5][6]
Synthesis and Stereochemical Control
The preparation of this compound and its derivatives can be approached through several established routes, with the primary challenge often being the control of stereochemistry.
Synthesis of Racemic this compound
The most direct and common method for synthesizing the racemic scaffold is the catalytic hydrogenation of the corresponding pyridine precursor, 2-(2-fluorophenyl)pyridine.[3] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are frequently used due to their high efficiency and relatively low cost for pyridine reduction.[3]
-
Solvent: Protic solvents like ethanol or acetic acid are typically employed as they can protonate the pyridine nitrogen, facilitating the hydrogenation process.
-
Pressure & Temperature: Elevated hydrogen pressure and temperature are often required to overcome the aromatic stability of the pyridine ring.[3]
Caption: General workflow for the synthesis of racemic this compound.
Enantioselective Synthesis and Chiral Resolution
Given the importance of stereochemistry, obtaining enantiomerically pure forms of this compound is a critical step. This can be achieved either through asymmetric synthesis or by resolving the racemic mixture.
-
Asymmetric Hydrogenation: Advanced catalytic systems using chiral ligands with metals like Iridium, Rhodium, or Ruthenium can directly hydrogenate the pyridine precursor or a related intermediate to yield an enantioenriched product.[1][7] These methods offer an elegant and atom-economical route but often require specialized, expensive catalysts and ligands.
-
Chiral Resolution: A more classical and industrially scalable approach is the resolution of the racemic amine via diastereomeric salt formation.[8] This method exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), two diastereomeric salts are formed which can be separated based on differences in solubility through fractional crystallization.[8][9]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Applications in Medicinal Chemistry
The this compound scaffold is a key building block in the development of agents targeting the central nervous system (CNS), particularly for psychiatric and neurological disorders.[3][10]
Dopamine and Serotonin System Modulators
Many potent antipsychotic and antidepressant drugs function by modulating dopamine (D) and serotonin (5-HT) receptors and transporters.[11][12] Derivatives of this compound have been extensively explored in this area.
-
Antipsychotics: The scaffold has been incorporated into molecules designed as antagonists or partial agonists of dopamine D2 and D3 receptors, a primary mechanism for many antipsychotic drugs.[13][14][15] The specific orientation of the fluorophenyl ring is critical for achieving high affinity and selectivity.
-
Transporter Inhibitors: The structure is also found in potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT).[16] Compounds with varying selectivity for these transporters are valuable tools for treating conditions like depression and substance abuse disorders.[16]
The table below summarizes the biological activity of representative compounds containing a related fluorophenylpiperazine/piperidine moiety, highlighting the scaffold's versatility in targeting key CNS proteins.
| Compound Class | Target(s) | Activity Metric | Value | Reference |
| Phenylpiperazine Derivative | Dopamine D3 Receptor | Ki | 14.3 nM | [17] |
| Phenylpiperazine Derivative | Serotonin 5-HT1A Receptor | Ki | 67.8 nM | [17] |
| FPMINT Analogue (3c) | Equilibrative Nucleoside Transporter 1 (ENT1) | IC50 | 2.38 µM | [18] |
| FPMINT Analogue (3c) | Equilibrative Nucleoside Transporter 2 (ENT2) | IC50 | 0.57 µM | [18] |
| Benzimidazolyl-Quinoxaline | A549 Lung Cancer Cell Line | IC50 | ~Doxorubicin Level | [19] |
Structure-Activity Relationships (SAR)
SAR studies reveal how structural modifications to the core scaffold impact biological activity. Key insights include:
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring is crucial. Ortho- (2-fluoro) substitution, as discussed here, often provides a different pharmacological profile compared to meta- or para- substitutions due to steric and electronic effects.[3]
-
Piperidine Substitution: N-alkylation or N-acylation of the piperidine nitrogen is the most common point of diversification. The nature of the substituent attached here dramatically influences the compound's properties, dictating its affinity for various receptors and its ADME profile.[12][20] For example, attaching a long butyl chain connected to another aromatic moiety is a common strategy in designing atypical antipsychotics.[13]
Caption: Key Structure-Activity Relationship (SAR) points for the scaffold.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and resolution of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and substrate scales.
Protocol 1: Synthesis of Racemic this compound
Objective: To synthesize racemic this compound via catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.
Materials:
-
2-(2-Fluorophenyl)pyridine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH), absolute
-
Hydrogen (H₂) gas
-
Celite®
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Rotary evaporator
-
Standard glassware for filtration
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 2-(2-fluorophenyl)pyridine (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.05 eq by weight). The catalyst is often handled as a slurry in the reaction solvent for safety.
-
Solvent Addition: Add absolute ethanol to dissolve the starting material, typically to a concentration of 0.1-0.5 M.
-
Hydrogenation: Seal the reactor. Purge the system several times with H₂ gas to remove all air. Pressurize the reactor with H₂ gas (typically 50-100 psi, but consult literature for specific conditions).
-
Reaction: Heat the mixture to 50-80 °C with vigorous stirring. Monitor the reaction progress by observing the drop in H₂ pressure or by analytical techniques (TLC, LC-MS) on small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess H₂ gas. Purge the vessel with an inert gas.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is racemic this compound, which can be purified further by distillation or column chromatography if necessary.
Validation:
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic proton signals for the piperidine ring in NMR are key indicators of a successful reaction.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate the enantiomers of racemic this compound using a chiral acid.
Materials:
-
Racemic this compound (1.0 eq)
-
(+)-Tartaric acid or another suitable chiral resolving agent (0.5 eq)[8]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of First Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether, to remove any adhering mother liquor. This solid is the enriched, less-soluble diastereomeric salt.
-
Liberation of First Enantiomer: Suspend the isolated salt in water and add 1 M NaOH solution until the pH is strongly basic (pH > 11). This will deprotonate the tartaric acid and liberate the free amine.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield one of the enantiomers.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.
-
Recovery of Second Enantiomer (Optional): The mother liquor from step 3 contains the more soluble diastereomeric salt. It can be concentrated, and the free amine can be liberated and extracted in the same manner (steps 4-5) to recover the other enantiomer, albeit likely in lower enantiomeric purity. Further recrystallizations may be necessary to improve the purity of both enantiomers.
Validation:
-
The success of the resolution is validated by chiral chromatography, which should show a significant enrichment of one enantiomer over the other compared to the racemic starting material. Polarimetry can be used to determine the optical rotation of the isolated enantiomers.
Conclusion
The this compound scaffold represents a powerful and versatile building block in medicinal chemistry. Its unique combination of a conformationally adaptable heterocyclic core and a strategically fluorinated aromatic ring provides a robust platform for designing novel therapeutics, especially for complex CNS disorders. A thorough understanding of its synthesis, stereochemistry, and structure-activity relationships is essential for leveraging its full potential. The protocols and data presented in this guide offer a solid foundation for researchers aiming to incorporate this privileged structure into their drug discovery programs, facilitating the development of the next generation of targeted and effective medicines.
References
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Rothman, R. B., et al. (2008). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) - PubMed. Available from: [Link].
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Pipzine Chemicals. (S)-2-(2-Fluorophenyl)piperidine. Available from: [Link].
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Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link].
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Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available from: [Link].
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. Available from: [Link].
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Sato, M., et al. (1981). Psychotropic Agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones With Potent Neuroleptic Activity - PubMed. Available from: [Link].
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Zhang, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances. Available from: [Link].
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Davies, H. M., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed. Available from: [Link].
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Zhang, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PubMed Central. Available from: [Link].
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Smith, A. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Available from: [Link].
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Sharma, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. Available from: [Link].
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Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available from: [Link].
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Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link].
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Al-Badri, H. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available from: [Link].
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Singh, U. P., et al. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect. Available from: [Link].
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Pietrzak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link].
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Reiss, B. S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed. Available from: [Link].
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Biological Evaluation of 2-(2-Fluorophenyl)piperidine Derivatives: Application Notes and Protocols
This guide provides a comprehensive overview of the biological evaluation of 2-(2-fluorophenyl)piperidine derivatives, a class of compounds with significant potential in drug discovery. The strategic incorporation of a 2-fluorophenyl group onto the piperidine scaffold can modulate physicochemical properties such as lipophilicity and metabolic stability, leading to a diverse range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the exploration of these promising molecules.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its conformational flexibility allows for optimal interactions with various biological targets. The addition of a 2-fluorophenyl moiety can further enhance the therapeutic potential by influencing binding affinity, selectivity, and pharmacokinetic profiles. Derivatives of this class have shown promise in several therapeutic areas, including neurodegenerative diseases, oncology, and neuropsychiatric disorders.
Part 1: Key Biological Targets and Therapeutic Potential
Research has identified several key biological targets for this compound derivatives, highlighting their potential in treating a range of diseases.
Monoamine Oxidase B (MAO-B) Inhibition in Neurodegenerative Diseases
Certain 2-(2-fluorophenyl)piperazine derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Anticancer Activity through Apoptosis Induction
Derivatives incorporating the 2-(2-fluorophenyl)piperazine moiety have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death, making these compounds promising candidates for further development as anticancer agents.
Modulation of Serotonin 5-HT1A Receptors in Neuropsychiatric Disorders
Analogues of this compound have been investigated for their activity as antagonists of the serotonin 5-HT1A receptor. This receptor is implicated in the pathophysiology of anxiety and depression, and its modulation represents a key strategy for the development of novel antidepressant and anxiolytic drugs.
Part 2: Synthesis of this compound Derivatives
A fundamental step in the biological evaluation of these compounds is their chemical synthesis. The following provides a general overview of a synthetic route.
-
Diagram of a General Synthetic Pathway
Caption: General synthetic scheme for this compound derivatives.
A common synthetic approach involves the reductive amination of 2-fluorobenzaldehyde with piperidine, followed by further derivatization at the piperidine nitrogen to generate a library of analogues for structure-activity relationship (SAR) studies.
Part 3: In Vitro Evaluation Protocols
A tiered approach to in vitro testing is crucial for characterizing the biological activity of this compound derivatives.
Primary Screening: Cytotoxicity Assessment
The initial evaluation of any new compound involves assessing its general toxicity to cells. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Cytotoxicity Screening
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Assays: Apoptosis Detection
For compounds exhibiting significant cytotoxicity, it is essential to determine the mechanism of cell death. The Annexin V-FITC assay is a standard method for detecting apoptosis.
Protocol 2: Annexin V-FITC Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[3][4]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Diagram of Apoptosis Assay Workflow
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Target-Based Assays: Enzyme Inhibition and Receptor Binding
For compounds designed to interact with specific molecular targets, target-based assays are essential.
Protocol 3: MAO-B Enzyme Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO-B activity.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B, the test compound, a substrate (e.g., tyramine), HRP, and the fluorescent probe in an appropriate assay buffer.
-
Reaction Setup: In a 96-well black plate, add the test compound at various concentrations, a positive control inhibitor (e.g., selegiline), and a vehicle control.
-
Enzyme Addition: Add the MAO-B enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, HRP, and fluorescent probe mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 4: Serotonin 5-HT1A Receptor Binding Assay
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]8-OH-DPAT) from the 5-HT1A receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value (inhibitor constant) of the test compound by analyzing the competition binding curve.
Part 4: In Vivo Evaluation Protocols
Promising candidates from in vitro studies should be further evaluated in relevant animal models to assess their efficacy and safety in a whole organism.
Neuroprotective Efficacy in a Parkinson's Disease Model
Protocol 5: MPTP-Induced Mouse Model of Parkinson's Disease
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents.[7][8] This model is used to evaluate the neuroprotective effects of test compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice to the experimental conditions.
-
Compound Administration: Administer the this compound derivative or vehicle to the mice for a specified period before and/or during MPTP treatment.
-
MPTP Induction: Induce Parkinson's-like pathology by administering MPTP.
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test, pole test, and open field test to assess balance, coordination, and locomotor activity.
-
Neurochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to assess neuronal survival.
-
Diagram of In Vivo Neuroprotection Study Workflow
Caption: Workflow for an in vivo neuroprotection study in a mouse model of Parkinson's disease.
Antitumor Efficacy in a Xenograft Model
Protocol 6: Human Tumor Xenograft Model
Principle: This model involves the transplantation of human cancer cells into immunocompromised mice, allowing for the in vivo evaluation of anticancer agents against human tumors.[9][10][11]
Step-by-Step Methodology:
-
Cell Culture: Culture the desired human cancer cell line in vitro.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the tumor growth until they reach a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative or vehicle according to a predetermined schedule and route of administration.
-
Tumor Volume Measurement: Measure the tumor volume regularly using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Behavioral Assessment for Serotonergic Activity
Protocol 7: Elevated Plus Maze Test for Anxiolytic Activity
Principle: The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animals to the testing room.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Testing: Place the animal in the center of the elevated plus maze and allow it to explore for a set period (e.g., 5 minutes).
-
Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms of the maze using a video tracking system.
-
Data Analysis: Analyze the behavioral parameters to assess the anxiolytic or anxiogenic potential of the compound.
Part 5: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these in vitro and in vivo evaluations are crucial for establishing a structure-activity relationship (SAR). By comparing the biological activity of a series of related this compound derivatives, researchers can identify the key structural features responsible for the observed potency and selectivity. This information is vital for the rational design of more effective and safer drug candidates.
Table 1: Example of Quantitative Biological Data for this compound Derivatives
| Compound ID | Modification | MAO-B IC50 (nM) | Cancer Cell Line IC50 (µM) | 5-HT1A Ki (nM) |
| Lead Compound | - | 50 | 10 | 25 |
| Derivative A | R1 = CH3 | 25 | 5 | 15 |
| Derivative B | R2 = Cl | 75 | 15 | 40 |
Conclusion
The biological evaluation of this compound derivatives requires a systematic and multi-faceted approach, encompassing synthesis, in vitro screening, mechanistic studies, and in vivo validation. The protocols and application notes provided in this guide offer a framework for researchers to effectively characterize the therapeutic potential of this promising class of compounds. By understanding the underlying principles of these assays and carefully interpreting the data, scientists can accelerate the discovery and development of novel therapeutics for a range of unmet medical needs.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Introduction: The Analytical Imperative for 2-(2-Fluorophenyl)piperidine
An In-Depth Technical Guide to the Analytical Characterization of 2-(2-Fluorophenyl)piperidine
This compound is a substituted piperidine derivative that garners significant interest within pharmaceutical research and medicinal chemistry. The piperidine ring is a ubiquitous scaffold in numerous approved drugs and bioactive molecules, prized for its ability to impart favorable pharmacokinetic properties.[1][2] The introduction of a fluorophenyl group can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making this particular derivative a valuable building block for novel therapeutic agents.[3]
Given its potential role as an active pharmaceutical ingredient (API) or a critical intermediate, a rigorous and multi-faceted analytical characterization is not merely a procedural formality but a scientific necessity. Comprehensive analysis ensures identity, purity, and stability, which are foundational to drug safety, efficacy, and regulatory compliance. This guide provides a suite of detailed application notes and protocols designed for researchers, quality control analysts, and drug development professionals. We will move beyond rote instructions to explain the causality behind methodological choices, grounding each protocol in established scientific principles to create a self-validating analytical framework.
Section 1: Chromatographic Methods for Purity, Isomer, and Impurity Profiling
Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main compound from related substances, including process impurities and structural isomers. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct, complementary advantages.
Causality & Rationale: HPLC vs. GC-MS
-
Reversed-Phase HPLC (RP-HPLC) is the primary workhorse for purity determination and quantification in pharmaceutical analysis. Its versatility in handling a wide range of polarities and its compatibility with UV detection make it ideal for routine quality control. A C18 stationary phase provides excellent hydrophobic retention for the piperidine derivative, while an acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally powerful for identifying and separating volatile and semi-volatile compounds. Crucially, it excels at resolving positional isomers (e.g., 2-FPP, 3-FPP, and 4-FPP), which may be difficult to separate by HPLC but often exhibit distinct fragmentation patterns and retention times in GC.[4] This is vital as different isomers can possess vastly different pharmacological and toxicological profiles.
Protocol 1: RP-HPLC for Purity Assessment
This protocol details a standard method for determining the purity of a this compound sample and quantifying impurities.
Methodology Workflow
Caption: RP-HPLC workflow for purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile (ACN).
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard and Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent.
-
-
Chromatographic Conditions:
-
The parameters below provide a robust starting point and should be optimized as needed.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution.[5] |
| Mobile Phase | Gradient of A and B | A gradient is essential to elute potential impurities with different polarities. |
| Gradient Program | 0-20 min: 10% to 90% B | A shallow gradient ensures good separation of closely eluting impurities. |
| 20-25 min: 90% B (Wash) | High organic content washes strongly retained compounds from the column. | |
| 25-30 min: 10% B (Equilibrate) | Re-equilibration prepares the column for the next injection. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The fluorophenyl group provides strong UV absorbance at this wavelength. |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overloading. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
For quantitative analysis of specific impurities, use a reference standard for that impurity to create a calibration curve.[6]
-
Section 2: Molecular Weight and Structural Confirmation by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). When coupled with a fragmentation technique (MS/MS), it provides a molecular fingerprint that can be used for definitive structural elucidation.
Causality & Rationale: Ionization Techniques
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, thermally labile molecules.[7] For this compound, ESI in positive ion mode will readily generate the protonated molecule, [M+H]⁺, allowing for accurate molecular weight determination with minimal fragmentation.[8] This is the preferred method for coupling with HPLC (LC-MS).
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[7][8] The resulting mass spectrum is a complex pattern of fragment ions that is highly characteristic of the molecule's structure. This technique is typically coupled with GC.
Expected Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol uses ESI to confirm the molecular weight and obtain structural information via MS/MS.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
LC Method (for infusion):
-
Use the same mobile phase as the sample solvent.
-
Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) or use a rapid isocratic LC method.
-
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The basic nitrogen of the piperidine ring is easily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Scan Range (Full Scan) | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramp) | A range of energies is used to induce fragmentation and generate a comprehensive spectrum. |
-
Data Analysis:
-
In the full scan MS spectrum, locate the [M+H]⁺ ion. For C₁₁H₁₄FN, the expected monoisotopic mass is 179.1114, so the [M+H]⁺ ion should appear at m/z 180.1192 .
-
In the MS/MS spectrum, identify key fragment ions. Common fragments would include the loss of the fluorophenyl group or cleavage within the piperidine ring.
-
Section 3: Unambiguous Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and environment of each atom.
Causality & Rationale: The NMR Toolkit
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of peaks corresponds to the ratio of protons.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., sp², sp³).
-
¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and specific technique. It will show a single resonance for the 2-fluoro substituent, and its coupling to adjacent protons and carbons provides definitive proof of its location.[9][10]
Protocol 3: NMR Sample Preparation and Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be required.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This experiment is typically very fast.
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.
-
Expected NMR Data Summary
The following table provides an estimation of the chemical shifts (δ) in CDCl₃. Actual values may vary.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Multiplicity / Coupling |
| Aromatic Protons | ¹H NMR | 7.0 - 7.5 | Multiplets (m) |
| Piperidine CH (at C2) | ¹H NMR | ~3.0 - 3.5 | Multiplet (m) |
| Piperidine CH₂ | ¹H NMR | ~1.5 - 2.9 | Multiplets (m) |
| NH Proton | ¹H NMR | Broad singlet (s), variable | Can exchange with D₂O |
| Aromatic C-F | ¹³C NMR | ~158 - 162 | Doublet (d), ¹JCF ≈ 245 Hz |
| Other Aromatic C | ¹³C NMR | ~115 - 135 | Doublets and singlets |
| Piperidine C2 | ¹³C NMR | ~55 - 60 | Singlet |
| Piperidine C3-C6 | ¹³C NMR | ~25 - 50 | Singlets |
| Fluorine | ¹⁹F NMR | ~ -110 to -130 | Multiplet (coupled to ¹H) |
Section 4: Stereochemical Integrity via Chiral Chromatography
The C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). In pharmaceutical development, it is critical to separate and characterize individual enantiomers, as they frequently exhibit different pharmacological activities and toxicities.[11] Chiral HPLC is the industry standard for this purpose.
Causality & Rationale: Chiral Stationary Phases (CSPs)
Chiral separation is achieved by using a stationary phase that is itself chiral. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies, which leads to different retention times. Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose or amylose) are broadly applicable and highly effective for a wide range of chiral compounds.[11][12]
Chiral Separation Workflow
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Protocol 4: Chiral HPLC for Enantiomeric Purity
Step-by-Step Protocol:
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1) to find the one that provides the best resolution.
-
Mobile Phase Preparation:
-
Normal Phase (often preferred): A mixture of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
-
A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase to improve the peak shape of basic analytes.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based CSP | Provides stereospecific interactions for separation.[11] |
| Mobile Phase | Isocratic Hexane/IPA with amine additive | Simple, reproducible conditions. The amine prevents peak tailing. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |
| Column Temperature | 25 °C | Lower temperatures can sometimes improve chiral resolution. |
| Detection | UV at 254 nm | Standard detection method. |
-
Data Analysis:
-
Inject the racemic sample to determine the retention times of the two enantiomers.
-
Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.
-
Section 5: Definitive Solid-State Structure via X-ray Crystallography
While NMR confirms the structure in solution, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[13] It is the gold standard for determining absolute stereochemistry (with appropriate data) and analyzing intermolecular interactions like hydrogen bonding that dictate crystal packing.[14]
Protocol 5: Single Crystal X-ray Diffraction (General Overview)
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.[13]
-
Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common technique.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
-
Data Analysis: The final output includes precise bond lengths, bond angles, torsional angles, and information about the crystal packing and stereochemistry.
| Parameter | Example Data for a Piperidine Derivative |
| Chemical Formula | C₁₁H₁₄FN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 10.5, b = 5.8, c = 16.2 |
| β (°) | 98.5° |
| Volume (ų) | ~980 |
| Z (Molecules/unit cell) | 4 |
(Note: The data in this table is hypothetical, based on similar published structures, and serves as an illustrative example of a crystallographic report.)[14][15]
Conclusion
The comprehensive characterization of this compound requires an integrated approach utilizing orthogonal analytical techniques. HPLC and GC-MS establish purity and isomeric profile, while mass spectrometry confirms molecular weight and fragmentation patterns. A full suite of NMR experiments provides unambiguous structural elucidation in solution. Chiral chromatography is essential for determining stereochemical purity, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. Employing these methods in concert provides a robust, self-validating data package essential for advancing research, ensuring quality, and meeting the rigorous standards of drug development.
References
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available from: [Link]
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Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S - ResearchGate. Available from: [Link]
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(S)-2-(2-Fluorophenyl)piperidine - Pipzine Chemicals. Available from: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI. Available from: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available from: [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. Available from: [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. Available from: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available from: [Link]
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Synthesis of compounds starting from 2-fluorophenyl piperazine - ResearchGate. Available from: [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available from: [Link]
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available from: [Link]
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Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC. Available from: [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. Available from: [Link]
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Piperidine - NIST WebBook. Available from: [Link]
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Piperidine - SpectraBase. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]
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N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography - Hindawi. Available from: [Link]
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PIPERIDINE - Ataman Kimya. Available from: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. Available from: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available from: [Link]
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Enantiomeric Separations using Chiral Counter-Ions - DiVA portal. Available from: [Link]
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Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed. Available from: [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. Available from: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. Available from: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available from: [Link]
-
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS - OSTI.GOV. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available from: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC - NIH. Available from: [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. - Semantic Scholar. Available from: [Link]
-
Recent advances in the synthesis of piperidones and piperidines - ScienceDirect. Available from: [Link]
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Advanced Chromatographic Strategies for the Analysis of 2-(2-Fluorophenyl)piperidine: A Guide for Pharmaceutical Development
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] 2-(2-Fluorophenyl)piperidine is a chiral synthetic intermediate of significant interest in drug discovery, with its enantiomeric purity being a critical quality attribute that can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). The introduction of a fluorine atom on the phenyl ring can modulate key properties such as metabolic stability and binding affinity, making precise analytical control essential.
This application note provides comprehensive protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into methods for both chiral separation to determine enantiomeric excess and achiral analysis for purity assessment. The causality behind the selection of columns, mobile phases, and derivatization strategies will be thoroughly explained, offering a scientifically grounded framework for researchers, scientists, and drug development professionals.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is paramount for effective method development. As a secondary amine, it is basic in nature. The presence of the fluorophenyl group introduces hydrophobicity and a UV chromophore, which is advantageous for HPLC-UV detection. The estimated LogP of the closely related (S)-2-phenylpiperidine is approximately 2.5, suggesting moderate lipophilicity.[2] The fluorine substitution is known to decrease the basicity of the piperidine nitrogen through inductive effects.[3][4] This modulation of pKa is a key consideration for developing robust reversed-phase HPLC methods.
Due to the chirality of the molecule, methods for separating the enantiomers are crucial. This is typically achieved using chiral stationary phases (CSPs) in HPLC. For GC analysis, the secondary amine functionality often necessitates derivatization to improve volatility and chromatographic peak shape.
Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Separation
The separation of enantiomers is most effectively achieved using chiral stationary phases that create diastereomeric interactions with the analytes, leading to differential retention.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperidine derivatives.[6]
Rationale for Method Selection
Based on successful separations of the structural analog 2-phenylpiperidine, a normal-phase HPLC method using a cellulose-based chiral stationary phase is proposed.[6] Normal-phase chromatography often provides superior selectivity for chiral separations of polar and moderately polar compounds. The use of a non-polar mobile phase with a polar additive allows for fine-tuning of the interactions with the chiral stationary phase. Diethylamine is added to the mobile phase to act as a basic modifier, which improves peak shape and reduces tailing by competing with the basic analyte for active sites on the silica surface.[6]
Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of the enantiomers of this compound.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column.
-
HPLC grade n-Hexane.
-
HPLC grade Isopropanol (IPA).
-
Diethylamine (DEA).
-
Racemic this compound standard.
-
Sample of this compound for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing n-Hexane, Isopropanol, and Diethylamine in the specified ratio. Filter and degas the mobile phase prior to use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Prepare the sample for analysis at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Analysis:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of the two enantiomers. A resolution of >1.5 is considered baseline separation.[6]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
-
Analytical Workflow: Chiral HPLC
Caption: Workflow for chiral HPLC analysis of this compound.
Gas Chromatography (GC) Method for Purity and Related Substances
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of secondary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and interaction with active sites in the GC system. Derivatization is a common strategy to overcome these issues by converting the analyte into a less polar and more volatile form.[7]
Rationale for Method Selection and Derivatization
Acylation is a robust and widely used derivatization technique for primary and secondary amines.[8] Reaction with an acylating agent such as trifluoroacetic anhydride (TFAA) converts the secondary amine to a stable, less polar, and more volatile amide derivative. The resulting N-acetyl derivative of this compound is well-suited for GC analysis. The electron-withdrawing trifluoroacetyl group also enhances the sensitivity of the derivative towards electron capture detection (ECD), although flame ionization detection (FID) or mass spectrometry (MS) are more common for routine analysis.
A standard non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of the derivatized analyte from potential impurities.
Experimental Protocol: GC-MS with Derivatization
Objective: To determine the purity of this compound and identify any related substances.
Instrumentation and Materials:
-
GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile).
-
Reaction vials with PTFE-lined caps.
-
Heating block.
-
This compound sample.
Derivatization Procedure:
-
Sample Preparation: Place a known amount (e.g., 1 mg) of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[9]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.[9]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture to a suitable concentration (e.g., 1 mL) with the anhydrous solvent.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. |
| Detector (MS) | Transfer line: 280 °C, Ion source: 230 °C, Scan range: 40-450 amu |
| Detector (FID) | 300 °C |
Procedure:
-
Instrument Setup: Set up the GC-MS or GC-FID system according to the conditions in the table.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound. If using MS, confirm the identity based on the mass spectrum.
-
Calculate the purity of the main peak as a percentage of the total peak area (Area %).
-
Identify any impurity peaks and, if possible, elucidate their structures based on their mass spectra.
-
Analytical Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of this compound via derivatization.
Method Validation and System Suitability
Both the HPLC and GC methods presented herein should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. For the chiral HPLC method, key system suitability parameters include resolution between the enantiomers, tailing factor, and theoretical plates. For the GC method, peak shape (tailing factor) and signal-to-noise ratio are important considerations.
Conclusion
This application note provides a comprehensive guide to the analysis of this compound using both HPLC and GC. The proposed chiral HPLC method, utilizing a polysaccharide-based stationary phase, offers a reliable approach for determining the enantiomeric purity, a critical parameter in pharmaceutical development. For purity analysis and the identification of related substances, a GC-MS method with pre-column derivatization using TFAA is presented as a robust and sensitive technique. The detailed protocols and the rationale behind the methodological choices are intended to empower researchers and scientists to implement and adapt these methods for their specific needs in the analysis of this important chiral building block. Adherence to proper method validation principles will ensure the generation of accurate and reliable data, which is fundamental to the progression of drug development programs.
References
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- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
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- Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Jalali-Heravi, M., & Garkani-Nejad, Z. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 52.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- Grygorenko, O. O., et al. (2021). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry, 2021(10), 1531-1540.
- Grygorenko, O. O., et al. (2019). The conformational preferences of fluorinated piperidine derivatives. Chemistry–A European Journal, 25(54), 12566-12577.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2273.
- Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2649.
- ChemScene. (n.d.). (S)-2-Phenylpiperidine. ChemScene.
- Aboul-Enein, H. Y., & Ali, I. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18(4), 785-798.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103020, 2-Phenylpiperidine. PubChem.
- Laha, J. K., et al. (2021). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of the American Society for Mass Spectrometry, 32(1), 224-231.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). HMDB.
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- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-di-phenyl-piperidine.
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Application Notes and Protocols: The Strategic Role of 2-(2-Fluorophenyl)piperidine in the Synthesis of Novel CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-fluorophenyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the discovery and development of novel agents targeting the Central Nervous System (CNS). The strategic incorporation of a fluorine atom on the phenyl ring significantly modulates the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to various biological targets.[1] This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent elaboration into potent CNS agents, with a focus on dopamine reuptake inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to serve as a comprehensive resource for researchers in the field.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties and serve as a versatile scaffold for constructing complex molecular architectures.[2] When coupled with a 2-fluorophenyl substituent, the resulting moiety offers a unique combination of features:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the piperidine nitrogen, which in turn affects its ionization state at physiological pH, impacting receptor interactions and cell permeability.
-
Specific Receptor Interactions: The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the binding pockets of CNS targets like dopamine and serotonin transporters and receptors.[1]
-
Improved Blood-Brain Barrier Penetration: The strategic placement of fluorine can increase the lipophilicity of a molecule, often facilitating its passage across the blood-brain barrier to engage with its CNS target.
These attributes make this compound a highly sought-after building block for the synthesis of a new generation of CNS therapeutics, including antidepressants, antipsychotics, and treatments for neurodegenerative disorders.[3]
Synthesis of the Key Precursor: this compound
The most direct and atom-economical route to this compound is the catalytic hydrogenation of the readily available precursor, 2-(2-fluorophenyl)pyridine. This transformation, while conceptually simple, requires careful optimization to achieve high yield and chemoselectivity, avoiding common side reactions such as hydrodefluorination and over-reduction.[4]
Recommended Catalytic System: Platinum(IV) Oxide (PtO₂) in Acidic Media
While various catalysts, including Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C), can effect the reduction of pyridines, Platinum(IV) oxide (Adam's catalyst) in an acidic solvent like glacial acetic acid is particularly effective for fluorinated pyridines.[5][6] The acid protonates the pyridine nitrogen, which facilitates the hydrogenation of the aromatic ring.[4]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-(2-Fluorophenyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Methanol
-
10 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(2-fluorophenyl)pyridine (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) (0.05 eq by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the reactor to 50-70 bar with hydrogen gas.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid and methanol.
-
Basification and Extraction: To the residue, add dichloromethane (DCM) and cool the mixture in an ice bath. Slowly add 10 M NaOH solution with vigorous stirring until the aqueous layer is strongly basic (pH > 12).
-
Isolation: Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
Table 1: Typical reaction parameters and outcomes for the synthesis of this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.
Application in CNS Agent Synthesis: A Case Study in Dopamine Reuptake Inhibitors
The this compound scaffold is an excellent starting point for the synthesis of potent and selective dopamine reuptake inhibitors (DRIs). These compounds have therapeutic potential in the treatment of conditions such as depression, ADHD, and substance abuse disorders. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, typically through N-alkylation or reductive amination.[2]
Design Strategy for a Novel DRI
Our target molecule, N-(3,4-dichlorobenzyl)-2-(2-fluorophenyl)piperidine , is designed based on established pharmacophores for dopamine transporter (DAT) ligands. The this compound core provides the foundational structure for DAT interaction, while the N-(3,4-dichlorobenzyl) group is known to enhance potency and selectivity for the DAT over other monoamine transporters.
Detailed Experimental Protocol: Synthesis of N-(3,4-dichlorobenzyl)-2-(2-fluorophenyl)piperidine via Reductive Amination
Reductive amination is a robust and widely used method in pharmaceutical synthesis for forming C-N bonds.[6] It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
3,4-Dichlorobenzaldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add 3,4-dichlorobenzaldehyde (1.05 eq).
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Stir the biphasic mixture vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(3,4-dichlorobenzyl)-2-(2-fluorophenyl)piperidine.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Table 2: Typical reaction parameters and outcomes for the synthesis of the target DRI.
Diagram 2: Reductive Amination Workflow
Caption: Reductive amination for the synthesis of the target CNS agent.
Structure-Activity Relationship (SAR) and Future Directions
The synthesis of N-(3,4-dichlorobenzyl)-2-(2-fluorophenyl)piperidine provides a platform for further SAR exploration. The following modifications can be systematically investigated to optimize the pharmacological profile:
-
Aryl Ring Substitution: Varying the substitution pattern on both the 2-phenyl ring and the N-benzyl ring can fine-tune the potency and selectivity for the dopamine transporter versus serotonin and norepinephrine transporters.
-
Piperidine Ring Substitution: Introduction of substituents on the piperidine ring can influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity.
-
Linker Modification: While this example utilizes a direct N-benzyl linkage, incorporating different linkers between the piperidine nitrogen and the distal aromatic ring can be explored to probe the topology of the transporter binding site.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel CNS agents. Its efficient preparation via catalytic hydrogenation of the corresponding pyridine allows for large-scale access to this key intermediate. Subsequent functionalization, particularly through robust methods like reductive amination, enables the rapid generation of diverse libraries of compounds for biological screening. The strategic use of this fluorinated scaffold offers a promising avenue for the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
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Bradley, A. L., Izenwasser, S., Wade, D., Cararas, S., et al. (2003). The design and synthesis of novel derivatives of the dopamine uptake inhibitors GBR 12909 and GBR 12935. Tetrahedron, 59(40), 8035-8047. Available at: [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1837-1842. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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Chen, Y., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE, 7(4), e35798. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11945-12003. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Current Medicinal Chemistry. Available at: [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available at: [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules, 26(16), 4961. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2017). Current Medicinal Chemistry, 24(20), 2130-2152. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-(2-Fluorophenyl)piperidine Derivatives as Sigma Receptor Modulators
Authored by: Senior Application Scientist
Introduction: The 2-(2-Fluorophenyl)piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of interactions with biological targets.[1][3] The strategic introduction of a 2-fluorophenyl group onto the piperidine core, creating the this compound moiety, has proven to be a particularly fruitful strategy in the development of potent and selective ligands for various receptors and enzymes.[4][5]
Fluorination at the ortho-position of the phenyl ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles.[4] Notably, this scaffold is a key structural feature in a number of high-affinity ligands for Sigma (σ) receptors, which are intriguing targets for therapeutic intervention in neuropsychiatric disorders, neurodegenerative diseases, and cancer.[5][6][7]
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vitro characterization of novel compounds incorporating the this compound scaffold, with a primary focus on their interaction with sigma-1 (σ1) and sigma-2 (σ2) receptors.
Part 1: Understanding the Target - Sigma Receptors (σ1 and σ2)
Initially misidentified as a subtype of opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins.[6] They are found in high densities in the CNS and various peripheral tissues and cancer cell lines.
-
Sigma-1 Receptor (σ1R): The σ1R is a 223-amino acid chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[6] It plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. Modulation of σ1R has shown therapeutic potential for conditions such as depression, anxiety, schizophrenia, and Alzheimer's disease.[5]
-
Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2R is implicated in cholesterol homeostasis and cell proliferation.[7] High expression levels in various tumor cell lines have made it an attractive target for cancer diagnostics and therapeutics. σ2R agonists have been shown to induce apoptosis in cancer cells, while antagonists may have utility in treating neuropathic pain.
The diagram below illustrates the general workflow for characterizing a novel this compound derivative.
Caption: Workflow for in vitro characterization of novel sigma receptor ligands.
Part 2: Core Protocols for In Vitro Characterization
The following protocols are designed to provide a robust framework for assessing the affinity, selectivity, and functional activity of novel this compound derivatives at sigma receptors.
Protocol 2.1: Radioligand Binding Assays for σ1 and σ2 Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. The principle is based on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
Causality Behind Experimental Choices:
-
Radioligand Selection: The choice of radioligand is critical. For σ1 receptors, -pentazocine is a highly selective and commonly used radioligand. For σ2 receptors, [³H]-DTG is used in the presence of a high concentration of an unlabeled σ1-selective ligand (like (+)-pentazocine) to "mask" the σ1 sites, ensuring that binding is specific to σ2 receptors.
-
Membrane Preparation: Using cell lines or tissues with high expression of the target receptor (e.g., rat liver for σ1, various cancer cell lines for σ2) is essential for a good signal-to-noise ratio.
-
Non-Specific Binding: This is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., Haloperidol) to saturate all specific binding sites. Subtracting this value from total binding yields the specific binding, which is the parameter of interest.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) or cultured cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, radioligand (e.g., 1-5 nM -pentazocine for σ1), and membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and membrane preparation.
-
Competition Wells: Add assay buffer, radioligand, membrane preparation, and serial dilutions of the this compound test compound (typically from 0.1 nM to 10 µM).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 90 minutes at 37°C for σ1 assays).
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target Receptor | Radioligand | Test Compound Ki (nM) |
| Derivative A | σ1 | -pentazocine | 8.9 |
| Derivative A | σ2 | [³H]-DTG | 250 |
| Derivative B | σ1 | -pentazocine | 150 |
| Derivative B | σ2 | [³H]-DTG | 12.5 |
| Haloperidol (Ref.) | σ1 | -pentazocine | 2.5 |
| Haloperidol (Ref.) | σ2 | [³H]-DTG | 10.0 |
Protocol 2.2: Functional Assay - σ1R Agonist/Antagonist Determination
Determining whether a high-affinity ligand acts as an agonist or an antagonist is a critical next step. One established method involves using a known σ1R agonist to modulate the binding of the radioligand in the presence of phenytoin, an allosteric modulator.[5]
Causality Behind Experimental Choices:
-
Phenytoin differentially modulates the binding of σ1R agonists and antagonists. It potentiates the binding of agonists while having little to no effect on the binding of antagonists.[5] This differential effect provides a clear method to functionally classify a new ligand.
Step-by-Step Methodology:
-
Assay Setup: Prepare two sets of radioligand competition assays as described in Protocol 2.1.
-
Set 1: Standard competition assay.
-
Set 2: Competition assay performed in the presence of a fixed concentration of phenytoin (e.g., 100 µM).
-
-
Reference Compounds: Include a known σ1R agonist (e.g., (+)-SKF-10,047) and a known σ1R antagonist (e.g., BD-1063) as controls.
-
Execution and Analysis:
-
Perform the binding, incubation, and harvesting steps as in Protocol 2.1 for both sets of plates.
-
Calculate the IC50 and Ki values for the test compound and reference compounds in the absence and presence of phenytoin.
-
-
Interpretation:
-
Agonist Profile: If the test compound is an agonist, its Ki value will be significantly lower (affinity will be higher) in the presence of phenytoin.
-
Antagonist Profile: If the test compound is an antagonist, its Ki value will be largely unchanged or slightly higher in the presence of phenytoin.
-
Caption: Logic for determining σ1R functional activity using phenytoin.
Protocol 2.3: Cellular Assay - MTT for Antiproliferative Activity
Given the high expression of σ2R in tumor cells, novel ligands are often evaluated for their anticancer potential. The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Causality Behind Experimental Choices:
-
The MTT assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantifiable measure of a compound's cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, which express σ2R) in appropriate media and conditions.[9]
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compound in culture media.
-
Remove the old media from the cells and add the media containing the test compound (or vehicle control).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent cell viability against the log concentration of the test compound.
-
Use non-linear regression to determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the initial in vitro characterization of novel this compound derivatives as potential sigma receptor modulators. By systematically determining affinity (Ki), functional activity (agonist/antagonist), and cellular effects (cytotoxicity), researchers can build a comprehensive profile of their compounds. This data is essential for establishing structure-activity relationships (SAR) and identifying promising lead candidates for further preclinical development, including in vivo efficacy studies in relevant animal models of CNS disorders or cancer.
References
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- Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (n.d.). MDPI.
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). Unknown Source.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central.
- 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central.
- Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). National Institutes of Health.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central.
- New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (2018). PubMed.
- Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. (n.d.). BenchChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
- Piperidine. (n.d.). Wikipedia.
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Application Notes & Protocols: A Tiered Approach to In Vivo Characterization of 2-(2-Fluorophenyl)piperidine
Here are the detailed Application Notes and Protocols for testing the effects of 2-(2-Fluorophenyl)piperidine in animal models.
Introduction: Rationale and Scientific Context
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The introduction of a fluorophenyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.[3][4] this compound is a synthetic compound whose precise biological activity is yet to be fully characterized. Structurally, it shares features with molecules known to modulate monoaminergic systems, such as dopamine and serotonin transporters and receptors.[5] Therefore, a logical starting hypothesis is that this compound may possess antidepressant, anxiolytic, or antipsychotic properties.
This guide provides a comprehensive, tiered framework for the preclinical evaluation of this compound using established rodent models. The objective is not merely to screen for activity but to build a coherent pharmacological profile, starting with foundational behavioral assessments and progressing to more specific, hypothesis-driven assays and neurochemical validation. While animal models cannot fully replicate the human condition, they provide essential, predictive insights into a compound's potential therapeutic efficacy and mechanism of action.[6][7][8]
Mandatory Ethical Framework: The 3Rs Principle
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount and must be integrated into every stage of experimental design.[9][10]
-
Replacement: Use non-animal methods wherever possible. The protocols described here are for in vivo characterization, which becomes necessary after exhaustive in vitro screening.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid results. Proper experimental design and statistical power analysis are critical.
-
Refinement: All procedures must be optimized to minimize animal suffering and improve welfare.[10][11] This includes using appropriate anesthetics and analgesics, providing proper housing, and employing humane endpoints.
All protocols must be reviewed and approved by an institutional animal care and use committee (IACUC) or an equivalent ethics board before initiation.[12][13]
Overall Experimental Workflow
A systematic, multi-tiered approach is essential for efficiently characterizing a novel compound. The following workflow ensures that foundational data on general activity and tolerability are established before proceeding to more complex and resource-intensive models.
Caption: Tiered workflow for in vivo characterization.
General Protocols: Animals and Dosing
Animal Selection and Housing
-
Species: Male C57BL/6 mice or male Sprague-Dawley rats are recommended due to their extensive use and well-characterized behavioral profiles in these assays.[6][14]
-
Source: Obtain animals from a certified commercial vendor to ensure health and genetic consistency.
-
Housing: House animals in groups of 2-4 per cage in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimation: Allow a minimum of 7 days for animals to acclimate to the facility before any experimental procedures begin. Handle animals for 2-3 days prior to testing to reduce handling-induced stress.
Drug Preparation and Administration
-
Vehicle Selection: The choice of vehicle is critical. A common starting point is a solution of 0.9% saline with 5% Tween 80 or DMSO. A full vehicle-response study must be conducted to ensure the vehicle itself has no behavioral effects.
-
Dose Selection: Conduct a preliminary dose-ranging study to identify a range that is well-tolerated and does not produce overt toxicity or severe motor impairment. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is standard.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for initial screening due to its rapid absorption. Oral gavage (p.o.) is also relevant for assessing oral bioavailability. The timing of administration before testing should be based on the compound's expected pharmacokinetic profile (typically 30-60 minutes for i.p.).
Tier 1: Foundational Behavioral Screening
The goal of this tier is to assess the compound's general effects on motor activity and coordination. These tests are crucial for interpreting results from subsequent, more complex behavioral assays.
Open Field Test (OFT)
-
Rationale: The OFT assesses both general locomotor activity (distance traveled) and anxiety-like behavior (time spent in the center vs. periphery).[14][15] A compound that significantly increases or decreases locomotion may confound the interpretation of other tests.
-
Protocol:
-
Place a rodent into the corner of a square arena (e.g., 40x40 cm for mice).
-
Allow the animal to explore freely for 10-30 minutes.
-
An overhead camera connected to video-tracking software records the session.
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
-
Data Analysis:
| Parameter | Interpretation |
| Total Distance Traveled | Index of general locomotor activity. |
| Time in Center Zone | Measure of anxiety-like behavior (anxiolytics typically increase center time). |
| Rearing Frequency | Measure of exploratory behavior. |
| Thigmotaxis | Time spent near the walls; an index of anxiety. |
Rotarod Test
-
Rationale: This test evaluates motor coordination, balance, and potential sedative or muscle-relaxant effects.[15] It is a critical control to ensure that effects seen in tests like the Forced Swim Test are not due to motor impairment.
-
Protocol:
-
Train the animals on a rotating rod at a constant, low speed (e.g., 4 RPM) for 1-2 minutes on the day before testing.
-
On the test day, administer the compound or vehicle.
-
At the time of peak drug effect, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval.
-
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.
Tier 2: Hypothesis-Driven Behavioral Assays
If Tier 1 results show the compound is well-tolerated and does not cause significant motor impairment at certain doses, proceed to these more specific models.
Models for Anxiolytic Activity
-
Elevated Plus Maze (EPM):
-
Rationale: This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the "risky" open arms.[14][16][17]
-
Protocol:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
Record the session using video-tracking software.
-
-
Key Parameters: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.[16][17]
-
-
Light-Dark Box Test:
-
Rationale: This model uses the conflict between the drive to explore and the aversion to a brightly lit environment.[18][19]
-
Protocol:
-
The apparatus is a box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
-
Place the animal in the dark compartment and allow it to move freely between the two.
-
Record behavior for 5-10 minutes.
-
-
Key Parameters: Anxiolytic effects are inferred from an increase in the time spent in the light compartment and the number of transitions between compartments.[18]
-
Models for Antidepressant Activity
-
Forced Swim Test (FST):
-
Rationale: This is a widely used screening tool based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[8][20] Antidepressants are known to reduce this immobility time, promoting active escape-oriented behaviors.[6][20]
-
Protocol:
-
Place the mouse or rat in a glass cylinder filled with water (23-25°C) from which it cannot escape.
-
The standard test duration is 6 minutes.
-
A trained observer or software scores the time the animal spends immobile during the final 4 minutes of the test.
-
-
Key Parameters: A significant decrease in immobility time is predictive of antidepressant efficacy. It is crucial to correlate this with OFT data to rule out general hyperactivity.[8]
-
-
Sucrose Preference Test:
-
Rationale: This test measures anhedonia, the inability to experience pleasure, which is a core symptom of depression.[6] Depressed-like animals often show a reduced preference for a palatable sucrose solution over plain water.
-
Protocol:
-
Acclimate animals to having two drinking bottles in their home cage.
-
For the test, provide animals with pre-weighed bottles of plain water and a 1-2% sucrose solution for 24-48 hours.
-
Measure the consumption from each bottle.
-
-
Key Parameters: Sucrose preference is calculated as: (Volume of Sucrose Consumed / Total Volume Consumed) x 100. An effective antidepressant is expected to reverse a stress-induced deficit in sucrose preference.[20]
-
Models for Antipsychotic Activity
-
Amphetamine-Induced Hyperlocomotion:
-
Rationale: This model is based on the dopamine hypothesis of schizophrenia. Dopamine agonists like amphetamine induce hyperactivity in rodents, which can be blocked by antipsychotic drugs that antagonize dopamine receptors.[15][21][22]
-
Protocol:
-
Administer this compound or a positive control (e.g., haloperidol) at a predetermined time.
-
Administer a psychostimulant dose of d-amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Immediately place the animal in an Open Field arena and record locomotor activity for 60-90 minutes.
-
-
Key Parameters: A potential antipsychotic will significantly attenuate the increase in distance traveled induced by amphetamine.
-
Tier 3: Mechanistic Validation
After establishing a behavioral phenotype, these assays can help elucidate the underlying neurochemical mechanism.
Caption: Neurochemical analysis workflows.
Ex Vivo Neurochemistry
-
Rationale: This method provides a snapshot of neurotransmitter levels in specific brain regions following drug administration.[23] It helps correlate behavioral changes with alterations in monoamine systems.
-
Protocol:
-
Administer this compound at the behaviorally effective dose.
-
At the time of peak effect, humanely euthanize the animal and rapidly decapitate.
-
Dissect relevant brain regions (e.g., prefrontal cortex, striatum, hippocampus) on ice.
-
Immediately freeze tissues in liquid nitrogen and store at -80°C.
-
For analysis, homogenize the tissue, and use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to measure levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).[24]
-
In Vivo Microdialysis
-
Rationale: This powerful technique allows for the real-time measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals, providing direct evidence of a drug's effect on neurotransmitter release and reuptake.[22][24]
-
Protocol:
-
Surgery: Under anesthesia, use stereotaxic surgery to implant a guide cannula targeting a specific brain region.
-
Recovery: Allow the animal to recover for several days.
-
Experiment: Gently insert a microdialysis probe through the cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect baseline dialysate samples.
-
Administer the test compound and continue collecting samples at regular intervals (e.g., every 20 minutes).
-
Analyze the dialysate using HPLC-ED to determine neurotransmitter concentrations.
-
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests to analyze the data. For single-dose comparisons against a vehicle control, use a Student's t-test. For multiple dose groups, use a one-way or two-way Analysis of Variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's).
-
Integrated Interpretation: The strength of this tiered approach lies in the integration of all data. For example:
-
A reduction in immobility in the FST (antidepressant-like effect) is strongly supported if it is not accompanied by a general increase in locomotion in the OFT or motor deficits in the rotarod test.
-
An increase in open-arm time in the EPM (anxiolytic-like effect) is mechanistically supported by in vivo microdialysis data showing an increase in serotonin release in the hippocampus.
-
Attenuation of amphetamine-induced hyperactivity is strengthened by ex vivo data showing changes in dopamine turnover in the striatum.
-
By following this structured, ethically grounded, and multi-tiered approach, researchers can build a robust and comprehensive pharmacological profile of this compound, paving the way for further development.
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Application Notes and Protocols for the 2-(2-Fluorophenyl)piperidine Scaffold in Drug Design
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] When combined with a strategically placed fluorophenyl group, specifically 2-(2-fluorophenyl)piperidine, it becomes a powerful building block for creating potent and selective therapeutic agents, particularly for disorders of the central nervous system (CNS).[4][5] The introduction of a fluorine atom can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved bioavailability and receptor binding affinity.[6][7] This technical guide provides an in-depth exploration of the this compound scaffold, offering a scientific rationale for its use, detailed protocols for its synthesis and derivatization, and a review of its application in modern drug discovery.
The this compound Scaffold: A Privileged Moiety
The utility of the piperidine heterocycle in drug design is well-established. Its saturated, six-membered ring structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[2] The basic nitrogen atom (pKa ≈ 11.2 for piperidine) is typically protonated at physiological pH, allowing for potent ionic interactions with acidic residues in receptor binding pockets and improving aqueous solubility.
The strategic incorporation of a 2-fluorophenyl group at the C2 position of the piperidine ring imparts several key advantages:
-
Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity, can lower the pKa of the piperidine nitrogen, influencing the compound's ionization state and membrane permeability. Its presence also increases lipophilicity, which can be critical for penetration of the blood-brain barrier (BBB) in CNS-targeted drugs.[4][6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Placing the fluorine at the ortho position can sterically shield adjacent positions from metabolic attack, prolonging the compound's half-life.
-
Conformational Restriction: The substituent at the C2 position can influence the equilibrium between axial and equatorial conformations of the piperidine ring, which can be crucial for locking the molecule into a bioactive conformation for optimal target engagement.
-
Specific Pharmacological Interactions: The fluorophenyl group can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity.
Synthesis and Derivatization Workflows
The most direct and atom-economical route to this compound is the catalytic hydrogenation of its aromatic precursor, 2-(2-fluorophenyl)pyridine.[1] Subsequent functionalization, typically at the piperidine nitrogen, allows for the exploration of structure-activity relationships (SAR).
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Application Notes and Protocols: Crystallography of 2-(2-Fluorophenyl)piperidine Derivatives
Introduction: The Structural Significance of 2-(2-Fluorophenyl)piperidine Derivatives
The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom onto the phenyl ring, specifically at the ortho position, can dramatically alter the molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability.[2][3] These modifications can, in turn, influence a compound's pharmacokinetic profile and its interaction with biological targets, such as the hERG potassium ion channel, where modulating basicity can mitigate cardiac toxicity.[2][3][4]
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of these molecules, offering unparalleled insights into their solid-state conformation, steric and electronic properties, and intermolecular interactions.[1] Understanding the precise molecular geometry is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[1][5][6][7] This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, from crystal growth to structure refinement and interpretation.
PART 1: Crystal Growth – The Critical First Step
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis.[1][8] The process is often empirical, requiring the screening of various solvents and crystallization techniques.[1]
Foundational Principles of Crystallization
Crystallization from a solution is based on creating a supersaturated state, where the solute concentration exceeds its solubility limit, driving the formation of a crystalline lattice.[9][10] Impurities are ideally excluded from the growing crystal, resulting in a purified solid.[10]
Key Considerations:
-
Solvent Selection: The choice of solvent is critical.[1] A suitable solvent should dissolve the compound moderately.[1][11] For piperidine derivatives, common solvents include ethanol, methanol, and ethyl acetate, or mixtures thereof.[1]
-
Purity of the Compound: The starting material should be of the highest possible purity to avoid the inclusion of impurities in the crystal lattice, which can disrupt crystal growth and lead to poor diffraction quality.
-
Control of Nucleation and Growth: The goal is to promote slow nucleation and growth, which typically yields larger, more well-ordered crystals.[11] This can be achieved by controlling the rate of supersaturation.
Common Crystallization Techniques
Several techniques can be employed to achieve the supersaturated state necessary for crystal growth.[9][11]
| Technique | Description | Suitability for this compound Derivatives |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly at a constant temperature.[8][11] This is a simple and widely used method.[8] | Highly suitable. The volatility of the solvent can be controlled to optimize the rate of crystal growth. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[8][9] Vapor from the precipitant diffuses into the compound's solution, gradually reducing its solubility.[9] This is an excellent method for small quantities of material.[8] | Very effective, especially when only milligram quantities are available. Allows for fine control over the rate of crystallization. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[8] Crystallization occurs at the interface of the two solvents. | Useful for compounds that are highly soluble in one solvent but poorly soluble in another. The choice of miscible solvents is key. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[10][12] As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective for compounds that exhibit a significant change in solubility with temperature. |
Protocol 1: Crystallization by Slow Evaporation
-
Solubility Screening: Begin by testing the solubility of a small amount of the this compound derivative in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, and toluene) to find a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration if necessary.
-
Crystallization Setup: Transfer the solution to a clean, small vial or beaker. Cover the container with a cap or parafilm, and pierce a few small holes to allow for slow evaporation.[11]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.[1] Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Crystallization by Vapor Diffusion
-
Solution Preparation: Dissolve the this compound derivative in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Crystallization Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent or precipitant (a volatile solvent in which the compound is insoluble or sparingly soluble).[9]
-
Diffusion: Seal the outer container. The vapor of the more volatile precipitant will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.[9]
-
Incubation and Monitoring: As with slow evaporation, store the setup in a stable environment and monitor for crystal growth.
PART 2: X-ray Diffraction Data Collection and Processing
Once suitable single crystals are obtained, they are ready for X-ray diffraction analysis.
The X-ray Crystallography Workflow
The overall process involves mounting the crystal, collecting diffraction data, and then processing that data to determine the crystal structure.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[1][13] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[14] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[1]
-
Data Processing: The raw diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Applying corrections for experimental factors (e.g., absorption, crystal decay) and merging symmetry-equivalent reflections. The output is a file containing a list of unique reflections and their corresponding intensities and standard uncertainties.
-
PART 3: Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure.
From Diffraction Pattern to Molecular Structure
The relationship between the diffraction pattern and the crystal structure is governed by Fourier transform principles. The intensities of the reflections are related to the electron density distribution within the unit cell.
Caption: Logical flow from diffraction data to the final crystal structure.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules like this compound derivatives, this is typically solved using direct methods. These methods use statistical relationships between the intensities to derive an initial set of phases, which are then used to calculate an initial electron density map.
-
Model Building: From the initial electron density map, the positions of the heavier atoms (C, N, O, F) can be identified and used to build an initial molecular model.
-
Structure Refinement: The initial model is refined using a least-squares minimization process.[14] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|). Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[14][15]
-
Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking crystallographic R-factors (R1, wR2), the goodness-of-fit (GooF), residual electron density, and bond lengths/angles for chemical reasonableness.
Interpreting the Crystallographic Data
The final output of a crystallographic analysis is a set of atomic coordinates that define the precise three-dimensional structure of the molecule in the crystal lattice. For this compound derivatives, key aspects to analyze include:
-
Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation.[15][16][17] The orientation of the 2-(2-fluorophenyl) substituent (axial vs. equatorial) is a critical feature that influences the molecule's overall shape and potential interactions.
-
Torsion Angles: The torsion angle between the piperidine and phenyl rings defines their relative orientation. This can be influenced by steric hindrance from the ortho-fluoro substituent and by crystal packing forces.
-
Intermolecular Interactions: The analysis of the crystal packing reveals how molecules interact with each other in the solid state. This can include classical hydrogen bonds (e.g., N-H···X), as well as weaker interactions like C-H···F or C-H···π interactions, which can play a significant role in the crystal's stability.[16][17]
Example Crystallographic Data
The following table presents hypothetical but representative crystallographic data for a this compound derivative.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄FN |
| Formula Weight | 180.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 12.456(4) |
| β (°) | 105.34(1) |
| Volume (ų) | 1038.9(5) |
| Z | 4 |
| Temperature (K) | 150(2) |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.121 |
| Goodness-of-fit (S) | 1.05 |
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives.[1] It provides a detailed, atomic-level understanding of molecular conformation and intermolecular interactions, which is fundamental for advancing drug discovery and development programs. The protocols and insights provided in this guide offer a robust framework for researchers to successfully determine and analyze the crystal structures of this important class of molecules. When combined with other analytical techniques like NMR spectroscopy and computational modeling, a comprehensive picture of the structural landscape can be achieved, paving the way for the rational design of novel and more effective therapeutic agents.[1]
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Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]
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Halberstadt, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(15), 11203-11224. [Link]
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Wang, Y., et al. (2025). Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S - A saccharin dervative. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Application Notes and Protocols for Receptor Binding Studies of 2-(2-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2-(2-fluorophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds that interact with a variety of central nervous system (CNS) targets. The introduction of a fluorine atom to the phenyl ring can significantly alter the physicochemical properties of the molecule, influencing its metabolic stability, lipophilicity, and, critically, its binding affinity and selectivity for various receptors.[1] This guide provides a comprehensive framework for the characterization of this compound and its analogues in the context of receptor binding studies. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key assays, and explore the underlying signaling pathways of potential receptor targets. Our focus is to equip researchers with the necessary tools to elucidate the pharmacological profile of this important chemical entity.
Introduction: The Significance of the this compound Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for diverse chemical substitutions.[2] When combined with a fluorinated phenyl group, the resulting this compound structure gives rise to compounds with a wide spectrum of pharmacological activities. Derivatives of this core structure have shown affinity for several important CNS targets, including:
-
Sigma Receptors (σ1 and σ2): These unique intracellular chaperone proteins are implicated in a range of neurological and psychiatric disorders. Many piperidine-based compounds exhibit high affinity for sigma-1 (σ1) receptors.[3][4][5]
-
Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Fluorophenylpiperidine analogues have been developed as high-affinity ligands for these key monoamine transporters, with potential applications in treating conditions like depression and substance abuse disorders.[3][6][7]
-
NMDA Receptors: The piperidine core is also present in antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.[8][9]
-
Voltage-Gated Calcium Channels (VGCCs): Certain piperidine derivatives have been shown to modulate the activity of these channels, which are fundamental to neurotransmission and other cellular processes.[1][10][11]
Given this landscape, a systematic investigation of a novel this compound analogue necessitates a multi-faceted approach to receptor binding and functional analysis.
Experimental Design: A Tiered Approach to Characterization
A logical workflow for characterizing a novel compound like this compound begins with broad screening and progresses to more specific functional assays.
Core Protocols: Methodologies for Receptor Binding Studies
The following protocols are foundational for determining the binding characteristics of this compound.
Cell Membrane Preparation
Rationale: Receptor binding assays are typically performed on isolated cell membranes that are enriched with the receptor of interest. This reduces interference from other cellular components.
Protocol:
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human σ1 receptor) to confluency.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by gentle scraping.
-
Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.
Radioligand Binding Assays
Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. They can be configured to determine both the affinity of a radiolabeled ligand (saturation binding) and the affinity of an unlabeled competitor, such as this compound (competition binding).
Protocol: Competition Binding Assay for the Sigma-1 Receptor
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for the σ1 receptor)
-
Increasing concentrations of the unlabeled test compound (this compound)
-
Cell membrane preparation (containing the σ1 receptor)
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Example Data from a Competition Binding Assay
| [2-(2-F-Ph)piperidine] (nM) | % Specific Binding |
| 0.1 | 98.2 |
| 1 | 95.1 |
| 10 | 75.3 |
| 50 | 48.9 |
| 100 | 25.6 |
| 500 | 5.2 |
| 1000 | 1.8 |
Functional Assays: From Binding to Biological Effect
Demonstrating that this compound binds to a receptor is the first step. The next is to determine the functional consequence of this binding – is it an agonist, antagonist, or modulator?
GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)
Rationale: Many receptors, including some that may be targets for this compound, are GPCRs. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G-protein α-subunit, initiating a signaling cascade.[2][12][13][14] The GTPγS binding assay measures this initial step of receptor activation by using a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[10][11][15]
Protocol:
-
Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP).
-
Reaction Setup: In a 96-well plate, add the following:
-
Cell membrane preparation (containing the GPCR of interest)
-
Increasing concentrations of the test compound (this compound)
-
A fixed concentration of [³⁵S]GTPγS
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS by scintillation counting, as described for the radioligand binding assay.
-
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity. To test for antagonist activity, perform the assay in the presence of a known agonist and look for a decrease in agonist-stimulated [³⁵S]GTPγS binding.
Calcium Flux Assay for Ion Channels and GPCRs
Rationale: The modulation of intracellular calcium levels is a common downstream effect of both ion channel and GPCR activation.[1][10][11][16][17] Calcium flux assays use fluorescent dyes that are sensitive to calcium concentrations to monitor these changes in real-time.[18][19][20]
Protocol:
-
Cell Preparation: Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add the test compound (this compound) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Mechanistic Insights: Understanding the Signaling Pathways
Elucidating the pharmacological profile of this compound requires an understanding of the signaling pathways associated with its potential targets.
Sigma-1 Receptor Signaling
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[15][18][20] Upon ligand binding, it can dissociate from its binding partner, BiP, and translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels (such as NMDA receptors and voltage-gated K+ channels) and GPCRs.[18][20] This modulation can impact calcium signaling, cellular stress responses, and neuronal excitability.[15][18][20]
NMDA Receptor Signaling
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity.[19][21][22] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[22] Upon opening, the channel allows the influx of calcium, which acts as a second messenger to activate a variety of downstream signaling cascades, including those involving CaMKII and CREB, leading to changes in gene expression and synaptic strength.[19]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The systematic application of the receptor binding and functional assay protocols detailed in this guide will enable a thorough characterization of the pharmacological profile of new analogues. By combining binding affinity data with functional readouts and a solid understanding of the underlying signaling pathways, researchers can effectively identify promising lead compounds for further development. Future studies should aim to establish the in vivo efficacy and safety of compounds that demonstrate desirable in vitro profiles, ultimately translating these fundamental research findings into potential therapeutic applications.
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Application Notes & Protocols: Strategic Formulation of 2-(2-Fluorophenyl)piperidine for In Vivo Preclinical Studies
Abstract: This document provides a comprehensive guide for the formulation of 2-(2-Fluorophenyl)piperidine, a representative basic and lipophilic small molecule, for in vivo research applications. Moving beyond simple recipes, this guide elucidates the foundational principles of physicochemical characterization, strategic vehicle selection, and protocol development essential for achieving reliable and reproducible preclinical results. We detail step-by-step protocols for preparing solutions, suspensions, and advanced lipid-based systems suitable for various administration routes, including oral (PO) and parenteral (IV, IP, SC). The methodologies are grounded in established pharmaceutical principles to ensure formulation stability, safety, and optimal bioavailability, thereby empowering researchers to make data-driven decisions in their experimental design.
Foundational Analysis: The Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of any successful formulation strategy.[1] These parameters dictate the challenges and opportunities in developing a safe and effective delivery system. This compound, a piperidine derivative, presents a classic profile of a basic, lipophilic molecule with limited aqueous solubility.[2][3]
Table 1: Physicochemical Properties of this compound
| Parameter | Value / Description | Significance for Formulation |
| Molecular Formula | C₁₁H₁₄FN | - |
| Molecular Weight | 179.23 g/mol | Influences diffusion and membrane transport.[2] |
| Appearance | Colorless to light-colored liquid or solid | Physical state impacts handling and dissolution rate.[2] |
| Aqueous Solubility | Sparingly soluble in water | The primary challenge; necessitates solubility enhancement techniques.[2] |
| Organic Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Indicates lipophilic nature; suggests suitability of lipid or co-solvent systems.[2] |
| pKa | Estimated ~8.5-9.5 (Piperidine Nitrogen) | The piperidine nitrogen is basic, allowing for pH-dependent solubility enhancement via salt formation in acidic conditions.[2] |
| LogP | Estimated > 2.0 | High lipophilicity can lead to poor aqueous solubility but may favor membrane permeability and lipid-based formulations.[4] |
Strategic Formulation Blueprint: A Decision-Making Framework
The goal of preclinical formulation is to deliver a well-characterized and stable preparation that maximizes compound exposure for toxicological and efficacy assessments.[5] For a lipophilic, basic compound like this compound, the formulation strategy is a critical determinant of its pharmacokinetic profile. The choice is guided by the required dose, the intended route of administration, and the compound's intrinsic properties.
The following decision-making workflow provides a systematic approach to formulation development.
Caption: Formulation selection workflow for this compound.
Formulation Approaches & Methodologies
Approach 1: Aqueous Solutions (For Low Doses, IV/IP/SC/PO)
This is the simplest approach, ideal for intravenous administration or low-dose studies where complete solubilization is achievable. The basic nature of the piperidine moiety is leveraged here.
-
Causality: By lowering the pH of the vehicle to at least 2 pH units below the compound's pKa, the basic nitrogen becomes protonated, forming a more water-soluble salt in situ. This is a fundamental principle for formulating basic drugs.[6]
-
Limitations: The achievable concentration is limited by the intrinsic solubility of the salt form. High buffer concentrations may be required, which can have physiological consequences.[6] For parenteral routes, tonicity and physiological compatibility are paramount.[7]
Approach 2: Co-Solvent Systems (For Intermediate Doses, IV/IP/SC/PO)
When aqueous solubility is insufficient, water-miscible organic solvents (co-solvents) can be used to increase the drug concentration.[8]
-
Causality: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol disrupt the hydrogen bonding network of water, reducing the solvent polarity and creating a more favorable environment for a lipophilic solute.[7][8]
-
Common Vehicles: A widely used vehicle for discovery studies is "PEG/Saline" or "DMSO/PEG/Saline". For example, a vehicle of 10% DMSO, 40% PEG300, and 50% Saline is common.[9]
-
Trustworthiness: A key risk is drug precipitation upon injection into the aqueous physiological environment. Therefore, the formulation must be carefully titrated and visually inspected upon dilution with saline or buffer to simulate in vivo conditions. Toxicity of the co-solvents themselves must also be considered, especially in chronic studies.[10]
Approach 3: Suspensions (For High Doses, PO/SC)
For high-dose toxicology studies, the required dose often exceeds the solubility in acceptable volumes. In these cases, a suspension (a uniform dispersion of solid drug particles in a liquid vehicle) is the formulation of choice.[1]
-
Causality: Suspensions enable the administration of high doses, bypassing solubility limitations. The in vivo dissolution of the suspended particles becomes the rate-limiting step for absorption.
-
Vehicle Composition: An aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% w/v Polysorbate 80) is typically used. The wetting agent ensures that the hydrophobic drug particles are properly dispersed in the aqueous medium.
-
Trustworthiness: Particle size, uniformity, and stability (resistance to caking) are critical quality attributes. The suspension must be easily re-dispersible with gentle shaking to ensure accurate dosing.
Approach 4: Lipid-Based Formulations (For Enhanced Oral Bioavailability)
For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption.[4][11] These formulations can improve solubility and may leverage intestinal lymphatic transport, thereby reducing first-pass metabolism.[12]
-
Causality: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form fine oil-in-water emulsions or microemulsions (Self-Emulsifying Drug Delivery Systems, or SEDDS), presenting the drug in a solubilized state with a large surface area for absorption.[8]
-
Common Excipients: Medium-chain triglycerides (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).[8]
-
Trustworthiness: The formulation must be robust and form a stable emulsion upon dilution. The selection of excipients must be guided by miscibility, solubilizing capacity, and regulatory acceptance.
Detailed Experimental Protocols
Note: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). All protocols must be adapted and approved by the relevant institutional animal care and use committee (IACUC).[9]
Protocol 4.1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common vehicles to guide formulation selection.
-
Vehicle Preparation: Prepare a panel of pharmaceutically relevant vehicles.
Table 2: Example Vehicle Panel for Solubility Screening
| Vehicle Type | Composition | Use Case |
| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Simulates stomach pH |
| Aqueous (Buffered) | Phosphate Buffered Saline (PBS), pH 7.4 | Simulates physiological pH |
| Co-Solvent | 50% PEG400 / 50% Water | Parenteral / Oral |
| Co-Solvent | 10% DMSO / 90% Saline | Parenteral |
| Surfactant | 5% Polysorbate 80 in Water | Solubilizing agent |
| Lipid | Medium-Chain Triglycerides (MCT Oil) | Lipid-based systems |
-
Equilibration: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Mixing: Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration using a validated HPLC-UV method.
Protocol 4.2: Preparation of a pH-Adjusted Aqueous Solution (Target: 2 mg/mL)
Objective: To prepare a simple, sterile-filterable solution for parenteral administration.
-
Weighing: Weigh 20 mg of this compound into a sterile, tared glass vial.
-
Initial Suspension: Add ~8 mL of Sterile Saline for Injection, USP. The compound will likely not dissolve.
-
pH Adjustment: While stirring, add 1 M HCl dropwise until the compound completely dissolves. Monitor the pH, aiming for a final pH between 3.0 and 4.0.
-
Volume Adjustment: Once dissolved, adjust the final volume to 10 mL with sterile saline.
-
QC Check: Measure the final pH. The solution should be clear and free of particulates.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol 4.3: Preparation of a Co-Solvent Formulation (Target: 10 mg/mL)
Objective: To prepare a more concentrated solution for PO, IP, or SC administration.
-
Vehicle Preparation: Prepare the vehicle by mixing 4 mL of PEG400 and 1 mL of Polysorbate 80 in a glass beaker.
-
Dissolution: Weigh 100 mg of this compound and add it to the vehicle.
-
Mixing: Gently warm (to no more than 40°C) and sonicate the mixture until the compound is fully dissolved.
-
Volume Adjustment: Add sterile saline q.s. to a final volume of 10 mL. Mix thoroughly.
-
QC Check: The final formulation should be a clear, slightly viscous solution. Check for precipitation by diluting a small aliquot 1:10 with saline; it should remain clear.
Protocol 4.4: Preparation of a Suspension (Target: 50 mg/mL)
Objective: To prepare a high-dose suspension for oral gavage.
-
Vehicle Preparation: Prepare the suspension vehicle by slowly adding 50 mg of sodium carboxymethylcellulose (Na-CMC) to 10 mL of purified water while stirring vigorously to avoid clumping. Let it hydrate for at least 4 hours.
-
Wetting: Weigh 500 mg of micronized this compound into a glass mortar. Add a few drops of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted.
-
Dilution: Gradually add the remaining vehicle to the paste while stirring continuously until a final volume of 10 mL is reached.
-
QC Check: The final formulation should be a uniform, milky suspension. It should be easily re-suspended after settling by gentle inversion.
Quality Control and Stability Assessment
A formulation is only as good as its stability and characterization. All prepared formulations should undergo a minimum set of quality control checks before in vivo use.[5]
-
Visual Appearance: Check for clarity (solutions), uniformity (suspensions), and absence of particulates or precipitation.
-
pH Measurement: Ensure the pH is within the target range, especially for pH-adjusted solutions.
-
Concentration Verification (HPLC): Confirm the final drug concentration is within ±10% of the target.
-
Short-Term Stability: Store an aliquot under the intended study conditions (e.g., room temperature for 4-8 hours) and re-examine for any changes in appearance or concentration.
The overall workflow for formulation preparation and validation is summarized below.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-(2-Fluorophenyl)piperidine | Structure, Properties, Uses, Safety & Supplier Information China [pipzine-chem.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)piperidine
Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this important piperidine derivative, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and widely employed method is the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine. This approach is favored for its atom economy. However, achieving high yields and preventing side reactions requires careful optimization of the catalyst, solvent, and reaction conditions.
Q2: I am observing significant hydrodefluorination of my product. What is the primary cause and how can I mitigate it?
A2: Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated aromatics. It is often promoted by certain catalysts (like palladium on carbon) and harsh reaction conditions. To minimize this, consider using a rhodium-based catalyst, such as rhodium on carbon or rhodium oxide, which is often less prone to causing defluorination.[1] Additionally, optimizing to milder conditions (lower temperature and pressure) can significantly reduce this unwanted side reaction.
Q3: My reaction seems to stall before completion. What are the likely reasons?
A3: Reaction stalling is a frequent issue in pyridine hydrogenation. The primary cause is often catalyst poisoning by the basic nitrogen of the pyridine starting material or the piperidine product.[2] To overcome this, the reaction is typically conducted in an acidic solvent, such as glacial acetic acid, which protonates the nitrogen atom, reducing its coordinating ability to the metal catalyst and thereby enhancing reactivity.[2][3]
Q4: What is a reasonable expected yield for the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine?
A4: Yields can vary significantly based on the specific conditions and scale of the reaction. With proper optimization of the catalyst, solvent, and reaction parameters, yields in the range of 70-90% can be realistically achieved. However, without careful control, yields can be much lower due to the challenges mentioned above.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions for the synthesis of this compound.
Issue 1: Low or No Conversion of 2-(2-Fluorophenyl)pyridine
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | The lone pair of electrons on the nitrogen atom of the pyridine starting material and piperidine product can strongly adsorb to the active sites of the metal catalyst, inhibiting its activity.[2] | Conduct the reaction in an acidic medium like glacial acetic acid to protonate the nitrogen.[2][3] Alternatively, rhodium-based catalysts (Rh/C, Rh₂O₃) or platinum-based catalysts (PtO₂, Pt/C) are often more robust against poisoning than palladium catalysts.[2] |
| Inactive Catalyst | The catalyst may have been improperly stored or handled, leading to oxidation or contamination. | Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere. |
| Insufficient Hydrogen Pressure | The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure to drive the reaction forward. | Increase the hydrogen pressure, typically within the range of 50 to 80 bar.[2][3] |
| Low Reaction Temperature | The activation energy for the hydrogenation of the pyridine ring may not be met at lower temperatures. | Gradually increase the reaction temperature. A common starting point is room temperature, but slight heating may be necessary.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine using PtO₂
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-(2-Fluorophenyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reactor Setup: In a high-pressure reactor, dissolve 2-(2-fluorophenyl)pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (typically 1-5 mol%) to the solution.[2]
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen to 50-70 bar.[3] Stir the mixture vigorously at room temperature for 6-10 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[4]
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.[4]
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain this compound.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Caption: A decision tree for troubleshooting low yields in the hydrogenation of 2-(2-fluorophenyl)pyridine.
General Reaction Scheme: Catalytic Hydrogenation
Caption: The general reaction scheme for the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.
References
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1565-1570.
- Glorius, F., et al. (2019). Accessing all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines.
- Wass, D. F., et al. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry – A European Journal, 25(57), 13116-13120.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
-
European Patent Office. (n.d.). Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. Available at: [Link]
-
MDPI. (2022). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Available at: [Link]
-
Dalton Transactions. (2015). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Available at: [Link]
-
PubMed Central. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]
-
The University of Liverpool Repository. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]
-
PubMed. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. Available at: [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed Central. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available at: [Link]
-
PubMed Central. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Available at: [Link]
-
ResearchGate. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Available at: [Link]
-
PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at: [Link]
-
ResearchGate. (2017). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Available at: [Link]
-
PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
-
MDPI. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Available at: [Link]
-
PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
-
ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Available at: [Link]
-
RSC Publishing. (2023). Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Available at: [Link]
-
ResearchGate. (n.d.). Optimizing the Reaction Conditions of Hydrogenation of 2a with Catalyst (R). Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
-
Advameg, Inc. (n.d.). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Available at: [Link]
-
ACS Publications. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(2-Fluorophenyl)piperidine
Welcome to the technical support guide for the purification of 2-(2-Fluorophenyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and purity of your compound.
Introduction: The Purification Challenge
This compound is a key structural motif in many biologically active molecules.[1] Its synthesis, often achieved through the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine, can result in a crude product containing a variety of impurities.[1] The primary challenges in its purification stem from the potential for positional isomers, unreacted starting materials, and various by-products that share similar physicochemical properties with the target compound. This guide will walk you through a systematic approach to achieving high purity.
Part 1: Troubleshooting Common Purification Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your purification workflow.
Issue 1: My crude product shows multiple spots on TLC/peaks in LC-MS with very similar retention times.
Question: I've run a thin-layer chromatogram (TLC) of my crude this compound, and I see a major spot with several other spots clustered around it. How can I resolve these?
Answer: This is a classic sign of isomeric impurities. During the synthesis, particularly if starting from a substituted pyridine, you may have formed positional isomers (e.g., 3- or 4-fluorophenylpiperidine) or have unreacted starting material, 2-(2-fluorophenyl)pyridine, which has a similar polarity.
Causality and Solution Workflow:
-
Identify the Impurities: The first step is to identify the nature of these closely-eluting compounds. A GC-MS analysis is highly effective for separating and identifying volatile isomers of fluorophenylpiperidines.[2] For less volatile impurities, LC-MS is a powerful tool.
-
Chromatographic Resolution:
-
Column Choice: Standard silica gel chromatography may not be sufficient. Consider using a more specialized stationary phase. A pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for fluorinated compounds through dipole-dipole and π-π interactions.[2]
-
Solvent System Optimization: A systematic optimization of the mobile phase is crucial. Start with a standard solvent system like ethyl acetate/hexanes and gradually add a more polar solvent like methanol or a small amount of a basic modifier like triethylamine to improve peak shape and resolution.
-
-
Alternative Purification Strategy: If chromatography is still challenging, consider converting the free base to its hydrochloride salt and attempting crystallization. The different crystal lattice energies of the isomeric salts can sometimes lead to effective separation.
Issue 2: My final product is an oil, but I need a solid for downstream applications.
Question: I've purified my this compound by column chromatography, but it remains a persistent oil. How can I induce crystallization?
Answer: this compound as a free base can exist as an oil, especially if trace impurities are present that inhibit crystallization. Converting it to a salt is a standard and highly effective method to obtain a stable, crystalline solid. The hydrochloride salt is most common.[3]
Protocol for Hydrochloride Salt Formation and Crystallization:
-
Dissolution: Dissolve the purified this compound oil in a minimal amount of a suitable solvent. Anhydrous diethyl ether or ethyl acetate are good starting points.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise while stirring. Monitor the pH with a glass rod and pH paper; you are aiming for a slightly acidic pH.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Isolation and Washing: Collect the solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the crystalline salt under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent for Salt Formation | Diethyl ether, Ethyl acetate | Promotes precipitation of the ionic salt. |
| Acidification Agent | HCl in diethyl ether or gaseous HCl | Avoids introducing water, which can affect crystallinity. |
| Inducing Crystallization | Scratching, seeding with a previous crystal | Provides a surface for crystal growth to begin. |
Issue 3: I am losing a significant amount of my compound during aqueous workup.
Question: My synthesis involves an aqueous workup, but my yields are consistently low. I suspect my product has some water solubility. How can I improve my extraction efficiency?
Answer: As a secondary amine, this compound can be protonated at acidic pH, forming a water-soluble ammonium salt. Conversely, at neutral to basic pH, it will be in its free base form, which is more soluble in organic solvents.[4] Low yields during extraction are often due to incorrect pH control.
Optimized Acid-Base Extraction Workflow:
Detailed Steps:
-
Acidification: Ensure your aqueous phase is sufficiently acidic (pH ~2) to fully protonate the piperidine nitrogen. This will sequester your product in the aqueous layer.[4]
-
Neutral Impurity Removal: Extract the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any non-basic, neutral impurities.
-
Basification: After separating the layers, treat the aqueous layer with a base (e.g., 2M NaOH) to adjust the pH to ~12. This deprotonates the piperidinium ion, regenerating the free base.[5]
-
Product Extraction: Extract the basic aqueous layer multiple times with an organic solvent to recover your product.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified free base.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
-
Unreacted Starting Material: 2-(2-fluorophenyl)pyridine.
-
Positional Isomers: 2-(3-Fluorophenyl)piperidine and 2-(4-Fluorophenyl)piperidine, if the synthesis starting materials were not isomerically pure.
-
Dehalogenated By-product: 2-Phenylpiperidine, which can form under certain catalytic hydrogenation conditions.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives.
Q2: Which analytical techniques are best for assessing the purity of my final product?
| Technique | Application | Key Information Provided |
| GC-MS | Purity assessment, impurity identification | Excellent for separating volatile isomers and providing mass fragmentation patterns for identification.[2] |
| HPLC | Quantitative purity analysis | Provides accurate quantification of purity (e.g., area percent). A method using a C18 column with a mobile phase of acidified water and methanol is a good starting point.[6] |
| ¹H and ¹⁹F NMR | Structural confirmation, purity estimation | Confirms the chemical structure. The fluorine NMR will clearly show a single signal for the 2-fluoro isomer. Proton NMR can be used for purity estimation by comparing the integration of product peaks to impurity peaks.[7][8] |
Q3: My this compound seems to degrade over time. What are the recommended storage conditions?
As a secondary amine, this compound can be susceptible to air oxidation over time, which may lead to discoloration (yellowing). For long-term storage, it is recommended to:
-
Store as the crystalline hydrochloride salt, which is generally more stable.
-
If storing the free base, keep it under an inert atmosphere (nitrogen or argon).
-
Store at low temperatures (2-8 °C) and protected from light.[9]
Q4: Can I use preparative HPLC for purification?
Yes, preparative HPLC is a powerful technique for purifying challenging mixtures, especially when isomers are present.[10][11]
A reversed-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape.
References
-
Acid-Base Extraction Principles. (n.d.). Department of Chemistry, University of California, Davis. [Link]
-
Pipzine Chemicals. (n.d.). (S)-2-(2-Fluorophenyl)piperidine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
PSIBERG. (2023). Acid-Base Extraction - Analytical Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. [Link]
-
SpectraBase. (n.d.). (S)-2-(FLUOROMETHYL)-PIPERIDINE-HYDROCHLORIDE. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
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ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
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Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]
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PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]
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Technical Support Center: Synthesis of 2-(2-Fluorophenyl)piperidine
Welcome to the technical support guide for the synthesis of 2-(2-Fluorophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions. The synthesis of this important heterocyclic scaffold, while well-established, presents several challenges where side reactions can significantly impact yield and purity. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the synthesis and subsequent functionalization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Section 1: Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine
The most common and scalable route to this compound is the catalytic hydrogenation of its aromatic precursor, 2-(2-Fluorophenyl)pyridine. While effective, this transformation is susceptible to several side reactions.
Issue 1: Incomplete Reaction and Presence of Intermediates
Question: My hydrogenation reaction stalls, leaving a mixture of the starting material, the desired piperidine, and partially hydrogenated intermediates. What is causing this, and how can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine ring's aromaticity makes it relatively stable, and its reduction proceeds through di- and tetrahydro-pyridine intermediates.
-
Probable Causes:
-
Catalyst Poisoning: The nitrogen atom in pyridine can act as a Lewis base and strongly adsorb to the catalyst surface, inhibiting its activity. Trace impurities in the substrate or solvent (e.g., sulfur compounds) can also poison the catalyst.
-
Insufficient Catalyst Loading: Inadequate amounts of catalyst may not provide enough active sites for the reaction to proceed to completion in a reasonable timeframe.
-
Suboptimal Pressure or Temperature: Hydrogenation of the pyridine ring typically requires sufficient hydrogen pressure and sometimes elevated temperatures to overcome the activation energy barrier.[1] Conditions that are too mild will result in a sluggish or incomplete reaction.
-
Poor Mass Transfer: Inefficient stirring can lead to poor mixing of hydrogen gas, solvent, and the catalyst, limiting the reaction rate.
-
-
Troubleshooting & Optimization:
-
Choice of Catalyst and Solvent: Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective, especially under acidic conditions.[2] Using a protic solvent like glacial acetic acid can protonate the pyridine nitrogen, reducing its poisonous effect on the catalyst and facilitating reduction.[1][2] Rhodium on carbon is another excellent alternative for aromatic ring hydrogenation.[3]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to ensure sufficient active sites are available.
-
Optimize Reaction Conditions: Increase hydrogen pressure (typically 50-70 bar) and, if necessary, temperature.[2] However, be cautious with temperature as it can promote side reactions (see Issue 2).
-
Ensure Efficient Agitation: Use a high-quality stir bar or mechanical stirring to ensure the catalyst remains suspended and the reaction mixture is homogenous.
-
| Parameter | Recommended Range | Rationale |
| Catalyst | PtO₂, Rh/C, Ru-Pd/Ac | Proven efficacy for pyridine hydrogenation.[2][4] |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | Acidic media can enhance reactivity.[2] |
| H₂ Pressure | 50-100 bar | Higher pressure increases H₂ concentration. |
| Temperature | 25-80 °C | Balance reaction rate against side reactions. |
| Catalyst Loading | 1-10 mol% | Ensure sufficient active sites. |
Issue 2: Defluorination Side Reaction
Question: I am observing a significant amount of 2-phenylpiperidine as a byproduct, indicating loss of the fluorine atom. How can I minimize this hydrodehalogenation?
Answer: Hydrodehalogenation (HDC) is a well-known side reaction in the catalytic hydrogenation of aryl halides. The C-F bond is the strongest carbon-halogen bond, but it can still be cleaved under forcing hydrogenation conditions, particularly with palladium catalysts.
-
Probable Causes:
-
Aggressive Catalyst: Palladium on Carbon (Pd/C) is particularly notorious for causing hydrodehalogenation.
-
High Temperature and Pressure: More forcing conditions increase the likelihood of C-F bond cleavage.
-
Presence of a Base: Basic additives can promote HDC.
-
-
Troubleshooting & Optimization:
-
Select a Milder Catalyst: Switch from Pd/C to a catalyst less prone to causing HDC, such as PtO₂ or Rh/C.[2]
-
Optimize Conditions: Use the lowest temperature and pressure that still afford a reasonable reaction rate. Often, running the reaction at room temperature with sufficient pressure is the best compromise.
-
Acidic Medium: Performing the reaction in an acidic solvent like glacial acetic acid can help suppress HDC.[2] The protonated pyridinium salt is more readily reduced, often allowing for milder conditions that preserve the C-F bond.
-
Diagram: Key Hydrogenation Pathways
Caption: Main and side reaction pathways in hydrogenation.
Section 2: Side Reactions in N-Alkylation
Once this compound is synthesized, it is often N-alkylated. This step can also be a source of impurities.
Issue 3: Formation of Quaternary Ammonium Salt
Question: During N-alkylation with an alkyl halide, I'm getting a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The product of the initial N-alkylation is a tertiary amine, which can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This is a classic example of a consecutive reaction where the product is more nucleophilic than the starting material.
-
Probable Causes:
-
Stoichiometry: Using an excess of the alkylating agent (e.g., methyl iodide, ethyl bromide) dramatically increases the likelihood of over-alkylation.[5]
-
Reaction Conditions: Concentrated solutions and rapid addition of the alkylating agent create localized high concentrations, promoting the second alkylation step.[6]
-
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use the piperidine starting material in slight excess relative to the alkyl halide. A 1:0.9 ratio of amine to halide is a good starting point.
-
Slow Addition: Add the alkyl halide slowly to a dilute solution of the piperidine and a non-nucleophilic base (like K₂CO₃ or DIPEA) over several hours.[5] Using a syringe pump for the addition is highly recommended to maintain a very low concentration of the alkylating agent throughout the reaction.[5][6]
-
Switch to Reductive Amination: A superior method that completely avoids over-alkylation is reductive amination.[6] React the this compound with an aldehyde or ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it selectively reduces the intermediate iminium ion without reducing the carbonyl starting material.[6]
-
Diagram: N-Alkylation Pathways
Caption: Desired mono-alkylation vs. over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound from its pyridine precursor? A1: Acid-base extraction is highly effective. The product, being a basic piperidine, can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl). The unreacted, less basic pyridine starting material will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent will yield the purified piperidine.[7][8]
Q2: My Pictet-Spengler approach to a substituted piperidine is failing. Why might this be? A2: The classic Pictet-Spengler reaction requires an electron-rich aromatic ring for the key electrophilic aromatic substitution step.[9] A 2-fluorophenyl group is electron-withdrawing, which deactivates the ring and makes the cyclization highly challenging. This is why this route is not commonly used for this specific compound and hydrogenation is preferred. For other piperidine syntheses using this method, failure is often due to insufficiently acidic catalysts, decomposition of starting materials, or excessive steric hindrance.[10]
Q3: Are there non-catalytic methods to reduce 2-(2-Fluorophenyl)pyridine? A3: While catalytic hydrogenation is the most common method, other reduction techniques exist, though they are often less "green" or scalable. Methods like dissolving metal reductions (e.g., sodium in ethanol) can reduce pyridines but may lack selectivity and use harsh reagents. Electrocatalytic hydrogenation is an emerging milder alternative that uses water as the hydrogen source.[11]
Q4: How does the steric hindrance from the 2-fluorophenyl group affect downstream reactions like N-alkylation? A4: The bulky substituent at the 2-position can sterically hinder the nitrogen atom, slowing the rate of N-alkylation compared to unsubstituted piperidine.[6] This effect can be advantageous in helping to control over-alkylation, but it may also necessitate longer reaction times or slightly elevated temperatures for direct alkylation methods. Reductive amination is often less sensitive to this steric bulk.
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation to Minimize Defluorination
This protocol uses Adams' catalyst in an acidic medium to promote complete reduction while suppressing the loss of the fluorine substituent.
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 2-(2-Fluorophenyl)pyridine (1.0 eq).
-
Catalyst and Solvent: Add Platinum(IV) oxide (PtO₂, 2-5 mol%) and degassed glacial acetic acid as the solvent (approx. 0.1 M concentration).
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon gas (3 cycles).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50-60 bar.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS by carefully depressurizing and taking an aliquot. Check for the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethyl acetate. The filtrate can then be worked up as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction
This protocol effectively separates the basic piperidine product from the less basic pyridine starting material.
-
Solvent Removal: Concentrate the filtrate from the hydrogenation workup under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The desired piperidine product will move to the aqueous layer.
-
Organic Wash (Optional): The combined aqueous layers can be washed once with ethyl acetate to remove any remaining neutral or non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M aqueous NaOH or solid K₂CO₃ with stirring until the pH is >12.
-
Product Extraction: Extract the basified aqueous layer with ethyl acetate or dichloromethane (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. Benchchem.
- Pipzine Chemicals. (S)-2-(2-Fluorophenyl)piperidine. Pipzine Chemicals.
- BenchChem Technical Support Team. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. Benchchem.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
- Wikipedia contributors. (n.d.). Pictet–Spengler reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Ye, M., et al. (2018). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health.
- ResearchGate. (2019). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
- ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
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Technical Support Center: Optimizing Reaction Conditions for 2-(2-Fluorophenyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound, a key structural motif in many pharmacologically active compounds, is most commonly achieved through the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.[1][2][3] Alternative strategies, such as the Pictet-Spengler reaction, offer powerful means for stereocontrolled synthesis, which is often a critical consideration in drug development.[4][5] This guide will primarily focus on the prevalent catalytic hydrogenation route, while also providing insights into other synthetic approaches.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing this compound?
A1: The catalytic hydrogenation of 2-(2-fluorophenyl)pyridine is the most straightforward and widely employed method.[6] This reaction typically involves the use of a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][7]
Q2: What kind of yields can I expect from the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine?
A2: Yields for this reaction can be quite variable and are highly dependent on the optimization of reaction conditions. With proper catalyst selection and control of parameters like hydrogen pressure, temperature, and solvent, yields can be high. However, incomplete reaction or the formation of byproducts can significantly lower the isolated yield.
Q3: My purified this compound has a yellow tint. What is the cause and how can I remove it?
A3: A yellow discoloration in piperidine derivatives is commonly due to oxidation byproducts.[7] For many applications, this slight impurity may not be problematic. However, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[8] To prevent re-oxidation, it is best practice to store the purified product under an inert atmosphere, such as nitrogen or argon, and protect it from light.[7]
Q4: I'm having difficulty separating my this compound from unreacted 2-(2-fluorophenyl)pyridine by distillation. Why is this challenging?
A4: The starting material and the product have relatively close boiling points, which can make separation by simple distillation difficult. More critically, piperidine and pyridine can form an azeotropic mixture, which is a mixture that boils at a constant temperature, making complete separation by fractional distillation challenging.[7][9] To overcome this, consider chemical purification methods. For instance, piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[10] The piperidine can then be regenerated by treating the salt with a base.
Troubleshooting Guide: Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine
This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
Problem 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure you are using a fresh batch of high-quality catalyst.
-
Avoid Catalyst Poisons: Sulfur-containing compounds, strong acids, and some functional groups can poison noble metal catalysts. Ensure your starting material and solvent are free from such impurities.[7]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome minor deactivation issues.
-
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase Temperature: Gently warm the reaction. Temperatures between room temperature and 80°C are commonly employed.[7] Be cautious, as higher temperatures can sometimes lead to side reactions.
-
-
-
Improper Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.
-
Troubleshooting:
-
Solvent Screening: Acidic solvents like glacial acetic acid are often effective for pyridine hydrogenation as they protonate the nitrogen, making the ring more susceptible to reduction.[1] Alcohols or ethyl acetate are also common choices.[7] A solvent screen may be necessary to find the optimal conditions for your specific setup.
-
-
Problem 2: Formation of Significant Byproducts
Potential Causes & Solutions
-
Hydrodefluorination: A common side reaction is the cleavage of the C-F bond, leading to the formation of 2-phenylpiperidine.
-
Troubleshooting:
-
Catalyst Selection: Palladium-based catalysts can be more prone to causing hydrodefluorination.[7] Consider using Platinum or Rhodium catalysts, which are often more selective for the reduction of the pyridine ring.[1][7]
-
Optimize Reaction Conditions: Milder conditions (lower temperature and pressure) can sometimes minimize hydrodefluorination.
-
-
-
Incomplete Reduction: The formation of partially hydrogenated intermediates, such as tetrahydropyridines, can occur.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material and any intermediates are fully consumed.
-
Increase Hydrogen Pressure or Temperature: As with low conversion, increasing the driving force of the reaction can help push it to completion.
-
-
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Common Solvents | Key Considerations |
| PtO₂ (Adam's catalyst) | 50 - 70[1][6] | Room Temperature - 80 | Glacial Acetic Acid[1] | Often effective for substituted pyridines.[1] |
| Rh/C | 30 - 80[7] | 60 - 80[7] | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[7] |
| Pd/C | 30 - 80[7] | 60 - 80[7] | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning and may cause hydrodefluorination.[7][11] |
| Nickel | High | 170 - 200[7] | - | Often used for the synthesis of piperidine itself.[7] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2-(2-fluorophenyl)pyridine
-
Reaction Setup: To a high-pressure reactor, add 2-(2-fluorophenyl)pyridine (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen catalyst (e.g., 5-10 mol% PtO₂ or Rh/C).
-
Solvent Addition: Add the appropriate solvent (e.g., glacial acetic acid or methanol).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50°C) for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography. For acidic reaction media, a basic workup will be required to neutralize the acid and isolate the free amine.
Protocol 2: Purification of this compound via Carbonate Salt Formation
-
Dissolution: Dissolve the crude this compound (containing pyridine impurities) in an organic solvent such as diethyl ether or toluene.[10]
-
CO₂ Addition: Bubble carbon dioxide gas through the solution. The piperidine will react to form a solid carbonate salt, which will precipitate out of the solution.
-
Filtration: Filter the mixture to isolate the solid piperidinium salt.
-
Regeneration of the Amine: Dissolve the piperidinium salt in water and add a strong base, such as aqueous sodium hydroxide, to regenerate the free piperidine.[10]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in the catalytic hydrogenation.
Reaction Pathway: Catalytic Hydrogenation
Caption: Simplified reaction pathway for the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.
References
-
ReddyMasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
-
Pipzine Chemicals. (n.d.). (S)-2-(2-Fluorophenyl)piperidine. Retrieved from [Link]
-
Zhang, J., & Liu, Y. (2017). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 46(38), 12975-12984. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6429. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 964-978. Available at: [Link]
-
Kozikowski, A. P., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Available at: [Link]
-
D'Agostino, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 890. Available at: [Link]
-
Fried, S., & Thomas, R. K. (2017). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics, 36(21), 4258-4267. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Wang, C., et al. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 26(11), 3324. Available at: [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
Goti, A., et al. (2021). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Journal of Organic Chemistry, 86(18), 12596-12608. Available at: [Link]
-
Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 87-92. Available at: [Link]
-
Andersson, T., & Olofsson, B. (2014). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 12(48), 9841-9852. Available at: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
European Patent Office. (n.d.). Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2249-2258. Available at: [Link]
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Zhou, Y., et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 30, 115867. Available at: [Link]
-
Reiss, G. J., et al. (2004). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Journal of Combinatorial Chemistry, 6(3), 448-455. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
Erowid. (n.d.). piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. Retrieved from [Link]
-
European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(15), 8536-8541. Available at: [Link]
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(6), 545-550. Available at: [Link]
-
ResearchGate. (n.d.). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
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Technical Support Center: Overcoming Solubility Challenges with 2-(2-Fluorophenyl)piperidine
Welcome to the technical support guide for 2-(2-Fluorophenyl)piperidine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges posed by this compound's limited solubility. Here, we provide in-depth, scientifically grounded answers to common questions, troubleshooting workflows, and detailed protocols to help you achieve consistent and reliable results in your research.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental properties of this compound that govern its behavior in various solvent systems.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in designing an effective solubilization strategy. The molecule's structure, combining a basic piperidine ring with a lipophilic fluorophenyl group, creates a classic solubility challenge.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value | Implication for Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₄FN | - | [1] |
| Molecular Weight | 179.23 g/mol | Moderate molecular weight, less of a factor than other properties. | [1] |
| Predicted pKa | 9.65 ± 0.10 | The piperidine nitrogen is basic and can be protonated in acidic conditions to form a more soluble salt. | [2] |
| Predicted XLogP3-AA | 2.1 | This positive value indicates a preference for lipophilic (non-aqueous) environments, predicting poor water solubility. | [3] |
| Appearance | Colorless to light-colored liquid or solid | Physical state can vary with purity. | [4] |
| General Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). | Confirms its hydrophobic nature and the need for enhancement techniques for aqueous applications. |[4] |
Note: Predicted values are computationally derived and should be experimentally confirmed.
Q2: Why is this compound expected to have poor aqueous solubility?
A2: The poor aqueous solubility is a direct consequence of its molecular structure. The 2-fluorophenyl group is nonpolar and hydrophobic, meaning it repels water molecules. While the piperidine ring contains a nitrogen atom that can participate in hydrogen bonding, the overall molecule has significant lipophilic character (as indicated by the LogP value) which limits its ability to dissolve in water. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development[5].
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3: It's crucial to distinguish between these two forms of solubility:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium. It is typically measured using the shake-flask method[6].
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution upon dilution from a high-concentration organic stock (like DMSO). It is a non-equilibrium measurement often used in high-throughput screening.
Which to measure?
-
For early-stage in vitro assays where you dilute a DMSO stock, kinetic solubility is highly relevant for identifying potential precipitation issues.
-
For developing formulations for in vivo studies or understanding the compound's absolute physical limits, thermodynamic solubility is the gold standard.
Part 2: Troubleshooting & Protocol Guides
This section provides practical, step-by-step solutions to specific solubility problems you may encounter during your experiments.
Topic: pH Modification & Salt Formation
A4: This is a common problem stemming from the compound's basic nature. The piperidine nitrogen has a predicted pKa of ~9.65[2]. At a neutral pH (~7), the nitrogen is largely uncharged, and the molecule remains poorly soluble. By lowering the pH, you can protonate this nitrogen, creating a positively charged species (a cation) that is significantly more soluble in polar solvents like water.
The general rule for successful salt formation is that the pKa difference between the drug and the counterion should be greater than two[7]. For a basic drug like this, the pKa of the acidic counterion should be at least 2 pH units lower than the drug's pKa.
Figure 1: pH-dependent protonation of this compound.
Protocol: Preparing a pH-Adjusted Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound free base.
-
Initial Suspension: Add a portion of your target aqueous buffer (e.g., 80% of the final volume). The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: As the pH drops, the compound will begin to dissolve. Continue adding acid until all solid material is visibly dissolved. A final pH of 3-4 is often a good target.
-
Final Volume: Adjust to the final desired volume with the aqueous buffer.
-
Verification: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. It is best practice to confirm the final concentration via HPLC-UV analysis.
A5: Creating a salt form is a standard and highly effective method for improving the solubility, stability, and dissolution rate of basic drugs[7][8]. The hydrochloride salt is commonly used for its high solubility[1][9].
Protocol: Small-Scale Hydrochloride (HCl) Salt Formation
-
Dissolve Free Base: Dissolve a known quantity of this compound (e.g., 100 mg) in a suitable, low-boiling point organic solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate).
-
Prepare Acid Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether).
-
Precipitation: While stirring the solution of the free base at room temperature or in an ice bath, add the HCl solution dropwise[10]. You should observe the instantaneous formation of a white precipitate, which is the hydrochloride salt.
-
Stoichiometry: Add approximately 1.0 to 1.1 molar equivalents of HCl to ensure complete conversion.
-
Isolation: Continue stirring for 30-60 minutes. Collect the solid salt by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of the cold organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt under vacuum to obtain a stable, crystalline powder.
-
Characterization: Confirm salt formation and purity using techniques like NMR, melting point, and elemental analysis.
Topic: Co-Solvent Systems
A6: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds[11][12]. They work by reducing the overall polarity of the solvent system. For in vitro research, Dimethyl Sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability.
Table 2: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Typical Max Concentration (in vitro) | Key Properties |
|---|---|---|
| DMSO | ≤ 1% | Excellent solubilizer; can have cellular effects at >1%. |
| Ethanol (EtOH) | ≤ 5% | Good solubilizer; less toxic than DMSO but more volatile. |
| Polyethylene Glycol 400 (PEG 400) | Variable | Low toxicity; often used in in vivo formulations. |
| Propylene Glycol | Variable | Common vehicle for oral and parenteral formulations. |
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: For a 10 mM stock of this compound (MW: 179.23 g/mol ), you need to dissolve 1.7923 mg in 1 mL of DMSO.
-
Weighing: Accurately weigh the compound into a clean, dry glass vial.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex or sonicate the mixture gently until the solid is completely dissolved. Ensure the solution is clear and free of particulates.
-
Storage: Store the stock solution in a tightly sealed vial, protected from moisture and light, typically at -20°C or -80°C to maintain stability. If stability allows, storing at room temperature can prevent precipitation that sometimes occurs during freeze-thaw cycles[13].
A7: This is a classic kinetic solubility problem. The compound is soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. Here is a workflow to troubleshoot this issue.
Figure 2: Troubleshooting workflow for compound precipitation.
Explanation of Strategies:
-
Lower Final DMSO Concentration: The most common cause of precipitation is too high a final DMSO concentration, which can also interfere with biological assays. Always aim for the lowest concentration necessary[13].
-
Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. This allows the compound to acclimate to the changing solvent polarity more gradually, preventing it from crashing out.
-
Use of Surfactants: Surfactants like Tween-80 reduce surface tension and can form micelles that entrap hydrophobic drug molecules, keeping them suspended in the aqueous medium[5].
Topic: Advanced Formulation Strategies
A8: When moving to in vivo models, simple co-solvent systems may not provide adequate stability or exposure. Advanced techniques are often required.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility and stability[14][15][16]. Beta-cyclodextrin (βCD) and its derivatives (e.g., HP-βCD, SBE-βCD) are commonly used for this purpose[17]. The formation of these complexes can be achieved through methods like co-evaporation or spray drying[18].
-
Amorphous Solid Dispersions (SDs): This technique involves dispersing the compound in a hydrophilic polymer matrix (like HPMC or PVP) at a molecular level[19][20]. By converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state, its solubility and dissolution rate can be dramatically improved[19].
Part 3: Analytical Verification
A9: The gold standard for determining thermodynamic solubility is the Shake-Flask Method , as described in OECD Guideline 105[6]. This method ensures that the solvent is fully saturated with the compound, providing a true equilibrium value.
Figure 3: Experimental workflow for the Shake-Flask solubility assay.
Protocol: Abbreviated Shake-Flask Method
-
Preparation: To a series of glass vials, add your chosen solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Add Excess Compound: Add an excess amount of solid this compound to each vial. You must ensure undissolved solid remains at the end of the experiment to confirm saturation[13].
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to speed up this process.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter to remove any undissolved microcrystals.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature[13].
References
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
de Castro, W.V., et al. (2017). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Global Pharmaceutical Sciences Review. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. [Link]
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Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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RCSB PDB. Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. [Link]
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Pharmaguideline. Solubility Enhancement Techniques. Pharmaguideline. [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]
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Wikipedia. Cosolvent. Wikipedia. [Link]
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Slideshare. (2018). Methods of solubility enhancements. Slideshare. [Link]
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DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
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Hart, M.L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]
-
Official Journal of the European Communities. (1992). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Official Journal of the European Communities. [Link]
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KREATiS. (2018). High-accuracy water solubility determination using logK. KREATiS. [Link]
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Slideshare. (2021). Co-solvents.pptx. Slideshare. [Link]
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ResearchGate. (2012). How to make a salt of a novel compound?. ResearchGate. [Link]
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PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
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Unacademy. What are Salt Formation Formulas. Unacademy. [Link]
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ChemBK. 2-(2-bromo-5-fluorophenyl)piperidine. ChemBK. [Link]
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Legislation.gov.uk. a.6. water solubility. Legislation.gov.uk. [Link]
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PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Zaini, E., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research. [Link]
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Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
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GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /. GovInfo. [Link]
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ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]
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MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Vedantu. Salt Analysis: Identify Acidic & Basic Radicals (Class 12 CBSE). Vedantu. [Link]
-
Chem-Impex. 2-(4-Fluorophenyl)Piperidine Hydrochloride. Chem-Impex. [Link]
-
PubChem. 4-(4-Fluorophenyl)piperidine. PubChem. [Link]
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Technical Support Center: 2-(2-Fluorophenyl)piperidine Analytical Method Validation
Welcome to the technical support resource for the analytical method validation of 2-(2-Fluorophenyl)piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the development of robust and reliable analytical methods suitable for regulatory submission.
The piperidine ring is a crucial pharmacophore in many pharmaceutical compounds, and this compound is a key intermediate or final active ingredient in various development pipelines.[1][2] Its analysis, however, presents unique challenges, from its basic nature affecting chromatographic peak shape to its potential for degradation. This guide is built on established scientific principles and regulatory expectations to help you navigate these complexities.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the development and validation of analytical methods for this compound.
Chromatography & Peak Integrity Issues
Q1: Why is my this compound peak exhibiting significant tailing or fronting?
A1: Peak asymmetry is a frequent issue with basic compounds like piperidine derivatives. The primary cause is the interaction between the basic nitrogen atom of the piperidine ring and residual acidic silanol groups on the surface of silica-based HPLC columns.
-
Primary Cause (Peak Tailing): The protonated amine (analyte) engages in secondary ionic interactions with deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Potential Cause (Peak Fronting): This is less common but can occur due to column overloading, where the concentration of the injected sample is too high for the column's capacity.[3] It can also be caused by poor sample solubility in the mobile phase.[4]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is low (typically 2.5-3.5) using a buffer like phosphate or an additive like trifluoroacetic acid (TFA) or formic acid. At low pH, the piperidine nitrogen is consistently protonated, and the silanol groups are non-ionized (Si-OH), minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., C18 phases based on high-purity silica) are extensively end-capped to block most silanol groups. Columns specifically designed for basic compounds ("base-deactivated") are highly recommended.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.
-
Reduce Injection Volume/Concentration: To rule out overloading, inject a smaller volume or a more dilute sample.[5]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[4]
Q2: My retention times are drifting or shifting between injections. What's causing this instability?
A2: Unstable retention times compromise the reliability of your method. The cause can be chemical or mechanical.
-
Chemical Causes:
-
Poor Column Equilibration: The column requires sufficient time to equilibrate with the mobile phase, especially after a gradient run or when the mobile phase has been changed.[3] Inadequate equilibration leads to a drifting retention time as the stationary phase chemistry slowly stabilizes.
-
Mobile Phase Instability: If the mobile phase is unbuffered or prepared incorrectly, its pH can change over time, affecting the ionization state of the analyte and thus its retention. Volatile components (like TFA or ammonia) can also evaporate, changing the mobile phase composition.[6]
-
-
Mechanical/System Causes:
-
Temperature Fluctuations: Column temperature significantly impacts retention. A lack of proper column thermostatting can lead to drift that follows the ambient lab temperature.[3][5]
-
Pump and Flow Rate Issues: Inconsistent flow from the pump, often due to air bubbles, worn pump seals, or faulty check valves, will cause retention time shifts.[7]
-
System Leaks: A leak anywhere in the system will cause a pressure drop and a corresponding change in flow rate and retention time.[5]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting retention time instability.
Q3: I am analyzing a pure standard of this compound as a free base and see two peaks. Why is this happening?
A3: This is a known phenomenon with some piperidine derivatives when analyzed as a free base.[8] The likely cause is on-column ionization differences.
-
Mechanism: Even in a buffered mobile phase, a portion of the basic analyte might interact differently with the stationary phase. Some molecules may remain as the free base while others become protonated, leading to two distinct populations that elute at different times. One peak may appear very early, near the dead volume, representing the portion that has minimal retention.[8]
-
Observation: This issue is often resolved when analyzing the compound as a salt (e.g., hydrochloride salt), as the analyte is already in a consistent, fully protonated state before injection.[8]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH further (e.g., to pH 2.5) with a robust buffer can force all analyte molecules into the protonated state, merging the two peaks into one.
-
Use a Salt Form: If possible, use a salt form of the standard for analysis to ensure consistent ionization.
-
Modify Sample Solvent: Ensure the sample solvent is compatible and ideally slightly acidic to promote protonation before the sample reaches the column.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for a quantitative HPLC method for this compound according to ICH Q2(R1)?
A1: According to the International Council for Harmonisation (ICH) guideline Q2(R1), a quantitative method for an impurity like this compound must be validated for the following parameters.[9][10]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity index > 0.999; baseline resolution (>2) between analyte and adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | For an impurity: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the spiked amount for impurities. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | %RSD (Relative Standard Deviation) should not be more than 10% for impurities at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1; precision (%RSD) should be evaluated. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must remain within acceptance criteria. |
| Solution Stability | To confirm that the standard and sample solutions are stable for the duration of the analysis. | Recovery should be within ±5% of the initial value. |
(This table is a summary based on ICH Q2(R1) guidelines)[9][10][11]
Q2: How should I design a forced degradation study to develop a stability-indicating method for this compound?
A2: A forced degradation (or stress testing) study is essential to demonstrate the specificity of a stability-indicating method.[12][13] The goal is to generate potential degradation products to ensure they are separated from the main analyte peak. The piperidine ring is susceptible to oxidation and the overall molecule can undergo hydrolysis or photolysis.[14][15]
Caption: Workflow for a forced degradation study.
Q3: this compound has a weak UV chromophore. What are my detection options?
A3: This is a key challenge. The fluorophenyl group provides some UV absorbance, but sensitivity might be insufficient for trace-level impurity analysis.
-
Low-UV Wavelength Detection: Attempt detection at lower wavelengths (e.g., 210-220 nm) where absorbance may be higher. However, this can lead to baseline noise and interference from mobile phase additives and impurities.
-
Mass Spectrometry (LC-MS): This is the preferred method for high sensitivity and specificity. It does not rely on a chromophore and provides mass information that can confirm the identity of the peak.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that can detect any non-volatile analyte, making them suitable for compounds with poor UV absorbance.
-
Pre-column Derivatization: This involves reacting the piperidine with a reagent to attach a strong chromophore. For example, derivatization with dansyl chloride or 4-toluenesulfonyl chloride can make the molecule highly responsive to UV or fluorescence detection.[16][17] This adds complexity to the sample preparation but can be a robust solution if MS is unavailable.
Section 3: Experimental Protocols & Data
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This protocol provides a starting point for method development. It must be fully validated for its intended purpose.
1. System Suitability:
-
Prepare a standard solution of this compound and a resolution solution containing the analyte and a closely eluting impurity or degradant.
-
Inject the standard solution six times. The %RSD of the peak area must be ≤ 2.0%.
-
Inject the resolution solution. The resolution between the two peaks must be ≥ 2.0. The tailing factor for the analyte peak should be ≤ 1.5.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Base-deactivated C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a target concentration (e.g., 1.0 mg/mL for an assay, or a lower concentration for impurity analysis).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to ~50 µg/mL.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to ~50 µg/mL.
-
Thermal: Store both solid material and a stock solution at 80°C for 48 hours. Prepare a ~50 µg/mL solution from the stressed samples.
-
Analysis: Analyze all stressed samples alongside an unstressed control sample using the stability-indicating HPLC method.[14][18]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [9]
-
HPLC Troubleshooting Guide. Sigma-Aldrich. [4]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [11]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA) PDF. [10]
-
Quality Guidelines. International Council for Harmonisation (ICH). [19]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [20]
-
HPLC Troubleshooting Guide. SCION Instruments. [5]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [3]
-
HPLC Troubleshooting Guide. Restek. [6]
-
HPLC Troubleshooting Guide. Washington State University (WSU). [7]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [21]
-
Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem. [14]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [12]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [13]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [8]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [22]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [15]
-
Piperidine derivatives scope of this review. ResearchGate. [23]
-
Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. [24]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [1]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. Preprints.org. [25]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [2]
-
Analytical Method Validation – Overview. Journal of Engineering Sciences. [26]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. [27]
-
Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. BenchChem. [28]
-
VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omicsonline.org.
-
Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem. [16]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [29]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [30]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [31]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [17]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [32]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). De Gruyter. [33]
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Produ. Marmara Pharmaceutical Journal. [34]
-
Development and validation of a stability-indicating RP-HPLC-FLD method. International Journal of Pharmaceutical Sciences and Research. [18]
-
(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [35]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Hindawi. [36]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Human Metabolome Database. [37]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [38]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
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- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 29. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. researchgate.net [researchgate.net]
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- 33. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. researchgate.net [researchgate.net]
- 36. par.nsf.gov [par.nsf.gov]
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- 38. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(2-Fluorophenyl)piperidine
Welcome to the technical support center for the analysis of 2-(2-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this and structurally related fluorinated heterocyclic compounds. We will explore common issues and provide advanced solutions in a practical question-and-answer format.
The presence of a fluorine atom, coupled with the conformational flexibility of the piperidine ring and the chirality at the C2 position, introduces significant complexity to the NMR spectra. This guide provides a systematic approach to deconvoluting these spectra with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Foundational Spectral Interpretation
Question 1: My ¹H NMR spectrum is incredibly crowded and overlapping, especially in the aliphatic region (1.5-3.5 ppm). How can I begin to assign the piperidine protons?
Answer: This is the most common challenge. The piperidine ring's protons are often diastereotopic and exhibit complex splitting patterns.
-
Causality: The 2-fluorophenyl group is a bulky substituent that often prefers an equatorial position on the piperidine ring to minimize steric hindrance. The C2 carbon is a chiral center, which renders the geminal protons on the CH₂ groups (C3, C4, C5, and C6) diastereotopic.[1][2][3] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.[1][4] This, combined with vicinal couplings to adjacent protons, results in complex multiplets (e.g., doublet of doublets of triplets) that heavily overlap.
-
Troubleshooting Workflow:
-
Acquire a High-Field Spectrum: If possible, use a spectrometer with a higher magnetic field (e.g., 600 MHz or above). The increased spectral dispersion will help to resolve overlapping multiplets.
-
Run a 2D COSY (Correlation Spectroscopy) Experiment: This is the most crucial first step. A COSY spectrum will reveal which protons are coupled to each other. You can trace the connectivity from the well-resolved H2 proton adjacent to the phenyl ring around the entire piperidine system.
-
Identify Key Protons: The proton at C2 is a good starting point as it is a methine (CH) proton and will have a distinct chemical shift, typically further downfield due to its proximity to the aromatic ring and the nitrogen atom.
-
Question 2: I see more signals than I expect in my ¹³C NMR. Could this be due to rotamers or different conformations?
Answer: Yes, this is a distinct possibility, especially at low temperatures.
-
Causality: The piperidine ring can exist in different chair and boat conformations.[5][6] Furthermore, rotation around the C-N bond can be slow on the NMR timescale, leading to the observation of multiple species in solution (rotamers). Solvent polarity can also play a major role in the conformational behavior of fluorinated piperidines.[7][8]
-
Troubleshooting & Validation:
-
Variable Temperature (VT) NMR: Acquire a series of ¹H or ¹³C NMR spectra at different temperatures (e.g., from 25°C up to 80°C). If the extra peaks are due to conformational isomers in slow exchange, they will broaden and eventually coalesce into a single set of averaged signals as the temperature increases and the rate of interconversion becomes faster than the NMR timescale.
-
Solvent Study: Record the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆).[9] A change in solvent can alter the conformational equilibrium, leading to noticeable changes in the chemical shifts and relative intensities of the signals, confirming that you are observing a mixture of conformers.
-
Category 2: Advanced Spectral Features (Fluorine Coupling)
Question 3: My proton and carbon signals are split in unusual ways. How do I identify and interpret couplings to the fluorine atom?
Answer: The ¹⁹F nucleus has a spin of I=1/2 and is 100% naturally abundant, meaning it will couple to nearby ¹H and ¹³C nuclei.[10] This J-coupling is transmitted through bonds and is a powerful tool for structural confirmation.
-
¹H-¹⁹F Coupling (JHF):
-
Through 3 bonds (³JHF): The proton on C2 (H2) will show coupling to the fluorine on the aromatic ring. This is a vicinal coupling with a typical magnitude of 2-15 Hz.[11][12]
-
Through 4 bonds (⁴JHF): The proton on the adjacent aromatic carbon (H3') and potentially one of the axial protons on C3 of the piperidine ring may show smaller, long-range coupling to the fluorine (typically 1-5 Hz).[11][12][13]
-
-
¹³C-¹⁹F Coupling (JCF):
-
Through 1 bond (¹JCF): The aromatic carbon directly attached to the fluorine will show a very large coupling, typically in the range of -150 to -380 Hz.[14][15] This makes the signal a broad doublet in a proton-decoupled ¹³C spectrum.
-
Through 2 bonds (²JCF): The two aromatic carbons adjacent to the C-F bond will show a coupling of approximately 20-50 Hz.[11][12]
-
Through 3 bonds (³JCF): The carbon at the C2 position of the piperidine ring will show a smaller coupling, typically around 5-10 Hz.[11][12]
-
-
Troubleshooting & Identification:
-
Acquire a ¹⁹F NMR Spectrum: A simple 1D ¹⁹F spectrum will confirm the presence of the fluorine and its chemical environment.[16][17] For this compound, you would expect a single multiplet in the aromatic fluorine region (approx. -100 to -140 ppm).[18]
-
¹H-{¹⁹F} Decoupling: Run a standard ¹H NMR experiment while irradiating the ¹⁹F frequency. The complex multiplets arising from H-F coupling will collapse into simpler H-H splitting patterns, confirming which protons are coupled to fluorine.
-
2D Heteronuclear Correlation (HSQC/HMBC): An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons directly to the carbons they are attached to. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over 2-3 bonds. These experiments are invaluable for assigning the complex carbon spectrum and confirming long-range C-F couplings.[19][20]
-
Data Presentation: Typical NMR Parameters
The following table summarizes expected chemical shift ranges and coupling constants for this compound. Actual values can vary with solvent and temperature.
| Nucleus | Position | Typical δ (ppm) | Typical J-Coupling (Hz) | Notes |
| ¹H | C2-H | 3.5 - 4.5 | ³JHH (to C3-H): 3-12 Hz; ³JHF (to F): 5-10 Hz | Position is highly dependent on N-substitution. |
| C6-H (eq) | 2.9 - 3.2 | ²JHH (geminal): -12 to -15 Hz | ||
| C6-H (ax) | 2.5 - 2.8 | ³JHH (vicinal): 3-12 Hz | ||
| C3,C4,C5-H | 1.5 - 2.2 | Complex overlapping multiplets | Diastereotopicity is common. | |
| Aromatic-H | 6.9 - 7.5 | ³JHH: 6-10 Hz; ³JHF, ⁴JHF: 1-10 Hz | ||
| N-H | 1.5 - 3.0 | Broad, may exchange with D₂O | If not substituted on nitrogen. | |
| ¹³C | C2 | 55 - 65 | ³JCF: 5-10 Hz | |
| C6 | 45 - 55 | |||
| C3, C4, C5 | 20 - 35 | |||
| C1' (ipso) | 125 - 135 | ²JCF: 20-25 Hz | Carbon attached to the piperidine ring. | |
| C2' (ipso-F) | 158 - 164 | ¹JCF: 240-260 Hz | Carbon directly bonded to Fluorine. | |
| Aromatic-C | 115 - 130 | ²JCF, ³JCF, ⁴JCF: 1-25 Hz |
Experimental Protocols & Workflows
Protocol 1: Resolving Overlapping Proton Signals
Objective: To unambiguously assign the piperidine ring protons.
Methodology:
-
Sample Preparation: Prepare a sample of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire High-Resolution ¹H Spectrum: Ensure optimal shimming to achieve the best possible resolution.[21]
-
Acquire a gCOSY (gradient-selected COSY) Spectrum:
-
Use standard pulse program parameters.
-
Acquire at least 256 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
-
Data Processing & Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Start with the most downfield, well-resolved signal for the C2-H proton.
-
Identify its cross-peak, which corresponds to the C3 protons.
-
From the C3 proton diagonal peak, find its cross-peaks to the C4 protons.
-
Continue this "walk" around the ring until all proton spin systems are identified.
-
Visualization of Analysis Workflow
Caption: A systematic workflow for the complete NMR spectral assignment of this compound.
Visualization of Key J-Couplings
Caption: Key through-bond J-couplings in this compound that complicate the NMR spectra.
References
-
Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. [Link]
-
AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Novysedlák, J., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9753-9763. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]
-
Poole, D. L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6149. [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. [Link]
-
Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21429. [Link]
Sources
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- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. The Duke NMR Center Coupling constants [sites.duke.edu]
- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
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- 15. eclass.uoa.gr [eclass.uoa.gr]
- 16. azom.com [azom.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 21. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Troubleshooting In Vitro Assay Variability with 2-(2-Fluorophenyl)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Fluorophenyl)piperidine and related analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in in vitro assays. Our goal is to provide you with the causal explanations behind experimental challenges and to offer field-proven, actionable solutions to ensure the integrity and reproducibility of your data.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad, cross-cutting issues that can affect a wide range of in vitro assays involving this compound.
Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
A1: The Cause: Solubility Mismatch
This is a classic and frequent issue rooted in the physicochemical properties of this compound. The molecule's structure, featuring a lipophilic fluorophenyl group and a piperidine ring, contributes to poor aqueous solubility.[1][2][3] While highly soluble in organic solvents like DMSO, a sudden transfer to a primarily aqueous environment (your assay buffer) can cause it to crash out of solution, leading to inaccurate concentrations and high assay variability.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally ≤1%, and ensure it is consistent across all wells, including controls.[2]
-
Employ Stepwise Dilution: Avoid diluting your concentrated DMSO stock directly into the final aqueous buffer. Perform an intermediate dilution step in a buffer containing a higher percentage of co-solvent or in 100% DMSO to lower the concentration before the final aqueous dilution.[2]
-
Control the pH: The piperidine nitrogen has a pKa in the range of 9.6-11.2, meaning it is protonated and positively charged at physiological pH (pH 7.4).[4][5] This charge generally aids solubility. Ensure your assay buffer is robust and maintains a stable pH, as shifts towards alkalinity could deprotonate the nitrogen, reduce solubility, and promote precipitation.
-
Consider Solubilizing Agents: If solubility issues persist, consider incorporating excipients. Cyclodextrins, for instance, can form inclusion complexes with lipophilic molecules like piperine (a related piperidine alkaloid), effectively enhancing their aqueous solubility.[2][6]
| Co-Solvent | Typical Final Concentration | Notes |
| DMSO | 0.1% - 1.0% | Most common, but can impact cell viability and enzyme activity at higher concentrations. |
| Ethanol | 0.1% - 1.0% | Can be more volatile; potential for evaporation from plates. |
| PEG 400 | 1% - 5% | Generally well-tolerated by cells but can increase buffer viscosity. |
Q2: I'm observing significant activity in multiple, unrelated assays. Is my compound a "frequent hitter"?
A2: The Cause: Pan-Assay Interference Compounds (PAINS)
Yes, this is a strong possibility. Piperidine scaffolds, while valuable, are known to appear in lists of Pan-Assay Interference Compounds (PAINS).[7] These molecules can produce false-positive results through non-specific mechanisms rather than by specific interaction with your intended target.[7][8]
Key PAINS Mechanisms for Piperidine Analogs:
-
Compound Aggregation: At certain concentrations, the lipophilic nature of this compound can cause it to form aggregates. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition or activation in enzymatic and binding assays.
-
Chemical Reactivity: The basic nitrogen in the piperidine ring can be reactive, potentially forming covalent bonds with assay components or disrupting redox-sensitive assays.[7]
-
Signal Interference: The fluorophenyl moiety could lead to intrinsic fluorescence or absorbance, directly interfering with optical readouts (e.g., fluorescence polarization, FRET, or absorbance-based viability assays).[7][8]
Validation Workflow for PAINS:
To confirm or rule out PAINS activity, a systematic approach is required. The following workflow provides a decision-making framework.
Caption: Decision tree for investigating potential PAINS activity.
Section 2: Assay-Specific Troubleshooting
While general issues are common, certain assay types present unique challenges when working with compounds like this compound.
2.1 Radioligand Binding Assays (e.g., Sigma-1 Receptor)
This compound and its analogs are frequently evaluated for their affinity to sigma receptors.[9][10]
Q: I'm seeing excessively high non-specific binding (NSB), making it difficult to determine a specific binding window. How can I reduce it?
A: The Cause: Physicochemical Properties
High NSB is often a direct consequence of the compound's characteristics. The fluorophenyl group increases lipophilicity, promoting hydrophobic interactions with plasticware and non-target proteins.[3] Furthermore, the protonated piperidine moiety can engage in non-specific electrostatic interactions. Fluorinated compounds are particularly known for their propensity to bind to proteins like serum albumin.[11]
Troubleshooting Checklist for High NSB:
| Strategy | Action | Rationale |
| Add Detergent | Include 0.05% - 0.1% Tween-20 or a similar non-ionic detergent in the assay buffer. | Reduces hydrophobic interactions between the compound and surfaces.[12] |
| Add Carrier Protein | Add 0.1% Bovine Serum Albumin (BSA) to the buffer. | Provides alternative non-specific binding sites, "soaking up" the compound and preventing it from binding to filters or plates.[12] |
| Increase Ionic Strength | Increase the NaCl concentration in your buffer (e.g., from 50 mM to 150 mM). | Can disrupt low-affinity electrostatic interactions contributing to NSB.[12] |
| Optimize Protein Conc. | Reduce the amount of membrane/protein per well, if the specific signal allows. | Lowers the total number of potential non-specific binding sites. |
| Pre-treat Plates | Pre-incubate plates with a blocking solution (e.g., 1% BSA) before adding assay components. | Saturates non-specific binding sites on the plastic surface. |
| Validate with Controls | Run a binding experiment on an "empty" surface (activated and blocked but without your target) to quantify NSB directly.[12] | This confirms that the observed NSB is not an artifact of your target preparation. |
2.2 Cell-Based Functional & Viability Assays
Q: I'm observing cytotoxicity at concentrations where I expect to see specific functional activity. How do I separate these effects?
A: The Cause: Overlapping Mechanisms
It is critical to distinguish between a compound causing a specific functional effect (e.g., receptor antagonism) and it simply making the cells sick or killing them, which can indirectly affect almost any cellular readout.[13] Nuisance compounds can trigger stress responses or disrupt membrane integrity, producing readouts that mimic specific bioactivity.[8]
Deconvolution Strategy:
-
Determine the Cytotoxicity Profile First: Before conducting your functional assay, run a separate cytotoxicity dose-response curve using a sensitive method like an ATP-based assay (e.g., CellTiter-Glo®).[13] This will establish the concentration range where the compound is toxic.
-
Multiplex Assays: Whenever possible, multiplex your functional assay with a real-time cytotoxicity assay. This allows you to simultaneously measure the specific functional effect and cell viability in the same well. For example, you can measure a fluorescent reporter for your functional endpoint and then add an ATP-based reagent at the end of the experiment.
-
Choose an Appropriate Assay Window: Design your functional experiments using concentrations well below the determined cytotoxic threshold (e.g., below the IC20 for cytotoxicity). This ensures that any observed functional effects are not artifacts of cell death.[13]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. static.fishersci.eu [static.fishersci.eu]
Technical Support Center: Purification of 2-(2-Fluorophenyl)piperidine
Welcome to the technical support center for 2-(2-Fluorophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide expert-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when synthesizing this compound?
A: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities typically fall into these categories:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 2-(2-fluorophenyl)pyridine, especially in cases of incomplete hydrogenation or reduction.
-
Process-Related Impurities: These can include by-products from side reactions. For instance, during catalytic hydrogenation, defluorination can occur, leading to the formation of 2-phenylpiperidine as a minor impurity[1].
-
Isomeric Impurities: If the initial fluorophenyl starting material is not isomerically pure, you may find positional isomers such as 2-(3-fluorophenyl)piperidine or 2-(4-fluorophenyl)piperidine in your final product[2].
-
Oxidation/Degradation Products: As a secondary amine, this compound can be susceptible to oxidation over time, especially when exposed to air, leading to colored impurities and N-oxide formation[3].
-
Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, THF) may be present in the crude product.
Q2: Which analytical techniques are most effective for assessing the purity of this compound?
A: A multi-technique approach is recommended for comprehensive purity analysis. The choice depends on the specific impurities you need to detect and quantify.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| GC-MS | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Excellent for detecting volatile impurities, residual solvents, and separating positional isomers[2]. | High sensitivity (LOD ~0.005%), provides mass information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | General purity assessment, quantification of non-volatile impurities and by-products. | Highly versatile and precise (%RSD < 2.0%). Can be adapted for a wide range of polarities. | May require derivatization for some compounds to improve detection. |
| qNMR | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. | Provides an absolute purity value (assay) without needing a reference standard for every impurity. | High accuracy (99.0 - 101.0%) and precision (%RSD < 1.0%). It is a primary method[4]. | Lower sensitivity (LOD ~0.1%) compared to chromatographic methods. |
| TLC | Simple, rapid separation on a stationary phase. | Quick screening of reaction progress and crude product purity; helps in developing column chromatography methods. | Fast, inexpensive, and requires minimal equipment. | Qualitative rather than quantitative; lower resolution. |
Data adapted from comparative analytical guides[4].
Q3: How should I properly store purified this compound to maintain its stability?
A: As a secondary amine, this compound can be sensitive to air and light. Improper storage can lead to degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature: For long-term storage, keep in a cool, dry place. Refrigeration at 2-8°C is recommended[5]. The hydrochloride salt form is generally more stable and less volatile[6].
-
Container: Use a tightly sealed, amber glass vial or a container protected from light to prevent potential photolytic degradation.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: My crude product is an oil with significant amounts of non-basic impurities and starting materials. What is the most efficient first purification step?
A: For a crude amine contaminated with neutral or acidic impurities, an acid-base extraction is the most effective initial purification step. This technique leverages the basicity of the piperidine nitrogen to selectively separate it from non-basic compounds.
Causality: The lone pair of electrons on the piperidine nitrogen is readily protonated by an acid (like HCl) to form a water-soluble ammonium salt[7]. Neutral organic impurities (like unreacted fluorobenzene or by-products) remain in the organic phase and are removed. Subsequently, neutralizing the aqueous layer with a base (like NaOH) deprotonates the ammonium salt, regenerating the water-insoluble free amine, which can be extracted back into a fresh organic solvent. This process efficiently removes a wide range of non-basic impurities.
Q: After an initial workup, my analysis still shows polar impurities and some baseline streaking on my TLC plate. How do I proceed?
A: This is a classic scenario indicating the need for flash column chromatography . The baseline streaking on a silica gel TLC plate is characteristic of basic amines interacting strongly with the acidic silica surface.
Solution:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A common choice is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.
-
Crucial Additive: To prevent streaking and improve peak shape, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) is sufficient. The triethylamine competitively binds to the acidic silanol groups on the silica surface, allowing your product to elute cleanly.
-
Loading: For best results, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and carefully add the resulting dry powder to the top of your column. This leads to sharper bands and better separation[8].
Q: My product appears pure by ¹H NMR, but it has a persistent yellow or brown color. How can I decolorize it?
A: A persistent color in an otherwise pure product often points to trace amounts of highly conjugated or oxidized impurities that are not visible by NMR at low concentrations. Two methods are effective here:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. The colored impurities adsorb onto the high surface area of the carbon. Filter the mixture through a pad of Celite® to remove the carbon, and then evaporate the solvent.
-
Recrystallization: This is the preferred method if your product is a solid or can be converted to a solid salt. The hydrochloride salt of this compound is often a stable, crystalline solid, making it an excellent candidate for recrystallization[6]. The process involves dissolving the impure solid in a minimum amount of a hot solvent, then allowing it to cool slowly. The pure compound will crystallize out, leaving the impurities behind in the solvent. A good solvent system might be isopropanol/ether or ethanol/water.
Q: My GC-MS analysis indicates the presence of positional isomers (e.g., 4-FPP). Are these separable?
A: Yes, separating positional isomers is possible, but it can be challenging and often requires high-resolution techniques. Simple flash chromatography may not be sufficient.
Recommended Approach:
-
Preparative HPLC: High-Performance Liquid Chromatography offers significantly higher resolving power than standard flash chromatography. A reversed-phase (e.g., C18) or normal-phase column with an optimized isocratic or shallow gradient elution can effectively separate isomers.
-
Optimized GC: While primarily an analytical technique, the principles can be applied to preparative gas chromatography for small scales. Published GC-MS methods have demonstrated the successful separation of 2-FPP, 3-FPP, and 4-FPP isomers, confirming their different retention times under specific conditions[2]. This implies that with a suitable column and temperature program, separation is feasible.
Purification Workflows & Protocols
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynce.com [biosynce.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Byproduct Identification in 2-(2-Fluorophenyl)piperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Fluorophenyl)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common byproducts in your reactions. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity of your synthesis and the purity of your final compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, detailing the likely causes related to byproduct formation and providing step-by-step protocols for resolution.
Issue 1: Multiple Products in N-Alkylation Reactions
Question: I am performing an N-alkylation of this compound with an alkyl halide (e.g., methyl iodide) and observing multiple spots on my TLC/peaks in my LC-MS, including a product with a higher molecular weight than expected. What is happening and how can I improve the selectivity?
Probable Cause: The formation of multiple products in N-alkylation reactions of secondary amines like this compound is often due to over-alkylation, resulting in the formation of a quaternary ammonium salt. The secondary amine is nucleophilic and reacts with the alkyl halide to form the desired tertiary amine. However, this tertiary amine can compete with the starting material and react with another molecule of the alkyl halide to form the quaternary salt.
Causality of Byproduct Formation: The lone pair of electrons on the nitrogen of the newly formed tertiary amine can still attack the electrophilic carbon of the alkyl halide. This is particularly problematic if the reaction is run with an excess of the alkylating agent, at elevated temperatures, or for extended periods.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Detailed Resolution Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the alkyl halide. Avoid using a large excess, which drives the formation of the quaternary ammonium salt.
-
Slow Addition of Alkylating Agent: Instead of adding the alkyl halide all at once, use a syringe pump to add it slowly over several hours to a solution of the piperidine and a non-nucleophilic base (e.g., potassium carbonate or DIPEA) in an appropriate solvent like acetonitrile or DMF.[1] This maintains a low concentration of the alkylating agent, favoring the reaction with the more nucleophilic secondary amine starting material over the tertiary amine product.[2]
-
Temperature Control: Run the reaction at room temperature or even cooler (0 °C) to slow down the rate of the second alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent further reaction.
-
Alternative Method - Reductive Amination: For a more selective and milder approach, consider reductive amination.[2] This involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the use of alkyl halides and the problem of over-alkylation.
Issue 2: Appearance of a Defluorinated Byproduct
Question: My reaction mixture shows a byproduct with a mass that is 20 Da lower than my expected product, suggesting the loss of fluorine and the addition of a proton. Under what conditions can defluorination occur?
Probable Cause: While the C-F bond on an aromatic ring is generally strong, it can be cleaved under certain reductive conditions, particularly with some transition metal catalysts or under harsh hydrolytic or photolytic conditions.[3][4]
Causality of Byproduct Formation:
-
Catalytic Hydrogenation: If you are performing a reaction that involves catalytic hydrogenation (e.g., deprotection of a benzyl group elsewhere in the molecule) using catalysts like Palladium on carbon (Pd/C), hydrodefluorination can occur, especially at elevated temperatures and hydrogen pressures.
-
Strongly Reducing Conditions: The use of strong reducing agents, especially in the presence of a catalyst, can lead to the cleavage of the C-F bond.
-
Photochemical Reactions: Direct excitation with UV light can provide enough energy to break the C-F bond, especially in the presence of a photosensitizer or a strong photoreductant.[3]
Troubleshooting Workflow:
Caption: Troubleshooting defluorination byproducts.
Detailed Resolution Protocol:
-
Catalyst Selection for Hydrogenation: If hydrogenation is necessary, screen different catalysts. Platinum-based catalysts (e.g., PtO₂) or Rhodium-based catalysts may be less prone to causing hydrodefluorination compared to Palladium.
-
Milder Reducing Conditions: If a reduction is required elsewhere in the molecule, opt for milder, non-catalytic reducing agents where possible.
-
Photochemical Stability: If your molecule is light-sensitive, ensure your reaction vessel is protected from light by wrapping it in aluminum foil.
-
pH Control: Avoid strongly acidic or basic conditions at high temperatures, which can promote hydrolytic defluorination, especially if other activating groups are present on the aromatic ring.[4]
Issue 3: Formation of Dimeric or Higher Molecular Weight Species
Question: I am observing significant amounts of what appear to be dimeric or oligomeric byproducts in my reaction, especially when trying to perform reactions at the C2 position of the piperidine ring. What could be the cause?
Probable Cause: The formation of dimeric species can arise from several pathways, including the intermolecular reaction of intermediates. One common pathway involves the formation of an enamine or iminium ion intermediate, which can then react with another molecule of the starting material or another intermediate.
Causality of Byproduct Formation: Under certain conditions (e.g., oxidative or strongly basic), the piperidine ring can form reactive intermediates. For instance, oxidation can lead to an iminium ion at the C2-C3 or C2-N bond. This electrophilic iminium ion can then be attacked by a nucleophilic nitrogen from another piperidine molecule, leading to dimerization.[5] Similarly, in reactions involving strong bases, deprotonation can lead to intermediates that might self-condense.
Troubleshooting Workflow:
Caption: Troubleshooting dimerization byproducts.
Detailed Resolution Protocol:
-
Avoid Unnecessary Oxidants: Be mindful of the reagents used and potential air oxidation. If oxidation is not the intended reaction, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use of Hindered Bases: If a strong base is required for deprotonation, consider using a sterically hindered base like Lithium Diisopropylamide (LDA). Its bulkiness can disfavor intermolecular reactions.
-
High Dilution Conditions: Running the reaction at a lower concentration (high dilution) can significantly reduce the rate of intermolecular reactions, thereby minimizing the formation of dimers and oligomers.
-
Protecting Group Strategy: If reactions on the piperidine ring are intended, consider N-protection (e.g., with a Boc group) to modulate the reactivity of the ring and prevent unwanted side reactions at the nitrogen atom.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for from the synthesis of this compound itself?
A1: The most common synthetic route to this compound is the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine. Potential impurities from this process include:
-
Unreacted Starting Material: 2-(2-fluorophenyl)pyridine.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine species.
-
Defluorinated Product: 2-phenylpiperidine, resulting from hydrodefluorination during hydrogenation.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium, Platinum).
Q2: How does the 2-fluoro substituent affect the reactivity of the piperidine nitrogen?
A2: The fluorine atom is electron-withdrawing, which can have a modest effect on the basicity and nucleophilicity of the piperidine nitrogen. Generally, it will slightly decrease the pKa of the piperidinium ion compared to unsubstituted piperidine, making the nitrogen slightly less basic and nucleophilic. However, this effect is often not significant enough to prevent typical N-alkylation or N-acylation reactions.[6]
Q3: Can the piperidine ring open during reactions?
A3: Piperidine is a stable six-membered ring. Ring-opening is not a common side reaction under standard synthetic conditions such as N-alkylation, acylation, or mild oxidations. More drastic conditions, such as certain types of exhaustive methylation (Hofmann elimination) or oxidative cleavage with strong oxidants, would be required to induce ring-opening.
Q4: What analytical techniques are best for identifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial identification. It separates the components of the mixture and provides the molecular weight of each, allowing for the rapid identification of expected products and potential byproducts (e.g., over-alkylated, defluorinated, or dimeric species).
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for more volatile impurities and can provide complementary fragmentation patterns for structural elucidation.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation of isolated impurities. ¹⁹F NMR is particularly useful for tracking the fate of the fluorine-containing species and identifying any byproducts where the fluorine environment has changed or been removed.
Q5: In an N-acylation reaction with an acid chloride or anhydride, what side products might I expect?
A5: N-acylation is generally a very clean and high-yielding reaction. The primary potential issues are:
-
Incomplete Reaction: Unreacted this compound may remain if insufficient acylating agent is used or the reaction time is too short.
-
Hydrolysis of Acylating Agent: If the reaction is not performed under anhydrous conditions, the acid chloride or anhydride can hydrolyze to the corresponding carboxylic acid. This carboxylic acid can then form a salt with the basic piperidine, preventing it from reacting.
To avoid these issues, always use anhydrous solvents and a slight excess of the acylating agent in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl or carboxylic acid produced.
Data Summary Table
| Common Reaction | Byproduct Type | Probable Structure | MW Change | Key Analytical Signature |
| N-Alkylation (e.g., with CH₃I) | Over-alkylation | N-methyl-2-(2-fluorophenyl)piperidinium iodide | +14 Da (cation) | Higher MW peak in LC-MS, distinct NMR signals |
| Catalytic Hydrogenation | Defluorination | 2-phenylpiperidine | -18 Da | Loss of ¹⁹F NMR signal, mass change in MS |
| Oxidation/Strong Base | Dimerization | e.g., N-(2-(2-fluorophenyl)piperidin-2-yl)-2-(2-fluorophenyl)piperidine | ~2x MW | High MW peak in LC-MS, complex NMR spectrum |
| N-Acylation | Hydrolysis | Carboxylic acid salt of starting material | +MW of acid | Presence of starting material and acid in NMR |
References
- Hope, D. B., & Horncastle, K. C.
- Glaser, F., Larsen, C. B., Kerzig, C., & Wenger, O. S. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences.
- Sakai, T., & Santi, D. V. (1973). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- Jones, S. P., et al. (2022).
- Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry.
- ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2). (2006).
- BenchChem Application Notes: N-Alkylation of 2-Substituted Piperidines. (2025). BenchChem.
- BOC Sciences: Piperidine Impurities. (n.d.). BOC Sciences.
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry.
- Pasquale Cerrato, C. (2019). Response to "What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?".
- Levison, B. (2017). Response to "Procedure for N-alkylation of Piperidine?".
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/D0PP00127A [pubs.rsc.org]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic 2-(2-Fluorophenyl)piperidine Hydrochloride
Welcome to the technical support guide for 2-(2-Fluorophenyl)piperidine hydrochloride. This document serves as a specialized resource for researchers, scientists, and drug development professionals. Given the compound's hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—proper handling is paramount to ensure experimental accuracy, reproducibility, and the integrity of your results. This guide moves beyond standard protocols to provide in-depth, field-proven insights in a practical question-and-answer and troubleshooting format.
Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity, and why is it a critical issue for this compound hydrochloride?
A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For a solid crystalline compound like this compound hydrochloride, this is a significant concern that can compromise your experiments in several ways:
-
Inaccurate Mass Measurement: As the compound sits on a balance, it continuously absorbs atmospheric moisture, causing the measured weight to drift upwards.[1][2] This makes it nearly impossible to weigh out a precise amount, leading to errors in concentration calculations and reaction stoichiometry.
-
Physical State Alteration: Moisture absorption can cause the fine powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[3]
-
Chemical Degradation: Water can act as a reactant or a medium for degradation pathways such as hydrolysis.[4][5] For hydrochloride salts, excess moisture can affect the salt's stability and potentially lead to the formation of impurities over time.[4][6]
-
Altered Solubility & Bioavailability: The presence of bound water can change the compound's dissolution profile, which is a critical parameter in pharmaceutical development and biological assays.[4]
The diagram below illustrates the cascading effects of improper handling.
Caption: Consequences of moisture absorption on experimental outcomes.
Q2: How should I properly store both unopened and opened containers of this compound?
A: Proper storage is your first line of defense against moisture.
-
Unopened Containers: Keep the manufacturer-sealed container in a cool, dry, and well-ventilated place as recommended.[6][7][8] A standard temperature range of 2-8°C is often advised for piperidine derivatives to ensure long-term stability.[9]
-
Opened Containers: Once the seal is broken, the headspace air within the container will be a source of moisture. The goal is to minimize this exposure.
| Storage Method | Description | Pros | Cons |
| Desiccator | Place the tightly sealed primary container inside a desiccator cabinet or jar containing an active desiccant (e.g., silica gel with indicator, anhydrous calcium sulfate).[10][11] Sealing the container lid with parafilm provides an additional barrier.[11] | Cost-effective, common in labs. | Frequent opening of the desiccator introduces humid air. Less effective than a glove box. |
| Inert Atmosphere Glove Box | Store the container inside a glove box that is continuously purged with an inert gas like nitrogen or argon to maintain very low humidity (<10% RH) and oxygen levels.[12][13][14] | Provides the ultimate protection from moisture and oxygen.[15][16] Ideal for handling and storage. | Requires specialized equipment and maintenance. |
Q3: My this compound hydrochloride has turned into hard clumps. Can it still be used?
A: Clumping is a clear sign of significant moisture uptake. While the material may still be usable, you cannot accurately weigh it or assume its purity without taking corrective action. The primary concern is that the weight is no longer representative of the active compound due to the unknown water content.
Corrective Action: Drying the Compound If you suspect the compound is not thermally labile at modest temperatures (check supplier information or literature), you can dry it.
-
Transfer: Place the clumped material in a shallow glass dish (e.g., a crystallization dish) to maximize surface area.
-
Drying: Place the dish in a vacuum oven. Apply vacuum and gently heat at a low temperature (e.g., 30-40°C) for several hours or overnight. Alternatively, place it in a vacuum desiccator with a strong desiccant like phosphorus pentoxide.[17][18]
-
Cooling: Once dry, allow the material to cool to room temperature inside a desiccator before handling to prevent immediate moisture reabsorption.[18]
-
Verification: After drying, it is highly recommended to determine the residual water content via Karl Fischer titration to confirm the effectiveness of the drying process.
Troubleshooting Guides & Experimental Protocols
Problem: My weight measurement on the analytical balance is unstable and continuously increasing.
This is the classic sign of a hygroscopic substance actively pulling moisture from the air.[2] To achieve an accurate weight, you must change your weighing procedure.
Caption: Decision workflow for weighing the hygroscopic compound.
This technique minimizes the compound's exposure time to ambient air. The key is to measure the weight of the material transferred, not the material sitting on the pan.[18]
-
Preparation: Place your spatula, a sealed vial with a cap (e.g., a screw-cap vial), and your receiving flask/container near the balance. Allow the stock bottle of this compound hydrochloride to equilibrate to room temperature inside a desiccator before opening.
-
Tare Vial: Place the capped, empty vial on the balance and tare it to zero.
-
Quick Transfer: Remove the vial from the balance. Open the stock bottle and quickly transfer an amount of the compound greater than your target weight into the vial. Immediately cap the vial tightly.
-
First Weighing: Place the capped vial containing the compound on the balance and record the weight precisely (Mass 1).
-
Dispense: Quickly uncap the vial and tap the desired amount of solid into your reaction flask or beaker. Do not leave the vial uncapped for more than a few seconds. Immediately re-cap the vial.
-
Second Weighing: Place the capped vial back on the balance and record the new weight (Mass 2).
-
Calculate: The exact mass of the compound transferred is Mass 1 - Mass 2 .
Problem: How can I prepare a stock solution of a precise concentration if the solid contains water?
This is a critical issue, as unaccounted-for water will lead to a stock solution that is less concentrated than intended.
This protocol establishes the true concentration of your solution by quantitatively measuring the water content of your solid.
-
Approximate Solution Preparation:
-
Using the "Weighing by Difference" protocol above, weigh out the target mass of this compound hydrochloride (let's call this Mass_weighed).
-
Dissolve this solid in a precise volume of your desired solvent in a volumetric flask. This is your nominal concentration.
-
-
Determine Water Content via Karl Fischer (KF) Titration:
-
Principle: KF titration is a highly specific and accurate method that reacts stoichiometrically with water.[19][20] It is the industry standard for determining water content in pharmaceutical materials.[21][22]
-
Sample Preparation: In a separate, tightly sealed vial, accurately weigh a sample of the same batch of the hygroscopic solid.
-
Analysis: Submit this sample for KF analysis. The analysis can be coulometric (for low water content, <1%) or volumetric (for higher water content).[22][23] The result will be a percentage of water by weight (% H₂O).
-
-
Calculate the Corrected Concentration:
-
Calculate the mass of the active compound that was weighed out: Mass_active = Mass_weighed * (1 - (% H₂O / 100))
-
Calculate the true concentration of your stock solution: True Concentration = Mass_active / Volume_solvent
-
Example:
-
You weighed out 105.3 mg (Mass_weighed) and dissolved it in 10.00 mL of solvent.
-
Your KF titration result for the solid is 5.0% H₂O.
-
Mass_active = 105.3 mg * (1 - 0.05) = 100.0 mg.
-
Your true solution concentration is 100.0 mg / 10.00 mL = 10.00 mg/mL, not the 10.53 mg/mL you might have assumed.
References
-
MRC Lab. (n.d.). Laboratory Glove Box: Definition, Types & Functions. Retrieved from [Link]
-
Loh, Z. H., Samanta, A. K., & Heng, P. W. S. (2015). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]
-
Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
-
NileRed. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. Retrieved from [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Retrieved from [Link]
-
Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
University College Dublin. (2018). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Weighing. Department of Chemistry. Retrieved from [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
-
Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry. Retrieved from [Link]
-
CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]
-
Slideshare. (n.d.). Moisture content determination by karl fischer titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Retrieved from [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Blog. Retrieved from [Link]
-
Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. r/labrats. Retrieved from [Link]
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Semantic Scholar. (n.d.). Effect of moisture on solid state stability. Retrieved from [Link]
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PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
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Technical Support Center: Scaling Up 2-(2-Fluorophenyl)piperidine Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(2-Fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered when scaling up the purification of this important pharmaceutical intermediate. Here, we move beyond basic protocols to explain the scientific principles behind our troubleshooting recommendations, ensuring a robust and efficient purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the development and scale-up of purification methods for this compound.
Q1: What are the primary challenges in purifying this compound?
A1: this compound presents a unique set of purification challenges due to its chemical properties. The basic nature of the piperidine nitrogen can lead to strong interactions with silica-based stationary phases, resulting in peak tailing.[1] The presence of the fluorophenyl group can also influence its retention behavior in reversed-phase chromatography.[2][3] Furthermore, as a chiral compound, achieving enantiomeric purity is often a critical requirement, necessitating specialized chiral separation techniques.[4][5]
Q2: Which chromatographic technique is most suitable for scaling up the purification of this compound?
A2: The choice of technique depends on the specific purification goal (achiral vs. chiral) and the scale of operation.
-
For achiral (purity) purification on a large scale , flash chromatography or preparative HPLC are common choices.
-
For chiral separations , Supercritical Fluid Chromatography (SFC) is often preferred for its speed, reduced solvent consumption, and high efficiency in separating enantiomers, making it a cost-effective option for large-scale purification.[6][] Chiral HPLC is also a well-established and versatile alternative.[5]
Q3: My this compound is a free base. Do I need to convert it to a salt before purification?
A3: While not always necessary, converting the free base to a salt (e.g., hydrochloride) can sometimes improve its handling and chromatographic behavior, especially in reversed-phase HPLC. Salts are generally more water-soluble and can exhibit better peak shapes. However, this adds an extra step to your process. For techniques like SFC, the free base is often directly purified with the addition of a basic modifier to the mobile phase to improve peak shape.[6]
Q4: What are the key safety considerations when handling this compound and the solvents used in its purification?
A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with many piperidine derivatives, it can be harmful if swallowed, inhaled, or in contact with skin.[8] The solvents used in chromatography, such as acetonitrile, methanol, and hexane, are flammable and have their own specific handling requirements. Always work in a well-ventilated area or a fume hood, and consult the Safety Data Sheet (SDS) for all chemicals used.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the scale-up process.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: I'm observing significant peak tailing for this compound on my C18 column, which is affecting my resolution and purity assessment. What's causing this and how can I fix it?
Answer: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a classic problem. It's primarily caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of the silica-based stationary phase.[1] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to a delayed elution and an asymmetrical peak.
Troubleshooting Workflow for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Solutions:
| Strategy | Mechanism of Action | Protocol/Starting Conditions |
| Lower Mobile Phase pH | Protonating the basic piperidine nitrogen prevents its interaction with the negatively charged silanol groups. | Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. |
| Increase Mobile Phase pH | At a higher pH (e.g., pH 10), the silanol groups are deprotonated and repel the basic analyte. Caution: Use a pH-stable column (e.g., hybrid silica). | Use a buffer such as ammonium bicarbonate at pH 10. |
| Add a Competing Base | A small, basic additive like triethylamine (TEA) is added to the mobile phase to preferentially interact with the active silanol sites, effectively masking them from the analyte.[1] | Add 0.1% TEA to the mobile phase. |
| Change Stationary Phase | Use a column with a less acidic silica surface or one that is end-capped to reduce the number of free silanol groups. | Consider a modern, high-purity silica column or a polymer-based column. |
Issue 2: Loss of Resolution During Scale-Up
Question: My analytical method provides excellent separation of this compound from its impurities, but I'm losing resolution when I move to a larger preparative column. Why is this happening?
Answer: Maintaining resolution during scale-up is a common challenge in preparative chromatography.[9] Several factors can contribute to this, including changes in column packing efficiency, flow dynamics, and thermal effects in larger columns. A key principle of scaling up is to maintain the linear flow rate and the ratio of sample load to column volume.[10]
Troubleshooting Workflow for Scale-Up Resolution Loss:
Caption: Workflow for addressing resolution loss during scale-up.
Detailed Solutions:
| Parameter | Potential Issue | Corrective Action |
| Column Packing | Poorly packed preparative columns can lead to channeling and band broadening.[10] | Ensure the column is packed uniformly and to the correct bed density. Perform a column efficiency test (e.g., with a void marker) to verify its performance. |
| Linear Flow Rate | The volumetric flow rate must be adjusted to maintain the same linear flow rate as the analytical method. | Use the formula: Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)² . |
| Sample Loading | Overloading the column can cause peak distortion and loss of resolution. The amount of sample loaded should be proportional to the column volume. | Start with a conservative load (e.g., 1-2% of the column's binding capacity) and gradually increase it while monitoring resolution. |
| Gradient Profile | The gradient delay volume of a larger preparative system is significantly different from an analytical system. | The gradient profile may need to be adjusted to account for the larger system volume. It's often necessary to re-optimize the gradient on the preparative system. |
Issue 3: Poor Chiral Separation in SFC
Question: I'm struggling to achieve baseline separation of the enantiomers of this compound using SFC. What parameters should I optimize?
Answer: Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, but success often depends on careful method development.[4][11] The key parameters to optimize are the chiral stationary phase (CSP), the organic modifier, and the additive.
Key Optimization Parameters for Chiral SFC:
| Parameter | Influence on Separation | Recommendations for this compound |
| Chiral Stationary Phase (CSP) | This is the most critical factor. Different CSPs have different chiral recognition mechanisms. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations.[] Crown ether-based phases can also be effective for primary and secondary amines.[4] |
| Organic Modifier | The type and percentage of the organic modifier (co-solvent) in the supercritical CO2 mobile phase affect the polarity and elution strength. | Methanol is a common and effective modifier. Isopropanol can also be used. Screen different percentages (e.g., 5-40%) to find the optimal resolution. |
| Additive | For basic compounds like this compound, a basic additive is crucial to improve peak shape and resolution by minimizing interactions with the stationary phase. | Isopropylamine or diethylamine at a low concentration (e.g., 0.1-0.2%) in the modifier is highly effective.[6] |
| Back Pressure & Temperature | These parameters influence the density and solvating power of the supercritical fluid. | Typical back pressures are in the range of 100-200 bar, and temperatures are often set between 30-40 °C.[6] |
Section 3: Experimental Protocols
Protocol 1: Method Development for Achiral Purification by Reversed-Phase HPLC
This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method for the achiral purification of this compound.
1. Initial Column and Mobile Phase Screening:
- Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (or a more specific wavelength if the chromophore is known).
- Injection Volume: 5 µL of a 1 mg/mL solution.
2. Peak Shape Optimization:
- If peak tailing is observed, implement one of the strategies from the troubleshooting guide (e.g., add 0.1% TFA or use a different column).
3. Gradient Optimization:
- Once good peak shape is achieved, adjust the gradient to improve the resolution between the main peak and any impurities. A shallower gradient around the elution time of the main peak is often beneficial.
4. Loading Study:
- Perform a loading study on the analytical column by injecting increasing concentrations of the sample to determine the point at which resolution is compromised. This will inform the loading capacity for the preparative scale.
Protocol 2: Scale-Up Calculation and Implementation
This protocol provides the steps for scaling up a developed analytical method to a preparative scale.
1. Gather Analytical Method Parameters:
- Analytical column dimensions (length and internal diameter).
- Analytical flow rate.
- Gradient profile.
- Sample load on the analytical column.
2. Select Preparative Column:
- Choose a preparative column with the same stationary phase and particle size. The diameter will depend on the desired throughput.
3. Calculate Preparative Parameters:
- Preparative Flow Rate: Use the formula from the troubleshooting guide to maintain the linear flow rate.
- Preparative Sample Load: The load should be scaled by the ratio of the column cross-sectional areas: Preparative Load = Analytical Load x (Preparative Column Radius / Analytical Column Radius)² .
- Gradient Adjustment: The gradient times should be kept the same, but the initial and final hold times may need to be adjusted to account for the larger system volume of the preparative instrument.
4. Perform the Preparative Run:
- Equilibrate the preparative column with the initial mobile phase conditions.
- Inject the calculated sample load.
- Run the adjusted gradient and collect fractions.
- Analyze the collected fractions by the analytical method to determine purity and pool the appropriate fractions.
References
-
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]
-
Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]
-
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. [Link]
-
Approaches to Scaling Up Chromatography Processes - BioPharm International. [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... - ResearchGate. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. [Link]
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Considerations for Scaling Up Purification Processes - Bio-Rad. [Link]
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Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. [Link]
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Liquid Chromatography's Challenges in Scaling | Biocompare. [Link]
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HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. [Link]
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How to Scale Up Chromatography for Industrial Bioproduction - Patsnap Synapse. [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]
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(S)-2-(2-Fluorophenyl)piperidine - Pipzine Chemicals. [Link]
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Guidelines for - Optimization and Scale-Up in Preparative Chromatography. [Link]
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Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem. [Link]
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What are the things to be changed for scaling up of affinity chromatography when purifying protein? | ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. [Link]
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Scale-Up of Twin-Column Periodic Countercurrent Chromatography for MAb Purification. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
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Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs - Periodikos. [Link]
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Preparative chromatography of peptides and other large molecules - Almac. [Link]
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Protein purification troubleshooting guide - Dutscher. [Link]
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Enantiomeric Separations using Chiral Counter-Ions - DiVA portal. [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. [Link]
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Protein purification troubleshooting guide. [Link]
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Guide - Low Yield Troubleshooting - PacBio. [Link]
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Technical Support Center: Preventing Epimerization in 2-(2-Fluorophenyl)piperidine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the stereoselective synthesis of 2-(2-Fluorophenyl)piperidine and related 2-arylpiperidine scaffolds. The stereochemical integrity of these structures is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.[1][2] This document provides in-depth troubleshooting advice and best practices to diagnose and prevent epimerization at the C2 position, ensuring the synthesis of your target stereoisomer with high fidelity.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental principles behind epimerization in the 2-arylpiperidine system. A clear understanding of the "why" is the first step toward effective prevention and troubleshooting.
Q1: What is epimerization in the context of this compound synthesis?
A: Epimerization is the unwanted conversion of a desired stereoisomer into its diastereomer by changing the configuration at only one of several stereogenic centers. In the synthesis of a specific stereoisomer of this compound, epimerization refers to the inversion of the stereocenter at the C2 position—the carbon atom to which the 2-fluorophenyl group is attached. This process leads to a loss of stereochemical purity, resulting in a mixture of diastereomers and complicating purification while reducing the yield of the target molecule.
Q2: What is the chemical mechanism that drives epimerization at the C2 position?
A: The primary driver for epimerization at the C2 position is the acidity of the benzylic proton attached to it. The mechanism proceeds via a base-catalyzed deprotonation-reprotonation sequence:
-
Deprotonation: A base present in the reaction mixture abstracts the acidic proton from the C2 carbon.
-
Formation of a Planar Intermediate: This abstraction generates a resonance-stabilized carbanion (or an enolate if a carbonyl is present elsewhere in the ring). This intermediate is planar at the C2 carbon.
-
Reprotonation: A proton source (such as the conjugate acid of the base or a solvent) can then add back to either face of the planar intermediate.
-
Outcome: Reprotonation on the original face regenerates the starting stereoisomer (retention), while protonation on the opposite face leads to the formation of the epimer (inversion). Over time, this process leads to an equilibrium mixture of the two epimers.[3][4]
Q3: What are "kinetic" and "thermodynamic" products, and how do they relate to epimerization?
A: This concept is central to controlling the stereochemical outcome.[5]
-
Kinetic Product: This is the product that forms the fastest because its formation has the lowest activation energy. Kinetic control is favored by irreversible conditions, such as very low temperatures and short reaction times, where there isn't enough energy to reverse the initial product formation.[6][7][8]
-
Thermodynamic Product: This is the most stable product (lowest in Gibbs free energy). If the reaction conditions are reversible (e.g., higher temperatures, longer reaction times, presence of an equilibrating agent like a base), the initially formed kinetic product can revert to the intermediate and eventually convert to the more stable thermodynamic product.[6][7][8]
Relationship to Epimerization: Epimerization is the process of equilibration. If your desired stereoisomer is the thermodynamically less stable one (the kinetic product), you must use conditions that prevent this equilibration. Conversely, if your desired product is the most stable isomer but your reaction initially forms a different one, you can intentionally use conditions that promote epimerization to drive the mixture toward the desired thermodynamic product.[9][10][11] For 2-substituted piperidines, the thermodynamically favored isomer typically places the bulky aryl substituent in the equatorial position to minimize steric strain.[12]
Part 2: Troubleshooting Guide - Diagnosing and Solving Epimerization
This section is designed as a workflow to address the common problem of observing an unexpected mixture of diastereomers in your product.
Q4: My analysis shows a 1:1 mixture of epimers after a base-mediated reaction. What should I do?
A: A 1:1 mixture (or any ratio approaching the thermodynamic equilibrium) strongly suggests that base-catalyzed epimerization has occurred. The key is to modify the reaction conditions to suppress the deprotonation-reprotonation cycle.
| Problematic Condition | Probable Cause | Recommended Modification | Scientific Rationale |
| Base: NaH, KOtBu, NaOH | Strong, unhindered bases readily deprotonate the C2 proton. | Use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Use precise stoichiometry (1.0-1.1 eq). | Hindered bases are less likely to access the C2 proton once the desired product is formed. Precise stoichiometry prevents excess base from causing post-reaction epimerization.[3] |
| Temperature: Room Temp or Reflux | Higher thermal energy provides the activation energy needed for equilibration. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | At low temperatures, the deprotonation-reprotonation equilibrium is significantly slowed or stopped, effectively "locking" the kinetic product.[5][8] |
| Reaction Time: Overnight | Prolonged exposure to basic conditions allows the reaction to reach thermodynamic equilibrium. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it immediately upon completion. | Minimizing time minimizes the opportunity for the product to epimerize. |
| Workup: Slow quench, basic extraction | Residual base in the mixture can continue to cause epimerization during workup and extraction. | Quench the reaction rapidly with a proton source (e.g., saturated NH₄Cl). Ensure all subsequent aqueous layers are neutral or slightly acidic. | Prompt and definitive neutralization of the base stops the catalytic cycle of epimerization. |
Q5: Can the choice of the nitrogen protecting group help prevent epimerization?
A: Yes, the N-protecting group plays a crucial role by influencing the conformational equilibrium of the piperidine ring.[12]
-
N-Boc (tert-Butoxycarbonyl): This bulky group can introduce significant steric strain, particularly A(1,3) strain, when interacting with an adjacent C2 substituent. This strain can alter the relative stability of the equatorial vs. axial conformers, thereby changing the thermodynamic ratio of epimers.[12] In some cases, this can make the cis-isomer more favorable than expected.
-
N-Benzyl (Bn) or N-Alkyl: These groups are generally less sterically demanding than N-Boc and may favor a more traditional chair conformation where a C2 substituent prefers the equatorial position.
-
N-Acyl Groups: These groups can flatten the nitrogen atom, altering the ring conformation and potentially influencing the acidity of the C2 proton.
When troubleshooting, consider if the combination of your N-protecting group and C2 substituent leads to a thermodynamic mixture that is undesirable. It may be necessary to change the protecting group to one that thermodynamically favors your desired isomer.
Part 3: Proactive Protocol - Stereoselective Synthesis Using a Chiral Auxiliary
The most robust strategy to prevent epimerization is to employ a synthetic route that establishes the stereocenter with high fidelity from the outset, avoiding conditions that can compromise it later. The use of a chiral auxiliary is a classic and reliable method.[13]
This protocol describes the synthesis of a precursor to (R)-2-(2-Fluorophenyl)piperidine using (1R,2S)-(-)-Norephedrine as a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation
Step 1: Synthesis of Chiral Oxazolidinone
-
To a solution of (1R,2S)-(-)-Norephedrine (1.0 eq) in CH₂Cl₂ (0.2 M), add triphosgene (0.4 eq) portion-wise at 0 °C.
-
Add triethylamine (2.5 eq) dropwise, and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethyl acetate/hexanes to yield the pure oxazolidinone.
Step 2: N-Acylation
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise and stir for 30 minutes.
-
Add 5-bromovaleryl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the combined organic layers over MgSO₄, and purify by column chromatography.
Step 3: Asymmetric Alkylation to Set the Stereocenter
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 45 minutes to form the sodium enolate.
-
In a separate flask, prepare a solution of 2-fluorophenylmagnesium bromide (1.5 eq) in THF. Add CuBr·SMe₂ (1.5 eq) at -45 °C and stir for 30 minutes to form the organocuprate.
-
Cannulate the enolate solution into the organocuprate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench with a 1:1 mixture of saturated NH₄Cl and 2N NH₄OH. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography to yield the alkylated product with the desired stereochemistry at the benzylic position.
Step 4: Auxiliary Cleavage and Cyclization
-
Dissolve the alkylated product (1.0 eq) in THF/H₂O (4:1, 0.2 M).
-
Cool to 0 °C and add LiOH·H₂O (4.0 eq). Stir vigorously for 4 hours.
-
Acidify the mixture to pH ~2 with 1N HCl and extract with ethyl acetate to remove the recovered chiral auxiliary.
-
Make the aqueous layer basic (pH > 10) with 6N NaOH and heat to 60 °C for 6 hours to induce intramolecular cyclization (SN2 displacement of the bromide by the free amine).
-
Cool to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the crude lactam precursor, which can be reduced (e.g., with LiAlH₄ or BH₃·THF) to afford the target (R)-2-(2-Fluorophenyl)piperidine.
This method constructs the critical C2-stereocenter under conditions that are not prone to epimerization, providing a reliable route to the enantiopure product.
References
-
Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Journal of the American Chemical Society, 114(27), 10955–10957. [Link]
-
Shen, Z., Walker, M. M., Chen, S., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
-
Parada, G. A., Shen, Z., Walker, M. M., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 23(15), 5898–5902. [Link]
-
Al-Harrasi, A., & Davies, H. M. L. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(1), 10-18. [Link]
-
Shen, Z., Walker, M. M., Chen, S., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]
-
Al-Harrasi, A., & Davies, H. M. L. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(1), 10-18. [Link]
-
Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(75), 10957-10960. [Link]
-
Al-Harrasi, A., & Davies, H. M. L. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(1), 10–18. [Link]
-
Cochrane, E. J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8537–8547. [Link]
-
Shen, Z., Walker, M. M., Chen, S., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]
-
Pospisil, J., & Pospisil, T. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Carbohydrate Research, 346(12), 1595-1601. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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Jones, C. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7956-7967. [Link]
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Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia, The Free Encyclopedia. [Link]
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Syafruddin, D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
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Validation & Comparative
A Comparative Analysis of 2-(2-Fluorophenyl)piperidine and 2-Phenylpiperidine for CNS Drug Discovery
An In-depth Guide to Structure-Activity Relationships, Pharmacological Activity, and Experimental Evaluation
For researchers and scientists in the field of medicinal chemistry and neuropharmacology, the phenylpiperidine scaffold serves as a cornerstone for designing centrally active agents.[1][2][3][4] Its derivatives have led to the development of crucial therapeutics, from potent opioid analgesics to selective serotonin reuptake inhibitors.[1][2][3] This guide focuses on a specific, yet critical, structural modification: the impact of ortho-fluorination on the phenyl ring of 2-phenylpiperidine. We will objectively compare 2-phenylpiperidine with its fluorinated analog, 2-(2-fluorophenyl)piperidine, providing a detailed examination of how this single atomic substitution dramatically alters biological activity.
The strategic introduction of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity.[5] This comparison will provide researchers with the foundational data, structure-activity relationship (SAR) insights, and detailed experimental protocols necessary to make informed decisions in their own drug discovery programs.
I. Pharmacological Profile: A Tale of Two Affinities
The primary pharmacological targets for many phenylpiperidine derivatives include the N-methyl-D-aspartate (NMDA) receptor and sigma (σ) receptors, both of which are critical targets in the treatment of various neurological and psychiatric disorders.[6][7][8] The seemingly subtle addition of a fluorine atom at the 2-position of the phenyl ring can significantly shift the affinity and selectivity of these compounds.
For instance, studies on dual histamine H3 and sigma-1 receptor ligands have shown that the piperidine moiety is a crucial structural element for high sigma-1 (σ₁) receptor affinity.[10] Furthermore, within series of phenoxyalkylpiperidines, the substitution on the phenyl ring (e.g., p-chloro vs. p-methoxy) dictates the degree of affinity and selectivity for σ₁ over σ₂ receptors.[9]
Table 1: Anticipated Receptor Binding Profile Comparison
| Compound | Primary Target(s) | Expected Affinity (Kᵢ) | Key Structural Feature |
| 2-Phenylpiperidine | NMDA Receptor, Sigma Receptors | Moderate | Unsubstituted phenyl ring |
| This compound | NMDA Receptor, Sigma Receptors | Potentially Higher | Ortho-fluorine substitution |
This table is a predictive summary based on established SAR trends. Actual Kᵢ values require direct experimental determination as described in Section III.
II. Structure-Activity Relationship (SAR) Analysis: The Impact of Fluorine
The observed or anticipated differences in activity between 2-phenylpiperidine and its 2-fluoro analog can be attributed to a combination of steric and electronic effects imparted by the fluorine atom.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a strong electron-withdrawing group via the inductive effect. This alters the electron density of the aromatic ring, which can influence key interactions with receptor binding pockets, such as cation-π or hydrophobic interactions.
Steric and Conformational Effects: The placement of a substituent at the ortho (2-position) of the phenyl ring introduces a significant steric constraint. This can restrict the rotation of the phenyl ring relative to the piperidine ring, locking the molecule into a more defined set of low-energy conformations. This conformational rigidity can be advantageous if the preferred conformation matches the binding site's geometry, leading to higher affinity. Conversely, it can be detrimental if it prevents the molecule from adopting the necessary shape for binding.
Caption: SAR comparison of 2-phenylpiperidine and its ortho-fluoro analog.
III. Experimental Methodologies
To empirically determine and compare the activities of these two compounds, standardized, reproducible assays are essential. The following protocols describe a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a functional electrophysiology assay to measure antagonist activity at the NMDA receptor.
A. Protocol: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptor
This protocol is designed to determine the binding affinity of the test compounds by measuring their ability to displace a known high-affinity radioligand from the σ₁ receptor.
Materials:
-
Test Compounds: 2-phenylpiperidine, this compound
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)
-
Reference Compound: Haloperidol (for non-specific binding determination)
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant σ₁ receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Scintillation counter, 96-well filter plates (GF/B), cell harvester.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of test and reference compounds in DMSO. Create a series of 10-point serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.
-
Test Compound: Add 50 µL of the respective compound dilution.
-
-
Radioligand Addition: Add 50 µL of -pentazocine (final concentration ~1-2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plates for 120 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the assay mixture through the GF/B filter plates using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
B. Protocol: Electrophysiological Recording for NMDA Receptor Antagonism
This protocol uses whole-cell patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing NMDA receptors to measure the functional antagonism of the test compounds.
Materials:
-
Cell Culture: Primary hippocampal neurons or HEK293 cells stably expressing NR1/NR2A or NR1/NR2B subunits.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4. (Mg²⁺-free to relieve voltage-dependent block).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonist: NMDA (N-methyl-D-aspartate)
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
Step-by-Step Protocol:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Patching: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.
-
Baseline Recording: Perfuse the cell with the external solution and apply a short pulse (2-3 seconds) of NMDA (100 µM) to elicit a baseline inward current. Repeat until a stable baseline response is achieved.
-
Compound Application: Perfuse the cell with the external solution containing the test compound (e.g., 1 µM 2-phenylpiperidine) for 2-3 minutes to allow for equilibration.
-
Post-Compound Recording: While still in the presence of the test compound, apply the same pulse of NMDA.
-
Washout: Perfuse the cell with the drug-free external solution for 5-10 minutes to see if the receptor response recovers.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before (I_baseline) and after (I_compound) application of the test compound.
-
Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (I_compound / I_baseline))
-
Repeat for multiple concentrations to generate a dose-response curve and calculate the IC₅₀ for functional antagonism.
-
IV. Conclusion
The comparison between 2-phenylpiperidine and this compound serves as a classic example of the power of strategic fluorination in medicinal chemistry. The addition of an ortho-fluoro group is predicted to significantly alter the compound's pharmacological profile by imposing conformational constraints and modifying its electronic properties. This can lead to enhanced binding affinity and selectivity for key CNS targets like sigma and NMDA receptors. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these differences, enabling the rational design of next-generation phenylpiperidine-based therapeutics.
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A Comparative Guide to 2-(Fluorophenyl)piperidine Analogs for CNS Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into lead compounds can be a transformative step in optimizing drug-like properties. The phenylpiperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, and the introduction of a fluorine atom to the phenyl ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 2-(2-Fluorophenyl)piperidine and its positional isomers, 2-(3-Fluorophenyl)piperidine and 2-(4-Fluorophenyl)piperidine, drawing upon available experimental data from related derivatives to illuminate the nuanced effects of fluorine placement.
The Strategic Role of Fluorine in Phenylpiperidine Scaffolds
The piperidine ring is a cornerstone in the design of numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties. When combined with a phenyl group, it forms the phenylpiperidine motif, a privileged structure found in a wide array of CNS-active agents, including opioids, antipsychotics, and antidepressants[1].
The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate strategy to modulate several key parameters:
-
Metabolic Stability: Fluorine can block sites of metabolism, particularly cytochrome P450-mediated oxidation, thereby increasing the compound's half-life[2].
-
Lipophilicity and Permeability: A fluorine substituent can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-targeting drugs[2].
-
Binding Affinity and Selectivity: The strong electron-withdrawing nature of fluorine can alter the electronic environment of the phenyl ring, influencing key interactions with biological targets and potentially enhancing binding affinity and selectivity[3][4].
-
pKa Modulation: The position of the fluorine atom can influence the basicity (pKa) of the piperidine nitrogen, which in turn affects the compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.
Comparative Analysis of Fluorophenylpiperidine Derivatives
While direct comparative studies on the parent isomers—this compound, 2-(3-fluorophenyl)piperidine, and 2-(4-fluorophenyl)piperidine—are limited in publicly available literature, a wealth of information can be gleaned from the pharmacological data of more complex derivatives containing these core structures. This section synthesizes findings from various studies to provide a comparative overview.
Inferred Structure-Activity Relationships at Key CNS Targets
The following table summarizes the biological activities of various derivatives containing the 2-(fluorophenyl)piperidine scaffold. It is crucial to note that these values are for substituted derivatives, and the activity of the parent isomers may differ. However, these data provide valuable insights into how the position of the fluorine atom on the phenyl ring can influence biological outcomes.
| Target Family/Compound Class | Fluorine Position | Representative Derivative Activity | Inferred Influence of Fluorine Position |
| Dopamine Receptor (D4) Antagonists | para (4-F) | A derivative with a 4-fluorophenyl group showed modest D4 receptor binding (Ki = 140–320 nM)[5][6]. | The para position appears to be tolerated, contributing to moderate affinity. |
| meta (3-F) | A 3-fluorophenyl derivative exhibited a significant loss of potency compared to its para- and di-fluoro counterparts[5][6]. | The meta position may be less favorable for D4 receptor antagonism in this scaffold. | |
| ortho, para (2,4-diF) or meta, para (3,4-diF) | A 3,4-difluorophenyl derivative was the most potent in its series, with a Ki of 5.5 nM[5][6][7]. | The presence of a second fluorine atom, particularly in a 3,4-disubstitution pattern, can significantly enhance binding affinity at the D4 receptor. | |
| 5-HT2A Receptor Agonists | General | Phenylpiperidine derivatives are a known class of 5-HT2A receptor agonists[3][8]. | The phenylpiperidine scaffold is a viable starting point for designing 5-HT2A agonists. The specific effects of fluorine position on the core 2-phenylpiperidine are not explicitly detailed in the provided results but are a key area for SAR exploration[3][8][9]. |
| Opioid Receptors | General | The phenylpiperidine moiety is a classic scaffold for opioid receptor ligands[10][11][12]. | The influence of fluorine substitution on the phenyl ring of 2-phenylpiperidine at different opioid receptor subtypes (μ, δ, κ) warrants further investigation to understand its impact on affinity and selectivity[10][11][12][13]. |
| Monoamine Transporters (DAT, SERT) | para (4-F) | Derivatives of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine show high affinity for the dopamine transporter (DAT)[14][15]. | A para-fluorophenyl group is a common feature in high-affinity DAT ligands. |
Expert Interpretation: The available data, primarily from studies on more complex molecules, suggests that the position of the fluorine atom is a critical determinant of biological activity. For instance, in the context of D4 receptor antagonists, a 3,4-difluoro substitution pattern on the phenyl ring appears to be highly favorable for potency[5][6][7]. This underscores the importance of exploring different fluorination patterns during lead optimization. The phenylpiperidine scaffold itself is a versatile starting point for targeting a range of CNS receptors, including serotonergic, dopaminergic, and opioid systems[1][3][10][11].
Physicochemical Properties and Pharmacokinetic Considerations
The position of the fluorine atom not only affects the pharmacodynamics of a compound but also its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Lipophilicity (logP): Fluorine substitution generally increases a molecule's lipophilicity. This can be advantageous for crossing the blood-brain barrier but can also lead to increased metabolic liability and off-target effects if not carefully balanced.
-
Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. The magnitude of this effect is dependent on the distance and orientation of the fluorine atom relative to the nitrogen. A lower pKa can influence a compound's solubility and its interaction with acidic residues in a binding pocket.
-
Metabolic Stability: Studies on fluorinated fentanyl analogs have shown that the position of the fluorine atom can influence metabolic pathways, with N-dealkylation and hydroxylation being common routes[1][16][17]. Strategic placement of fluorine can block these metabolic "hot spots."
Experimental Protocols
To facilitate further research and a direct comparison of these analogs, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Workflow Diagram:
Caption: General workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target transporter (e.g., rat striatum for DAT) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT), and varying concentrations of the test compound (this compound, 2-(3-fluorophenyl)piperidine, or 2-(4-fluorophenyl)piperidine).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The strategic placement of a fluorine atom on the phenyl ring of 2-phenylpiperidine offers a powerful tool for fine-tuning the pharmacological properties of this important CNS scaffold. While direct comparative data for the ortho-, meta-, and para-isomers is currently lacking, analysis of more complex derivatives provides valuable insights into potential structure-activity relationships. The 4-fluoro position appears to be a favorable substitution in many high-affinity ligands for monoamine transporters, while di- and tri-fluoro substitutions can dramatically enhance potency at other targets like the D4 receptor.
To fully elucidate the distinct profiles of this compound, 2-(3-fluorophenyl)piperidine, and 2-(4-fluorophenyl)piperidine, further experimental work is essential. Direct, head-to-head comparisons of their binding affinities and functional activities at a panel of relevant CNS targets, as well as a thorough evaluation of their comparative pharmacokinetic properties, will be instrumental in guiding the rational design of next-generation therapeutics for neurological and psychiatric disorders.
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The 2-(2-Fluorophenyl)piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships for CNS Targets
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal platform for interacting with complex biological targets. The introduction of a 2-fluorophenyl group at the 2-position of the piperidine ring creates a chiral center and introduces a key fluorine atom, which can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific electronic interactions.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-fluorophenyl)piperidine derivatives, with a focus on their interactions with key CNS targets like dopamine and serotonin receptors.
Deciphering the Structure-Activity Landscape
The pharmacological profile of this compound derivatives can be finely tuned by strategic modifications at three key positions: the piperidine nitrogen (N1), the piperidine ring itself, and the 2-fluorophenyl moiety. Understanding the impact of these modifications is crucial for designing potent and selective ligands.
The Critical Role of the Piperidine Nitrogen (N1) Substitution
The substituent at the N1 position is arguably the most significant determinant of both potency and selectivity for this class of compounds. It extends into the solvent-exposed region of many receptor binding pockets and can form crucial interactions with secondary binding sites.
A common strategy involves the introduction of an arylalkyl or a more complex chain, often terminating in another cyclic moiety. For instance, in analogs of the potent dopamine transporter (DAT) ligand GBR 12909, which features a related bis(4-fluorophenyl)methoxyethylpiperazine core, modifications at this position dramatically alter activity. While not direct this compound examples, the principles are highly translatable. The length and nature of the linker, as well as the terminal group, are critical.
Key Insights from Related Scaffolds:
-
Arylalkyl Groups: The introduction of a benzyl or phenethyl group at N1 is a common starting point. The electronic nature of this aromatic ring can influence affinity.
-
Extended Chains and Terminal Rings: More complex substituents, such as a butoxy chain linked to a dihydroquinolinone as seen in aripiprazole analogs, can lead to high-affinity D2 receptor ligands.[4] The terminal group can engage with allosteric or secondary binding pockets, a strategy that has been successfully employed to achieve receptor subtype selectivity, particularly between the highly homologous D2 and D3 receptors.[5]
Modifications on the Piperidine Ring
While the N1 and C2 positions are often the primary focus, substitutions on the remaining carbons of the piperidine ring can influence the molecule's conformation and introduce additional points of interaction.
-
Hydroxylation: Introducing a hydroxyl group, for example, can provide a hydrogen bond donor/acceptor, potentially increasing affinity or altering the binding orientation. This has been explored in various piperidine-based scaffolds to probe interactions with specific amino acid residues in the target protein.
-
Fluorination: Further fluorination on the piperidine ring itself can modulate the pKa of the basic nitrogen and affect metabolic stability.[6] The strategic placement of fluorine can also induce conformational preferences that may be favorable for binding.
The Influence of the 2-Fluorophenyl Moiety
The 2-fluorophenyl group is a key anchor, often fitting into a hydrophobic pocket within the receptor.
-
Position of Fluorine: The ortho-fluoro substitution is critical. It influences the torsion angle between the phenyl and piperidine rings, which in turn affects the overall conformation of the molecule. This fixed conformation can be crucial for optimal binding.
-
Additional Substitutions: Adding other substituents to the phenyl ring can further modulate activity. Electron-withdrawing groups, for example, can alter the electronic properties of the ring and its potential for π-π stacking or other non-covalent interactions with aromatic residues in the binding pocket, such as phenylalanine or tyrosine.
Comparative Biological Activity Data
The following table summarizes representative data from the literature for compounds containing the fluorophenylpiperidine or closely related fluorophenylpiperazine scaffolds, highlighting the impact of structural modifications on binding affinities for various CNS targets.
| Compound ID | Core Scaffold | N1-Substituent | Key Modification | Target | Binding Affinity (Ki, nM) | Selectivity | Reference |
| 1 | 1-Arylpiperazine | 2-Fluorophenyl | Base Scaffold | D3 Receptor | 96 - 1413 | Low (D3 vs D2) | [5] |
| 2 | 1-Arylpiperazine | 2-Methoxyphenyl | OMe vs F substitution | D2 Receptor | < 0.3 | >50-fold (D2 vs D3) | [4] |
| 3 | 1-Arylpiperazine | 2-(2-Fluoroethoxy)phenyl | OCH2CH2F vs F | D2 Receptor | < 0.3 | >50-fold (D2 vs D3) | [4] |
| 4 | Benzylpiperidine | 4-Fluorophenyl | 4-F vs 2-F on Phenyl | Sigma-1 Receptor | High | - | [7] |
| 5 | Indazole-Piperazine | 2-Fluorophenyl | Extended Linker | D2 Receptor | High | Multi-target | [8] |
Note: This table is a synthesis of data from related but not identical scaffolds to illustrate SAR principles. Direct comparison should be made with caution.
Mechanistic Insights from Molecular Modeling
Molecular docking studies on related arylpiperazine and arylpiperidine ligands targeting dopamine receptors provide a rational basis for the observed SAR.[9][10][11]
-
Dopamine D2/D3 Receptors: The basic nitrogen of the piperidine ring typically forms a crucial salt bridge with a conserved aspartate residue (Asp114 in D2) in the transmembrane domain 3 (TM3). The 2-fluorophenyl group often occupies a hydrophobic pocket formed by aromatic residues in TM2, TM3, and TM7. The N1-substituent extends towards the extracellular loops, where it can interact with a secondary binding pocket, influencing subtype selectivity.[5]
Below is a conceptual diagram illustrating the key interactions of a generic this compound derivative within a dopamine receptor binding pocket.
Caption: Key ligand-receptor interactions.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are representative protocols for the synthesis of a this compound scaffold and its evaluation in a key biological assay.
Synthesis of this compound (General Route)
The synthesis of the this compound core can be achieved through the hydrogenation of the corresponding 2-(2-fluorophenyl)pyridine.[1][6]
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-(2-fluorophenyl)pyridine (1.0 eq) in a suitable solvent such as methanol or water, add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).[1][6]
-
Acidification: Add a stoichiometric amount of an acid, such as hydrochloric acid, to facilitate the reaction.
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically 5 atm) and stir vigorously at a controlled temperature (e.g., 80°C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired this compound.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from established methods for characterizing ligand affinity at the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).
-
Non-specific binding control: GBR 12909 (10 µM).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest hDAT-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding, or 10 µM GBR 12909 for non-specific binding), and 50 µL of [³H]WIN 35,428 at a final concentration of ~1-2 nM.
-
Initiation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein). The final assay volume is 200 µL.
-
Incubation: Incubate the plates at room temperature for 1-2 hours to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the design of novel CNS-active agents. The structure-activity relationships, while complex, follow rational principles guided by the fundamental interactions within the target binding pockets. The N1-substituent is a primary driver of potency and selectivity, while the core scaffold provides the essential anchoring points. Future research should focus on systematically exploring the chemical space around this core, particularly through the synthesis of focused libraries with diverse N1-substituents and further modifications on the piperidine and phenyl rings. Combining these synthetic efforts with in vitro pharmacological profiling across a broader range of CNS targets and in silico molecular modeling will undoubtedly lead to the discovery of novel therapeutic candidates with improved efficacy and safety profiles.
References
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Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164–1167. [Link]
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Reichelt, A., et al. (2012). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. ACS Medicinal Chemistry Letters, 3(11), 945-950. [Link]
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Central Science, 6(7), 1169-1175. [Link]
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Chupakhin, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 987. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Butini, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(14), 10186-10206. [Link]
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Stary, K., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2153. [Link]
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Butini, F., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE, 7(9), e44316. [Link]
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Butini, F., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE, 7(9), e44316. [Link]
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O'Dowd, H. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2365-2415. [Link]
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Wang, F., & Lei, M. (2015). Molecular Modeling and Docking Study on Dopamine D2-like and Serotonin 5-HT2A Receptors. Journal of Molecular Graphics and Modelling, 57, 88-99. [Link]
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Ronsisvalle, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-15. [Link]
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Šukalović, V., Šoškić, V., Senćanski, M., Andrić, D., & Kostić-Rajačić, S. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling, 19(4), 1751-1762. [Link]
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Shaik, A. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
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Pospisilova, B., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]
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Kumar, A., & Sharma, P. (2019). Antioxidant potential of piperidine containing compounds-a short review. Journal of Drug Delivery and Therapeutics, 9(3-s), 834-840. [Link]
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Malfacini, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2354-2365. [Link]
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In vivo efficacy of 2-(2-Fluorophenyl)piperidine compared to standard drugs
An In Vivo Comparative Efficacy Analysis of 2-(2-Fluorophenyl)piperidine in a Preclinical Model of Depression
Introduction: The Evolving Landscape of Monoaminergic Modulators
The therapeutic landscape for major depressive disorder (MDD) has long been dominated by agents that modulate monoamine neurotransmitter systems, primarily serotonin and norepinephrine. While selective serotonin reuptake inhibitors (SSRIs) represent a cornerstone of treatment, a significant patient population fails to achieve remission, necessitating the exploration of novel mechanistic avenues. One such avenue is the modulation of dopamine neurotransmission, often in conjunction with norepinephrine. Compounds that inhibit the reuptake of both dopamine and norepinephrine (NDRIs) offer a distinct pharmacological profile that may address anhedonia and fatigue, symptoms often refractory to SSRI treatment.
This guide presents a comparative in vivo efficacy study of a novel investigational compound, this compound, against two established standards of care: fluoxetine, a first-line SSRI, and bupropion, an NDRI. This compound is a piperidine derivative, a scaffold known for its prevalence in centrally active agents. Its structural similarity to other known monoamine reuptake inhibitors suggests its potential as a novel NDRI. This analysis is designed for researchers in pharmacology and drug development, providing a framework for evaluating novel compounds in established preclinical models.
Pharmacological Rationale and Experimental Design
The primary hypothesis is that this compound will exhibit antidepressant-like activity in validated rodent models of behavioral despair, with an efficacy profile more closely resembling the NDRI bupropion than the SSRI fluoxetine. The chosen experimental models, the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely accepted for their high predictive validity in screening potential antidepressant compounds. These tests are based on the principle that, when placed in an inescapable, stressful situation, rodents will adopt an immobile posture. This immobility is interpreted as a behavioral correlate of despair, and a reduction in immobility time following drug administration is indicative of an antidepressant-like effect.
The experimental design incorporates three dose levels of the test compound to establish a dose-response relationship and compares its effects against a vehicle control and equimolar doses of the reference drugs.
Experimental Workflow: Preclinical Antidepressant Screening
The following diagram outlines the logical flow of the in vivo studies described.
Caption: Workflow for in vivo efficacy testing of novel antidepressants.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from the Forced Swim Test and Tail Suspension Test. Data are presented as the mean duration of immobility (in seconds) ± standard error of the mean (SEM).
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Mean Immobility (s) | % Change vs. Vehicle | p-value (vs. Vehicle) |
| Vehicle | - | 155.2 ± 8.1 | - | - |
| This compound | 10 | 120.5 ± 7.5 | ↓ 22.4% | p < 0.05 |
| This compound | 20 | 98.3 ± 6.9 | ↓ 36.7% | p < 0.01 |
| This compound | 40 | 75.1 ± 5.4 | ↓ 51.6% | p < 0.001 |
| Fluoxetine | 20 | 105.4 ± 7.2 | ↓ 32.1% | p < 0.01 |
| Bupropion | 40 | 80.2 ± 6.1 | ↓ 48.3% | p < 0.001 |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Mean Immobility (s) | % Change vs. Vehicle | p-value (vs. Vehicle) |
| Vehicle | - | 140.8 ± 9.3 | - | - |
| This compound | 10 | 115.6 ± 8.2 | ↓ 17.9% | p < 0.05 |
| This compound | 20 | 88.9 ± 7.7 | ↓ 36.9% | p < 0.01 |
| This compound | 40 | 65.4 ± 6.8 | ↓ 53.5% | p < 0.001 |
| Fluoxetine | 20 | 95.1 ± 8.0 | ↓ 32.5% | p < 0.01 |
| Bupropion | 40 | 70.3 ± 7.1 | ↓ 50.1% | p < 0.001 |
Interpretation of Results
The investigational compound, this compound, demonstrated a robust, dose-dependent reduction in immobility time in both the FST and TST. This effect is consistent with an antidepressant-like profile. Notably, at the highest dose tested (40 mg/kg), its efficacy was comparable to, and slightly exceeded, that of the NDRI bupropion. In contrast, while the SSRI fluoxetine produced a statistically significant reduction in immobility, its maximal effect was less pronounced than that observed with this compound and bupropion in these acute models. This pattern of activity strongly supports the hypothesis that this compound may function through a mechanism involving the modulation of dopamine and/or norepinephrine pathways, similar to bupropion.
Detailed Experimental Protocols
For scientific rigor and reproducibility, the detailed methodologies for the behavioral assays are provided below.
Protocol 1: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 20 cm, making it impossible for the mouse to touch the bottom or escape.
-
Procedure:
-
Administer the test compound (this compound), reference drug (fluoxetine, bupropion), or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.
-
Gently place each mouse individually into the swim cylinder.
-
The total duration of the test is 6 minutes.
-
A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
At the end of the session, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
Protocol 2: Tail Suspension Test (TST)
-
Apparatus: A commercially available TST box or an equivalent setup that allows a mouse to be suspended by its tail, preventing it from touching any surfaces. The area should be acoustically and visually isolated.
-
Procedure:
-
Administer the test compound, reference drug, or vehicle via i.p. injection 30 minutes prior to the test. This test should be conducted at least 48 hours after the FST to avoid confounding effects.
-
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
The total duration of the test is 6 minutes.
-
An automated video-tracking system or a trained, blinded observer scores the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for that caused by respiration.
-
At the end of the session, remove the mouse from the apparatus and return it to its home cage.
-
-
Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by Dunnett's post-hoc test.
Conclusion and Future Directions
The data presented in this guide strongly support the characterization of this compound as a potent antidepressant-like agent in preclinical models. Its efficacy profile, marked by a significant and dose-dependent reduction in behavioral despair, aligns more closely with the NDRI bupropion than the SSRI fluoxetine. This suggests a primary mechanism of action involving the dopaminergic and/or noradrenergic systems, a hypothesis that warrants further investigation through neurochemical and receptor binding assays.
Future studies should aim to:
-
Confirm the mechanism of action through in vitro binding assays and in vivo microdialysis.
-
Evaluate the compound in chronic stress models of depression, which offer greater etiological relevance.
-
Assess potential side effects, including locomotor activity, to ensure the observed efficacy is not due to non-specific psychostimulation.
-
Conduct pharmacokinetic studies to correlate plasma and brain exposure with behavioral outcomes.
A Researcher's Guide to Validating the Mechanism of Action of 2-(2-Fluorophenyl)piperidine: A Comparative Approach
For researchers and drug development professionals navigating the complex landscape of neuropharmacology, rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technically-focused framework for validating the activity of 2-(2-Fluorophenyl)piperidine, a molecule belonging to a class of compounds known for their interaction with sigma receptors. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative process. This guide will objectively compare the expected performance of this compound with established sigma receptor ligands, supported by detailed experimental methodologies.
The Central Hypothesis: this compound as a Sigma-1 Receptor Modulator
Piperidine derivatives are a well-established scaffold for ligands targeting sigma receptors.[1][2][3] The sigma-1 receptor (S1R), in particular, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[4][5][6] Our central hypothesis is that this compound acts as a modulator of the sigma-1 receptor. This guide outlines a systematic approach to test this hypothesis, determine its binding affinity and selectivity, and characterize its functional activity as either an agonist or an antagonist.
Experimental Workflow: A Multi-tiered Validation Strategy
A robust validation strategy for a novel ligand requires a multi-tiered approach, beginning with fundamental binding characterization and progressing to more complex cellular and functional assays. This workflow ensures that each step builds upon the last, providing a comprehensive understanding of the compound's pharmacological profile.
Caption: A multi-tiered workflow for validating the mechanism of action of this compound.
Tier 1: In Vitro Binding Characterization
The foundational step in validating a new ligand is to determine its affinity and selectivity for the target receptor. Radioligand binding assays are the gold standard for this initial characterization.[7][8]
Sigma-1 Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Rationale: This experiment will confirm direct interaction with the S1R and quantify the strength of this interaction. A low nanomolar Ki value would suggest a potent ligand.
Comparative Compounds:
-
Positive Control (Agonist): (+)-Pentazocine
-
Positive Control (Antagonist): Haloperidol
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize guinea pig liver membranes, which have a high expression of S1R, or membranes from HEK-293 cells overexpressing the human S1R.[7][8][9]
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0).
-
Radioligand: [3H]-(+)-pentazocine (a selective S1R ligand) at a final concentration near its Kd (e.g., 5 nM).[7][8]
-
Competitors:
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Increasing concentrations of unlabeled (+)-pentazocine or haloperidol for standard curves.
-
-
Non-specific Binding: Determined in the presence of a high concentration of a potent S1R ligand, such as 10 µM haloperidol.[8]
-
Incubation: Incubate membrane homogenates, radioligand, and competitor at 37°C for 120 minutes.[8]
-
Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Data and Comparison:
| Compound | Expected Ki (nM) for S1R |
| This compound | < 50 (Hypothesized) |
| (+)-Pentazocine | 2-10 |
| Haloperidol | 1-5 |
Selectivity Profiling
Objective: To assess the selectivity of this compound for the S1R over the S2R and other relevant receptors.
Rationale: High selectivity is a desirable characteristic for a research tool and a potential therapeutic agent, as it minimizes off-target effects. Many S1R ligands also show some affinity for the S2R.[9]
Comparative Compounds:
-
Non-selective ligand: 1,3-di-o-tolyl-guanidine (DTG)
-
S2R-selective ligand: Siramesine
Experimental Protocol: S2R Radioligand Binding Assay
This assay is similar to the S1R binding assay, with the following modifications:
-
Membrane Preparation: Use rat liver membranes, which express both S1R and S2R.[9]
-
Radioligand: [3H]-DTG.
-
Masking S1R sites: Include a high concentration of a selective S1R ligand (e.g., 100 nM (+)-pentazocine) to ensure that [3H]-DTG binding is specific to S2R sites.[9]
Data Analysis: Calculate the Ki for S2R and determine the selectivity ratio (Ki S2R / Ki S1R). A high ratio indicates greater selectivity for S1R.
Tier 2: Cellular Functional Assays
Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding. Does this compound act as an agonist, promoting S1R activity, or as an antagonist, blocking it?
Differentiating Agonist vs. Antagonist Activity using BRET
Objective: To characterize the functional activity of this compound by monitoring ligand-induced changes in S1R interactions with its chaperone partner, BiP (Binding immunoglobulin protein).
Rationale: S1R is known to form a complex with the ER chaperone BiP. Agonist binding is thought to promote the dissociation of S1R from BiP, freeing S1R to interact with other client proteins. Conversely, antagonists may stabilize the S1R-BiP complex.[10] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions in living cells in real-time.[11][12][13]
Caption: BRET assay to differentiate S1R agonists and antagonists based on their effect on the S1R-BiP interaction.
Experimental Protocol: S1R-BiP BRET Assay
-
Constructs: Generate expression plasmids for S1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and BiP fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Culture and Transfection: Co-transfect HEK-293 cells with the S1R-Rluc and BiP-YFP constructs.
-
Cell Plating: Plate the transfected cells in a 96-well plate suitable for luminescence and fluorescence measurements.
-
Compound Treatment: Treat the cells with:
-
Vehicle (control)
-
Increasing concentrations of this compound
-
Increasing concentrations of (+)-pentazocine (agonist control)
-
Increasing concentrations of haloperidol (antagonist control)
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Measure the luminescence emission at two wavelengths simultaneously: one for the donor (Rluc, ~480 nm) and one for the acceptor (YFP, ~530 nm).
-
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio indicates dissociation of the S1R-BiP complex (agonist effect), while an increase or no change suggests stabilization (antagonist effect).
Expected Data and Comparison:
| Compound | Expected BRET Response | Functional Classification |
| (+)-Pentazocine | Dose-dependent decrease | Agonist |
| Haloperidol | No change or slight increase | Antagonist |
| This compound | To be determined | Agonist or Antagonist |
Calcium Mobilization Assay
Objective: To assess the ability of this compound to modulate intracellular calcium signaling, a key function of S1R.
Rationale: The S1R is known to modulate inositol trisphosphate (IP3) receptor-mediated calcium release from the ER.[5] S1R agonists can potentiate calcium signals in response to certain stimuli.
Experimental Protocol:
-
Cell Line: Use a cell line that expresses S1R and responds to an IP3-generating agonist (e.g., neuroblastoma cells like SH-SY5Y or PC-12).
-
Calcium Indicator Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Compound Pre-incubation: Pre-incubate cells with this compound, a known S1R agonist (e.g., PRE-084), or an antagonist (e.g., NE-100).
-
Stimulation: Stimulate the cells with an IP3-generating agonist (e.g., bradykinin or carbachol).
-
Fluorescence Measurement: Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Compare the peak calcium response in cells treated with this compound to the vehicle-treated and control ligand-treated cells. An enhanced response would suggest agonist activity, while a blunted response (in the presence of an agonist) would indicate antagonist activity.
Tier 3: In Vivo Model Confirmation
The final validation step involves assessing the compound's activity in a relevant in vivo model. This provides crucial information about its physiological effects and potential therapeutic utility.
Pain Model: Formalin-Induced Nociception
Objective: To evaluate the in vivo functional effect of this compound in a pain model.
Rationale: S1R antagonists are known to have antinociceptive effects and can potentiate opioid analgesia, while agonists can have the opposite effect.[14] The formalin test in rodents is a well-established model of persistent pain.
Experimental Protocol:
-
Animals: Use mice or rats.
-
Compound Administration: Administer this compound, a known S1R antagonist (e.g., NE-100), or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Observe the animals and quantify the time spent licking or biting the injected paw. The response occurs in two phases: an early, acute phase and a later, inflammatory phase.
-
Data Analysis: Compare the nociceptive behavior in the compound-treated groups to the vehicle-treated group. A significant reduction in pain behavior would be consistent with an S1R antagonist profile.
Expected Data and Comparison:
| Compound | Expected Effect on Nociceptive Behavior | In Vivo Functional Profile |
| NE-100 (Antagonist) | Significant reduction | Antinociceptive |
| (+)-Pentazocine (Agonist) | No effect or slight increase | Pronociceptive/Neutral |
| This compound | To be determined | Antinociceptive or Pronociceptive/Neutral |
Conclusion
References
-
Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]
-
Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL: [Link]
-
Title: Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases Source: ResearchGate URL: [Link]
-
Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: PMC - NIH URL: [Link]
-
Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: PMC - NIH URL: [Link]
-
Title: Functional assays to define agonists and antagonists of the sigma-2 receptor Source: PMC - NIH URL: [Link]
-
Title: The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines Source: PMC - NIH URL: [Link]
-
Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States Source: RSC Publishing URL: [Link]
-
Title: In vitro and in vivo sigma 1 receptor imaging studies in different disease states Source: PMC - NIH URL: [Link]
-
Title: Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays Source: PMC - NIH URL: [Link]
-
Title: Application of bioluminescence resonance energy transfer assays in primary mouse neuronal cultures Source: PMC - NIH URL: [Link]
-
Title: Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells Source: Frontiers URL: [Link]
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Title: Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology Source: MDPI URL: [Link]
-
Title: The molecular function of σ receptors: past, present, and future Source: PMC - NIH URL: [Link]
-
Title: Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo Source: bioRxiv URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation Source: PubMed URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
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- 2. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. biorxiv.org [biorxiv.org]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling the Cross-Reactivity of 2-(2-Fluorophenyl)piperidine and Its Analogs
This guide provides an in-depth framework for characterizing the selectivity and off-target interaction profile of 2-(2-Fluorophenyl)piperidine, a synthetic compound featuring a piperidine scaffold. The strategic placement of a fluorine atom on the phenyl ring can significantly alter physicochemical properties such as metabolic stability, lipophilicity, and, critically, binding affinity to biological targets.[1][2] Understanding the cross-reactivity of such a molecule is paramount in drug discovery to anticipate potential side effects, elucidate its mechanism of action, and identify opportunities for developing more selective therapeutic agents.
We will objectively compare the hypothetical performance of this compound with key structural analogs, supported by detailed, field-proven experimental protocols. The narrative explains the rationale behind experimental choices, ensuring a self-validating and logical workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Fluorophenylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs targeting the central nervous system (CNS).[3][4] Phenylpiperidine derivatives, in particular, are known to interact with a wide array of CNS targets, including monoamine transporters and opioid receptors.[5][6] The introduction of a fluorine atom, as in this compound, is a common strategy to modulate a compound's pharmacological profile.[1] The ortho-position of the fluorine atom can induce specific conformational constraints and alter electronic distribution compared to its meta- or para-substituted isomers, potentially leading to a unique selectivity profile.
This guide outlines a systematic approach to de-risk and characterize this compound by comparing it against logical alternatives:
-
2-Phenylpiperidine: The non-fluorinated parent compound, to establish a baseline.
-
2-(4-Fluorophenyl)piperidine: The para-substituted isomer, to assess the impact of fluorine's position.
-
GBR 12909: A well-characterized and highly selective dopamine transporter (DAT) ligand, serving as a benchmark for selectivity against a primary class of potential targets for phenylpiperidines.[1][7]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Comparative analysis workflow for this compound."
Designing the Cross-Reactivity Study: A Multi-Target Approach
Based on the known pharmacology of related structures, a comprehensive cross-reactivity panel should encompass key protein families implicated in neurotransmission. The primary hypothesis is that this compound will interact with monoamine transporters. However, due to structural similarities with other therapeutic agents, off-target screening is essential.
Recommended Target Panel for Initial Screening:
-
Monoamine Transporters:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
-
Serotonin Receptors:
-
5-HT1A
-
5-HT2A[8]
-
5-HT2C
-
-
Dopamine Receptors:
-
D1
-
D2
-
-
Opioid Receptors:
-
Sigma Receptors:
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The foundation of a reliable cross-reactivity study lies in robust and well-validated assays. Radioligand binding assays are a gold standard for determining a compound's affinity for a target receptor or transporter.[13][14]
Protocol: Radioligand Competitive Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of the test compounds for the Dopamine Transporter (DAT). The same principle is applied to all other targets in the panel by substituting the appropriate cell membranes and radioligand.
Causality Behind Experimental Choices:
-
Cell Membranes: Using membranes from cells stably expressing the human recombinant target (e.g., HEK293-hDAT) ensures a high concentration of the target protein, maximizing signal-to-noise ratio.
-
Radioligand: A high-affinity, target-selective radioligand (e.g., [³H]-WIN 35,428 for DAT) is used at a concentration near its Kd value to ensure sensitive detection of competitive binding.[13]
-
Non-Specific Binding: This is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., GBR 12909) to saturate all specific binding sites, allowing for the accurate calculation of specific binding.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Serially dilute test compounds (this compound and comparators) in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare the radioligand solution ([³H]-WIN 35,428) in assay buffer at a concentration of approximately 2x its Kd value.
-
Prepare the non-specific binding control by adding a high concentration (e.g., 10 µM) of a known DAT inhibitor (e.g., GBR 12909) to the assay buffer.
-
-
Assay Plate Setup:
-
To a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of diluted test compound.
-
Add 50 µL of the radioligand solution to all wells.
-
Thaw the HEK293-hDAT cell membranes on ice and dilute in assay buffer to a concentration of 5-10 µg of protein per well.
-
-
Incubation:
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane suspension to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS) that has been pre-soaked in a buffer containing polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Allow the filters to dry completely.
-
Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a non-linear regression curve.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Radioligand Competitive Binding Assay."
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following tables present hypothetical but realistic data for our compound panel, illustrating how a selectivity profile can be built.
Table 1: Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| This compound | 15 | 450 | 250 | 30x | 16.7x |
| 2-Phenylpiperidine | 50 | 800 | 400 | 16x | 8x |
| 2-(4-Fluorophenyl)piperidine | 25 | 200 | 150 | 8x | 6x |
| GBR 12909 | 1.5 | >10,000 | 350 | >6,600x | 233x |
Data are hypothetical and for illustrative purposes.
Interpretation: From this hypothetical data, this compound emerges as a potent DAT ligand with moderate selectivity over SERT and NET. The ortho-fluoro substitution appears to enhance DAT affinity compared to the parent compound (15 nM vs. 50 nM) and improve selectivity over the para-isomer (30x vs. 8x for SERT/DAT). However, it remains significantly less selective than the benchmark compound, GBR 12909.[1]
Table 2: Off-Target Cross-Reactivity Profile (% Inhibition at 1 µM)
| Compound | 5-HT2A | D2 | μ-Opioid (MOR) | σ1 |
| This compound | 45% | 20% | 15% | 65% |
| 2-Phenylpiperidine | 30% | 15% | 10% | 50% |
| 2-(4-Fluorophenyl)piperidine | 75% | 35% | 25% | 80% |
| GBR 12909 | <5% | <5% | <5% | <10% |
Data are hypothetical and for illustrative purposes.
Interpretation: The secondary screening reveals potential off-target interactions. Notably, the hypothetical data suggest that this compound has a significant interaction with the Sigma-1 (σ1) receptor. The para-isomer shows even stronger off-target activity at 5-HT2A and σ1 receptors, highlighting the critical role of the fluorine's position in determining the selectivity profile. Such findings would necessitate follow-up studies to determine the functional consequence of these interactions (i.e., agonist, antagonist, or inverse agonist activity).[11]
Conclusion and Future Directions
This guide provides a comprehensive, structured approach for evaluating the cross-reactivity of this compound. Through a systematic comparison with rationally chosen analogs and the application of robust experimental protocols, researchers can build a detailed pharmacological profile of their compound.
Based on our illustrative data, this compound is a promising DAT-preferring ligand, but its cross-reactivity at the σ1 receptor warrants further investigation. The next logical steps would involve:
-
Functional Assays: Conduct functional assays (e.g., cAMP accumulation, calcium flux, or neurotransmitter uptake inhibition) to determine if the binding affinity at primary and secondary targets translates to functional activity.[15]
-
In Vivo Studies: If the in vitro profile remains promising, proceed to in vivo models to assess pharmacokinetic properties and behavioral effects related to its on-target and off-target activities.[16]
By rigorously applying this comparative framework, scientists can make informed decisions in the drug development process, ultimately leading to the discovery of safer and more effective therapeutics.
References
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Luethi, D., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Retrieved from [Link]
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Singh, S., et al. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(18), 3487-3494. Retrieved from [Link]
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Naseem, H., et al. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Medicinal Chemistry, 14(6), 614-627. Retrieved from [Link]
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Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
Cliffe, I. A., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Retrieved from [Link]
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Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1315-1327. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
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Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 16(18), 2034-2049. Retrieved from [Link]
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Kumar, A., & Sharma, G. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
-
Kozell, L. B., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 44(11), 1747-1755. Retrieved from [Link]
-
Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 5(4), 257-261. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
-
Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1836-1852. Retrieved from [Link]
-
Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]
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Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Retrieved from [Link]
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Tautermann, C. S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2146-2154. Retrieved from [Link]
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Comparing analytical methods for 2-(2-Fluorophenyl)piperidine
An In-Depth Comparative Guide to Analytical Methods for 2-(2-Fluorophenyl)piperidine
For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceutical intermediates is paramount. This compound is a key structural motif in various pharmacologically active compounds, making its precise characterization and quantification a critical step in ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of the principal analytical techniques for this compound, grounded in scientific principles and supported by experimental insights.
The Analytical Imperative for this compound
The analysis of this compound presents unique challenges. As a secondary amine, it can be reactive, and its structural isomers (3- and 4-fluorophenylpiperidine) require methods with high selectivity. Furthermore, depending on the context—be it synthesis monitoring, purity assessment, or metabolic studies—the analytical requirements for sensitivity, speed, and structural detail can vary significantly. This guide explores chromatographic and spectroscopic methods, offering a rationale for method selection based on the analytical objective.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the cornerstone of quantitative analysis and purity assessment, offering the high resolving power necessary to separate the analyte from impurities and structural isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds like this compound.
Principle of Analysis: In GC, the sample is vaporized and travels through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its differential interactions with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification and quantification.
A significant advantage of GC-MS is its ability to separate closely related isomers, which is a critical requirement for this analyte. A validated method has been reported that successfully separates the 2-FPP, 3-FPP, and 4-FPP isomers, a task that can be challenging for other techniques.[1]
Experimental Protocol: GC-MS Analysis[1]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., methanol or pentane).
-
Perform a simple solvent extraction if the analyte is in a complex matrix.
-
If necessary, dilute the sample to a final concentration within the calibrated range of the instrument.
-
-
Instrumentation and Conditions:
-
GC System: Perkin Elmer Clarus 500MS or equivalent.
-
Column: Supelco Equity-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness). The choice of a 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split injection (e.g., 20:1 split ratio) at 260°C. A high injection temperature ensures rapid and complete vaporization of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 170°C at 10°C/min.
-
Hold at 170°C for 2 minutes.
-
Ramp 2: Increase to 280°C at 15°C/min.
-
Final hold at 280°C for 5 minutes. This programmed temperature ramp allows for the separation of compounds with a range of boiling points.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from standards of known concentrations.
-
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.
Principle of Analysis: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
A key consideration for HPLC is detection. While the fluorophenyl group provides a chromophore, its UV absorbance may not be strong enough for trace-level quantification. In such cases, or for related piperidines without any chromophore, pre-column derivatization with a UV-active tag (e.g., 4-toluenesulfonyl chloride or NBD-Cl) can significantly enhance sensitivity.[2][3]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general approach for RP-HPLC. Method development and validation are essential for specific applications.[4]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
(Optional Derivatization for Enhanced Sensitivity): If derivatization is needed, react the sample with a suitable agent (e.g., NBD-Cl) to form a stable, UV-active product before dilution and injection.[3]
-
-
Instrumentation and Conditions:
-
HPLC System: An Alliance e2695 separations module with a 2998 photodiode array detector or equivalent.[3]
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M HCl or sodium hexylammonium phosphate) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and resolution.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C to ensure reproducible retention times.
-
Detection: UV detection at an appropriate wavelength (e.g., ~210 nm for the phenyl ring or a higher wavelength for a derivatized product, such as 340 nm for an NBD derivative).[3]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time.
-
Quantify using a calibration curve prepared from derivatized or underivatized standards.
-
Caption: General workflow for HPLC analysis, including an optional derivatization step.
Spectroscopic Techniques: Unveiling the Structure
While chromatography excels at separation and quantification, spectroscopy is indispensable for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides data on the number of different types of protons and carbons, their connectivity, and their spatial relationships.
For this compound, ¹H NMR would show distinct signals for the aromatic protons, the piperidine ring protons, and the N-H proton. The fluorine atom would cause characteristic splitting patterns in the signals of nearby protons and carbons. 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities, confirming the structure of the piperidine ring and its substitution pattern.[6] Dynamic NMR studies can also be employed to investigate the conformational dynamics of the piperidine ring, such as chair-chair interconversion.[6][7]
Mass Spectrometry (MS)
When used as a standalone technique with direct infusion, mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, aiding in its identification.
Principle of Analysis: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically generate a protonated molecule, [M+H]⁺. This ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragment ions provide structural clues. For piperidine alkaloids, a major fragmentation pathway is the neutral loss of water or other small molecules from side chains.[8][9]
For this compound ([M+H]⁺, m/z 180.1), a plausible fragmentation pathway would involve cleavages of the piperidine ring, leading to characteristic fragment ions that can be used for structural confirmation.
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
Comparative Summary of Analytical Methods
The choice of analytical method is dictated by the specific research question. A side-by-side comparison highlights the strengths and weaknesses of each technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge ratio analysis |
| Primary Use | Quantitative analysis, purity, isomer separation | Quantitative analysis, purity assessment | Structural elucidation, conformational analysis | Structural confirmation, molecular weight |
| Selectivity | Very High (separation + mass detection)[1] | High (separation-based) | High (structure-specific) | High (mass-specific) |
| Sensitivity | High (ng to pg levels) | Moderate (µg to ng levels); can be improved with derivatization[3] | Low (mg to µg levels) | Very High (pg to fg levels) |
| Sample Throughput | Moderate | High | Low | High (direct infusion) |
| Destructive? | Yes | No (can collect fractions) | No | Yes |
| Key Advantage | Excellent for separating volatile isomers.[1] | Robust, versatile, and widely available. | Unambiguous structural information. | High sensitivity and structural information from fragmentation.[9] |
| Key Limitation | Analyte must be volatile and thermally stable. | Lower sensitivity for compounds with weak chromophores. | Low throughput and sensitivity; expensive instrumentation. | Limited separation capability without a chromatographic front-end. |
Conclusion: Selecting the Right Tool for the Job
The analysis of this compound can be effectively accomplished using a variety of powerful analytical techniques.
-
For routine quality control, quantitative analysis, and the critical separation of isomers , GC-MS stands out as the method of choice due to its high selectivity and sensitivity.[1]
-
HPLC-UV offers a robust and versatile alternative for quantification, especially in environments where GC-MS is not available. Its utility can be significantly expanded through derivatization for trace analysis.[3][5]
-
For unambiguous structural confirmation and de novo characterization of the molecule or any unknown synthesis byproducts, NMR spectroscopy is the definitive tool.
-
Mass spectrometry , particularly tandem MS, provides vital confirmation of molecular weight and structural details through its fragmentation patterns, complementing both chromatographic and NMR data.[8][9]
A comprehensive analytical strategy often involves the synergistic use of these methods: chromatography for separation and quantification, and spectroscopy for definitive identification and structural elucidation. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the integrity and quality of their work.
References
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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De-Castro, A., et al. (n.d.). A validated method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. Analytical Methods, Royal Society of Chemistry. Retrieved from [Link]
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Crotti, A. E. M., et al. (2005). Electrospray Ionization Mass Spectrometry for Screening of Piperidine Alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society, 16(6B), 1432-1437. Retrieved from [Link]
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Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1089-1097. Retrieved from [Link]
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Schön, T., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5489. Retrieved from [Link]
-
Alvarenga, N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Retrieved from [Link]
-
Wurm, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486-2497. Retrieved from [Link]
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Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(35), 24459-24476. Retrieved from [Link]
-
Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Fluorophenyl Piperidine Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of a fluorine atom to a pharmacophore, a common strategy in modern drug design, can profoundly alter a compound's physicochemical properties, metabolic stability, and target engagement.[1] This guide provides an in-depth, objective comparison of the biological activities of 2-, 3-, and 4-fluorophenyl piperidine isomers, offering insights supported by experimental data to inform rational drug design and lead optimization efforts.
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological actions.[2] The positional isomerism of a fluorine substituent on the phenyl ring—ortho (2-), meta (3-), and para (4-)—introduces subtle yet significant changes in electron distribution, lipophilicity, and steric profile. These alterations, in turn, dictate the molecule's interaction with biological targets, leading to distinct pharmacological profiles for each isomer.
Comparative Analysis of Biological Activity
The primary focus of this guide is to delineate the differential effects of the 2-, 3-, and 4-fluorophenyl piperidine isomers on key biological targets, particularly within the central nervous system (CNS). The dopamine transporter (DAT) and the serotonin transporter (SERT) are critical proteins in monoamine neurotransmission and are prominent targets for drugs treating a range of neuropsychiatric disorders.
Dopamine Transporter (DAT) Affinity
The position of the fluorine atom on the phenyl ring significantly influences the binding affinity of phenylpiperidine derivatives for the dopamine transporter. While direct comparative data for the simplest fluorophenyl piperidine isomers is sparse in publicly available literature, structure-activity relationship (SAR) studies of more complex analogues consistently highlight the importance of the fluorine's location.
In a series of potent dopamine reuptake inhibitors based on the 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) scaffold, it has been observed that fluoro-substituted compounds are generally among the most active and selective for the DAT.[3] Further studies on N-benzylpiperidine analogues of GBR 12909 indicated that the presence of an electron-withdrawing group, such as fluorine, in the 4-position (para) of the N-benzyl group is beneficial for high-affinity binding to the DAT.[4] This suggests that the 4-fluorophenyl isomer is often favored for potent DAT inhibition.
Table 1: Comparative Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Affinities of Representative Fluorophenyl-Containing Piperidine Analogues
| Compound Class | Isomer Position | Target | Binding Affinity (Kᵢ, nM) | Selectivity (SERT/DAT) |
| N-Benzylpiperidine Analogues of GBR 12909 | 4-Fluoro | DAT | High Affinity (Specific values vary with the full structure) | High |
| 3-[(Aryl)(benzyloxy)methyl]piperidine Derivatives | 4-Fluoro | SERT | 2 - 400 | - |
The preference for the 4-fluoro substitution can be rationalized by considering the binding pocket of the dopamine transporter. The para position is often more sterically accessible and the electronic properties of the fluorine at this position can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with key amino acid residues in the binding site.
Serotonin Transporter (SERT) Affinity
Similar to the dopamine transporter, the serotonin transporter's affinity for fluorophenyl piperidine derivatives is also modulated by the position of the fluorine atom. In a study of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, compounds were found to have high affinity for the SERT, with Kᵢ values ranging from 2 to 400 nM.[5][6] While this study focused on compounds with a 4-fluorobenzyloxy moiety, it underscores the compatibility of the 4-fluoro substitution with high-affinity SERT binding.
Interestingly, a study on meperidine analogues revealed that substituents on the phenyl ring greatly influenced potency and selectivity for both DAT and SERT.[7][8] This suggests that the electronic effects of the fluorine atom, which differ between the ortho, meta, and para positions, play a crucial role in modulating binding affinity and selectivity.
Causality Behind Experimental Choices in Drug Design
The decision to place a fluorine atom at a specific position on the phenyl ring in a drug candidate is a deliberate one, driven by a deep understanding of medicinal chemistry principles.
-
Electronic Effects: Fluorine is the most electronegative element, and its position on the aromatic ring alters the electron density (pKa) of the piperidine nitrogen. This can be crucial for optimizing interactions with the target protein and for modulating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. The position of the fluorine can fine-tune this property, which is critical for crossing the blood-brain barrier and for optimizing the overall pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. The choice of the 2-, 3-, or 4-position depends on identifying the most likely sites of metabolism on the unsubstituted phenyl ring.
-
Conformational Effects: The steric bulk of the fluorine atom, although small, can influence the preferred conformation of the molecule. This can be exploited to lock the molecule into a bioactive conformation that fits optimally into the target's binding site.
Experimental Methodologies
To provide a comprehensive resource, this section details the standard experimental protocols used to assess the biological activity of fluorophenyl piperidine isomers.
Radioligand Binding Assay for DAT and SERT
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor or transporter.
Principle: This is a competitive binding assay where the test compound (the "cold" ligand) competes with a radiolabeled ligand (the "hot" ligand) known to bind with high affinity to the target (e.g., DAT or SERT). The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the target.
Workflow Diagram:
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target transporter (e.g., HEK293 cells transfected with human DAT or SERT, or rat striatal tissue).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate under specific conditions (e.g., temperature and duration) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Functional Assays: Neurotransmitter Uptake Inhibition
While binding assays measure affinity, functional assays measure the effect of a compound on the biological function of the target. For DAT and SERT, this is typically a neurotransmitter uptake inhibition assay.
Principle: This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) into cells or synaptosomes expressing the respective transporter.
Workflow Diagram:
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes expressing the target transporter.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short, defined period at a physiological temperature (e.g., 37°C).
-
Termination of Uptake: Stop the uptake by rapidly adding ice-cold buffer and filtering the mixture.
-
Washing: Wash the filters with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of internalized radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion and Future Directions
The positional isomerism of the fluorine atom on the phenyl ring of a piperidine scaffold is a critical determinant of its biological activity. While direct comparative studies on the simple 2-, 3-, and 4-fluorophenyl piperidine isomers are not extensively documented, the existing body of literature on more complex analogues strongly suggests that the 4-fluoro isomer is often optimal for high-affinity interactions with the dopamine and serotonin transporters.
The choice of a specific isomer in drug design is a multifactorial decision, balancing target affinity and selectivity with desirable ADME properties. The insights and experimental protocols detailed in this guide are intended to provide a solid foundation for researchers and drug development professionals to make informed decisions in the design and optimization of novel fluorophenyl piperidine-based therapeutics.
Future research should aim to conduct systematic, head-to-head comparisons of the 2-, 3-, and 4-fluorophenyl piperidine isomers across a broader range of biological targets to create a more complete and predictive understanding of their structure-activity relationships. Such studies will undoubtedly accelerate the development of more potent, selective, and safer medicines.
References
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Dutta, A. K., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
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Caccia, S., et al. (2002). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 10(6), 1807-1815. [Link]
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Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
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ResearchGate. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF. [Link]
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Trzaskowski, B., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 52(3), 473-479. [Link]
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U.S. National Library of Medicine. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. [Link]
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Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. [Link]
-
Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]
-
Semantic Scholar. (n.d.). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. [Link]
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Newman, A. H., et al. (1995). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Journal of Medicinal Chemistry, 38(20), 4135-42. [Link]
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U.S. National Library of Medicine. (2013). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC. [Link]
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PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]
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U.S. National Library of Medicine. (2021). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC. [Link]
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University of Miami. (n.d.). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. [Link]
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ResearchGate. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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Gluchowski, C., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-9. [Link]
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Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-30. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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A Structural and Pharmacological Dissection: 2-(2-Fluorophenyl)piperidine vs. Paroxetine
A Comparative Guide for Researchers in Drug Development
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperidine scaffold serves as a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth comparison of two molecules sharing this fundamental motif: the well-characterized selective serotonin reuptake inhibitor (SSRI) paroxetine and the less-explored chemical intermediate, 2-(2-Fluorophenyl)piperidine. While direct pharmacological data for this compound is not publicly available, a rigorous structural analysis and examination of established structure-activity relationships (SAR) for this chemical class allow for a compelling predictive comparison.
At a Glance: Core Structural Distinctions
The fundamental difference between paroxetine and this compound lies in the substitution pattern of the piperidine ring. Paroxetine is a 3,4-disubstituted piperidine, whereas this compound is a monosubstituted derivative. This seemingly subtle variation has profound implications for their three-dimensional shape, and consequently, their potential interactions with biological targets.
| Feature | This compound | Paroxetine |
| Piperidine Substitution | 2-position | 3- and 4-positions |
| Phenyl Group Position | Axial or Equatorial at C2 | Equatorial at C4 |
| Additional Substituents | None | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl] |
| Chirality | Racemic or single enantiomer | Specific (3S,4R) stereoisomer |
| Known Primary Target | Not established | Serotonin Transporter (SERT) |
Structural Deep Dive: A Tale of Two Scaffolds
Paroxetine's structure is a testament to the chemical intricacy required for high-affinity and selective binding to the serotonin transporter (SERT). Its chemical name, (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, reveals its key features.[1][2] The 4-(4-fluorophenyl) group is crucial for its SSRI activity, a common feature among many phenylpiperidine-based antidepressants.[3][4] The specific stereochemistry, with the fluorophenyl group in the equatorial position at C4 and the bulky benzodioxole-containing side chain also in an equatorial position at C3, is critical for its potent and selective inhibition of serotonin reuptake.[4]
In stark contrast, this compound is a much simpler molecule. Its key feature is the 2-fluorophenyl group attached to the second carbon of the piperidine ring. This substitution pattern places the phenyl group in a position that is sterically and electronically distinct from that in paroxetine.
Caption: Core structures of this compound and Paroxetine.
Pharmacological Profile: A Case of a Well-Defined Target vs. an Unknown Entity
Paroxetine: A Potent and Selective SERT Inhibitor
Paroxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3][5] This action is believed to be responsible for its antidepressant and anxiolytic effects.[6][7] In vitro radioligand binding studies have demonstrated that paroxetine has very high affinity for SERT, with a Ki value of 0.05 nM.[8] It exhibits significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as for various neurotransmitter receptors, including muscarinic, adrenergic, and histaminergic receptors.[9][10] This high selectivity for SERT contributes to its generally favorable side-effect profile compared to older classes of antidepressants.
This compound: A Hypothetical Pharmacological Profile
Given the absence of published pharmacological data, we can only hypothesize about the potential activity of this compound based on SAR principles. The phenylpiperidine scaffold is a known pharmacophore for a variety of CNS targets, including opioid receptors and monoamine transporters.[7] However, the specific substitution pattern is critical.
For SERT inhibition, a 4-arylpiperidine moiety, as seen in paroxetine, is a well-established structural motif. The change in the position of the fluorophenyl group from the 4-position to the 2-position in this compound would significantly alter the molecule's shape and how it presents its key functional groups to a binding pocket. It is plausible that this structural change would drastically reduce or eliminate any significant affinity for SERT.
Furthermore, the lack of the complex side chain found at the 3-position of paroxetine, which is known to contribute to its high-affinity binding to SERT, further suggests that this compound would not be a potent SERT inhibitor.
It is possible that this compound may have activity at other CNS targets, but without experimental data, this remains purely speculative. It is most likely that this compound serves as a building block for the synthesis of more complex molecules with desired pharmacological activities.
Experimental Workflow for Comparative Analysis
To empirically determine the pharmacological profile of this compound and compare it to paroxetine, a tiered experimental approach would be necessary.
Caption: Tiered experimental workflow for comparative pharmacological profiling.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for SERT
This protocol outlines a standard method to determine the binding affinity of this compound for the serotonin transporter, using paroxetine as a positive control.
Objective: To determine the inhibitory constant (Ki) of this compound for the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]-Citalopram (radioligand)
-
Paroxetine (positive control)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]-Citalopram (typically at its Kd)
-
Increasing concentrations of the test compound (this compound) or the positive control (paroxetine) over a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For determination of non-specific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
HEK293 cells expressing hSERT: This provides a clean and specific system to study the interaction with the human transporter without interference from other neuronal components.
-
[³H]-Citalopram: This is a high-affinity and selective radioligand for SERT, making it ideal for competitive binding assays.
-
Competitive binding format: This is a robust and widely accepted method to determine the affinity of an unlabeled compound for a specific target.
-
Cheng-Prusoff equation: This allows for the conversion of the experimentally determined IC₅₀ value to the more intrinsic measure of affinity, the Ki value, which is independent of the radioligand concentration used.
Conclusion
The structural comparison between this compound and paroxetine highlights the critical role of precise substituent placement and stereochemistry in defining pharmacological activity. While both molecules share a phenylpiperidine core, the positional difference of the fluorophenyl group and the absence of the complex 3-position side chain in this compound make it highly unlikely to exhibit paroxetine-like SERT inhibitory activity. Paroxetine's clinical efficacy is a direct result of its highly optimized structure for potent and selective SERT binding. This compound, on the other hand, is best understood as a chemical scaffold, a starting point from which more complex and potentially bioactive molecules can be synthesized. The proposed experimental workflow provides a clear path to empirically validate this structure-based hypothesis and to explore any unforeseen pharmacological properties of this simpler phenylpiperidine derivative.
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A Researcher's Guide to the Comparative Toxicity of Fluorinated Piperidine Derivatives: Bridging the Data Gap
Introduction: The Double-Edged Sword of Fluorination in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] The strategic introduction of fluorine atoms into these scaffolds has become a popular strategy in drug design to modulate properties such as metabolic stability, pKa, and lipophilicity, ultimately enhancing therapeutic efficacy.[2][3] However, this powerful tool is not without its potential perils. The same electronic effects that confer desirable pharmacological properties can also alter the toxicity profile of the parent molecule, sometimes in unpredictable ways.
This guide provides a comprehensive overview of the comparative toxicity of fluorinated piperidine derivatives. Acknowledging a significant gap in publicly available toxicological data for certain isomers, we will not only synthesize the existing information but also provide detailed, field-proven experimental protocols for researchers to conduct their own comparative toxicity assessments. Furthermore, we will delve into the mechanistic principles that likely govern the structure-toxicity relationships within this important class of compounds.
Known Toxicity Profiles: A Starting Point for Comparison
A thorough understanding of the toxicity of the parent piperidine molecule is essential for contextualizing the effects of fluorination. Subsequently, we will examine the available data for its fluorinated counterparts.
Piperidine: The Non-Fluorinated Benchmark
Piperidine itself is classified as a hazardous substance with moderate acute toxicity. It is corrosive to the skin and eyes and is toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]
| Toxicity Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 133 - 740 mg/kg | [6] |
| LD50 | Rabbit | Dermal | 275 - 320 mg/kg | [4][6] |
| LC50 | Rat | Inhalation | 4.8 mg/L (4 h) | [4] |
| LC50 | Mouse | Inhalation | 6,000 mg/m³ (2 h) | [7][8] |
Table 1: Acute Toxicity Data for Piperidine.
Fluorinated Piperidine Derivatives: What the Data Reveals (and Hides)
While the introduction of fluorine is a common strategy in drug development, comprehensive, publicly available toxicity data for simple monofluorinated piperidines is surprisingly scarce.
-
4-Fluoropiperidine: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-fluoropiperidine and its hydrochloride salt are classified as "Harmful if swallowed" or "Toxic if swallowed".[9][10] It is also noted to cause severe skin burns and eye damage, indicating a corrosive nature similar to the parent compound.[10]
-
2-Fluoropiperidine and 3-Fluoropiperidine: A critical finding of our literature review is the lack of available acute toxicity data for 2- and 3-fluoropiperidine. Safety Data Sheets for these compounds and their salts consistently state "No data available" for critical endpoints such as acute oral toxicity, skin corrosion/irritation, and serious eye damage.[11] This significant data gap underscores the importance of the experimental protocols detailed in this guide.
Mechanisms of Toxicity: A Predictive Framework
In the absence of direct comparative data, we can leverage established principles of fluorine chemistry and drug metabolism to hypothesize how the position of the fluorine atom on the piperidine ring might influence toxicity.
The Influence of Fluorine on Metabolism
The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidation.[12] However, fluorinated compounds are not metabolically inert.[13] The primary routes of metabolism for piperidine derivatives are mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, and typically involve N-dealkylation and oxidation of the piperidine ring.[14][15]
The position of the fluorine atom can influence these metabolic pathways:
-
Blocking of Metabolic Sites: Fluorine can be strategically placed at a "metabolic soft spot" to hinder CYP-mediated oxidation at that position.
-
Altered Basicity and Lipophilicity: Fluorine's strong electron-withdrawing effect can lower the basicity (pKa) of the piperidine nitrogen.[3] This can affect the molecule's interaction with metabolizing enzymes and its overall pharmacokinetic profile.[13] The lipophilicity of the molecule can also be altered, which in turn can influence its distribution and rate of metabolism.[13]
Potential for Toxic Metabolite Formation
A key concern with fluorinated compounds is the potential for metabolic activation to toxic products.[16] Two primary mechanisms are of relevance here:
-
Defluorination and Fluoride Ion Release: While the C-F bond is strong, enzymatic processes can lead to its cleavage, releasing fluoride ions.[17] Chronic exposure to elevated levels of fluoride can lead to skeletal fluorosis.[12]
-
Formation of Fluoroacetic Acid: A more severe risk is the metabolic formation of fluoroacetic acid, a potent inhibitor of the Krebs cycle with a human oral LD50 of 2-10 mg/kg.[12][16] This can occur if a two-carbon fragment containing the fluorine atom is cleaved from the parent molecule.
The likelihood of these toxic pathways being operative is dependent on the fluorine's position and the overall metabolism of the specific derivative.
Experimental Protocols: A Guide to Filling the Data Gap
Given the lack of comparative data, the following section provides detailed, standardized protocols for researchers to assess the in vitro cytotoxicity and in vivo acute oral toxicity of fluorinated piperidine derivatives.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are a crucial first step in characterizing the toxicity of a compound. They are rapid, cost-effective, and reduce the reliance on animal testing.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated piperidine derivatives (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Dye Extraction: Remove the Neutral Red medium, wash the cells, and add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
In Vivo Acute Oral Toxicity Assessment (OECD 423)
The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that allows for the determination of the acute oral toxicity of a substance with a reduced number of animals.[13]
Key Principles:
-
Stepwise Dosing: Groups of three female rats are dosed sequentially at one of four fixed starting doses (5, 50, 300, or 2000 mg/kg). The starting dose is selected based on any existing information about the substance's toxicity.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Decision Criteria: The outcome of the first group of animals determines the next step (i.e., whether to dose another group at a lower or higher dose, or to stop the test).
-
Classification: The results allow for the classification of the substance into one of the GHS categories for acute oral toxicity.
Experimental Workflow Diagram:
A simplified workflow for the OECD 423 Acute Toxic Class Method.
Conclusion: A Call for Further Research
The strategic fluorination of the piperidine scaffold holds immense promise for the development of novel therapeutics. However, a comprehensive understanding of the associated toxicological risks is paramount. This guide has synthesized the available toxicity data for fluorinated piperidine derivatives, revealing a significant knowledge gap for 2- and 3-substituted isomers.
By providing detailed experimental protocols, we empower researchers to fill this gap and make informed decisions in the drug discovery and development process. The interplay between fluorine's position, metabolic fate, and ultimate toxicity is a complex but critical area of investigation. A thorough, comparative toxicological assessment of these derivatives is not just an academic exercise but a crucial step towards the rational design of safer and more effective medicines.
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ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
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A Head-to-Head In Vitro Comparison of 2-(2-Fluorophenyl)piperidine Derivatives: A Guide for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Strategic modifications to this privileged structure can profoundly influence binding affinity, selectivity, and functional activity at various neuronal targets. The introduction of a 2-fluorophenyl group at the 2-position of the piperidine ring, in particular, has given rise to a class of compounds with significant potential for modulating key CNS targets, including monoamine transporters and sigma receptors.
This technical guide offers an in-depth, head-to-head comparison of the in vitro pharmacological profiles of various 2-(2-Fluorophenyl)piperidine derivatives. By synthesizing data from multiple preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform medicinal chemistry efforts and guide the selection of compounds for further investigation.
The Rationale for Fluorination: Enhancing Drug-like Properties
The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate key physicochemical properties.[3] In the context of this compound derivatives, the fluorine atom can influence lipophilicity, metabolic stability, and the electronic environment of the molecule, thereby impacting its interaction with biological targets.[3] This often translates to improved potency and a more desirable pharmacokinetic profile.
Comparative Analysis of In Vitro Performance
The following sections provide a detailed comparison of this compound derivatives and closely related analogs at key CNS targets. It is important to note that the data presented has been aggregated from various studies, and direct comparisons should be made with the understanding that experimental conditions may have varied.
Monoamine Transporter Inhibition: Targeting Dopamine and Serotonin Pathways
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical regulators of neurotransmission and are primary targets for the treatment of numerous psychiatric and neurological disorders. Several piperidine derivatives have been developed as potent inhibitors of these transporters.
Key Insights from Experimental Data:
The inhibitory activity of this compound derivatives and their analogs at DAT and SERT is typically assessed using radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the compound's binding affinity, with lower values indicating greater potency.
| Compound Class | Derivative/Analog | Target | Ki (nM) or IC50 (nM) | Selectivity (SERT/DAT) |
| Fluorophenylpiperidine Analogs | GBR 12909 (bis(4-fluorophenyl)methoxy derivative) | DAT | 1 | >100 |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | DAT | High Potency | 49 | |
| cis-isomer 7a (2,5-disubstituted piperidine) | DAT | Potent | High | |
| Compound 9 (4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog) | DAT | 6.6 | 33.8 | |
| Compound 19a (4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analog) | DAT | 6.0 | 30.0 | |
| Piperidine Analogs | (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β- carboxylate (6) | DAT | 21 | - |
| SERT | 7.6 | - |
Interpretation of Structure-Activity Relationships (SAR):
The data reveals that modifications to the piperidine scaffold significantly impact both potency and selectivity for monoamine transporters. For instance, analogs of the potent DAT ligand GBR 12909, which features a bis(4-fluorophenyl)methoxy moiety, demonstrate that both the N-substituent and the nature of the aromatic groups are critical for high-affinity binding.[4][5] The cis-isomeric configuration in 2,5-disubstituted piperidines appears to be favorable for potent and selective DAT inhibition.[6] Furthermore, bioisosteric replacement of a phenyl group with a thiophene moiety has been shown to yield some of the most potent compounds in certain series.[5]
Sigma Receptor Modulation: A Target for Neurological and Psychiatric Disorders
Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a range of cellular functions and are considered promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[2][7]
Key Insights from Experimental Data:
The affinity of this compound derivatives for sigma receptors is also determined through radioligand binding assays. The selectivity for σ1 versus σ2 receptors is a critical parameter in the development of targeted therapies.
| Compound Class | Derivative/Analog | Target | Ki (nM) | Selectivity (σ1/σ2) |
| Fluorophenylpiperidine Analogs | SYA 013 Analog 7 | σ2 | 2.2 | - |
| SYA 013 Analog 21 | σ2 | 2.2 | - | |
| SYA 013 Analog 22 | σ2 | High Affinity | 41.8 | |
| Piperidine Analogs | Compound 5 | σ1 | 3.64 | High |
| Compound 11 | σ1 | 4.41 | - |
Interpretation of Structure-Activity Relationships (SAR):
Studies on various piperidine and piperazine derivatives have shown that the piperidine ring is a key structural element for achieving high affinity at the σ1 receptor.[2][7] Modifications to the substituents on the piperidine nitrogen and the aromatic moieties can be systematically varied to optimize both potency and selectivity for σ1 over σ2 receptors. For instance, in a series of SYA 013 analogs, specific substitutions led to high-affinity and selective ligands for the σ2 receptor.[8]
Experimental Methodologies: A Closer Look
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the underlying experimental protocols.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to its target receptor or transporter.
Workflow for Radioligand Binding Assay:
Workflow for a typical radioligand binding assay.
Key Protocol Steps:
-
Membrane Preparation: Cells or tissues expressing the target of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-dopamine for DAT) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target.
Workflow for a Cell-Based Functional Assay (e.g., Calcium Mobilization):
Workflow for a cell-based calcium mobilization assay.
Key Protocol Steps:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are plated in a multi-well format.
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular signaling molecules (e.g., calcium).
-
Compound Addition: The test compound is added to the wells.
-
Signal Detection: The change in fluorescence is measured using a plate reader.
-
Data Analysis: The data is used to generate dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
Signaling Pathways of Key Targets
Understanding the signaling pathways modulated by this compound derivatives is crucial for predicting their downstream cellular effects.
Dopamine Transporter (DAT) Signaling:
Simplified schematic of dopamine transporter (DAT) function and inhibition.
DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibitors of DAT, such as certain this compound derivatives, block this reuptake process, leading to an increase in the concentration and duration of dopamine in the synapse. This enhanced dopaminergic neurotransmission is the basis for their therapeutic effects in conditions like ADHD and depression.
Sigma-1 Receptor Signaling:
Overview of Sigma-1 receptor signaling at the ER-mitochondrion interface.
The σ1 receptor is a unique intracellular protein that acts as a molecular chaperone. It resides at the endoplasmic reticulum-mitochondrion interface and modulates a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival. Ligands that bind to the σ1 receptor can either enhance or inhibit its chaperone activity, leading to a wide range of downstream effects.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of potent and selective modulators of key CNS targets. The in vitro data compiled in this guide highlight the significant impact of subtle structural modifications on the pharmacological profile of these derivatives. While this analysis provides a valuable starting point, further head-to-head studies within a homologous series of this compound compounds are warranted to establish more definitive structure-activity relationships. Future research should also focus on elucidating the functional consequences of target engagement and translating in vitro findings into in vivo efficacy and safety profiles.
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SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. PubMed. Available at: [Link]
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A Researcher's Guide to the Experimental Validation of In Silico Predictions for 2-(2-Fluorophenyl)piperidine
Introduction: From Silicon to Synapse
In the modern drug discovery landscape, in silico computational screening has become an indispensable first step, rapidly generating hypotheses about a novel compound's biological activity and potential therapeutic targets.[1] This guide focuses on 2-(2-Fluorophenyl)piperidine , a novel small molecule featuring the privileged piperidine scaffold, a structure common in pharmaceuticals targeting the central nervous system (CNS).[2] While its exact pharmacological profile is uncharacterized, its structural similarity to known psychoactive agents suggests a high probability of CNS activity.
Computational tools, such as SwissTargetPrediction, leverage the principle of chemical similarity to forecast potential protein targets by comparing a query molecule to a vast database of compounds with known bioactivity.[3][4][5] For this compound, a hypothetical screening using such a tool might yield a target profile suggesting interactions with key proteins implicated in neuropsychiatric and cognitive functions.
This guide provides a rigorous, multi-tiered framework for the experimental validation of such in silico predictions. We will move from initial, high-throughput in vitro binding and functional assays to more complex in vivo behavioral models. This comparison guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a self-validating experimental cascade. Every step is designed to systematically confirm or refute the computational hypotheses, building a robust, evidence-based profile of our compound of interest.
The In Silico Hypothesis: A Plausible Target Profile
Based on its 2-phenylpiperidine structure, a typical in silico prediction report for our compound might point towards several high-probability targets. For the purpose of this guide, we will work with a plausible, hypothetical set of predictions that position this compound as a multi-target ligand.
Table 1: Hypothetical In Silico Target Predictions for this compound
| Target Class | Specific Target | Predicted Activity | Therapeutic Relevance |
| Receptor | Sigma-1 Receptor (σ1R) | High-affinity ligand | Neuroprotection, Cognition, Antidepressant |
| Receptor | Dopamine D2 Receptor (D2R) | Antagonist / Inverse Agonist | Antipsychotic, Schizophrenia |
| Enzyme | Acetylcholinesterase (AChE) | Inhibitor | Alzheimer's Disease, Cognitive Enhancement |
This predicted profile suggests that this compound could have a complex pharmacological signature with potential applications in treating psychosis, depression, or cognitive deficits. The core directive of our experimental work is to systematically and rigorously test these predictions.
The Validation Workflow: A Tiered Approach
A robust validation strategy does not rely on a single experiment. Instead, it builds a case through a series of orthogonal assays, moving from the molecular to the organismal level. This tiered approach is both scientifically sound and resource-efficient.
Caption: A tiered workflow for validating in silico predictions.
Tier 1: In Vitro Target Engagement & Functional Activity
The first and most direct step is to determine if this compound physically interacts with its predicted targets and elicits a functional response. We will use established, high-throughput assays for each predicted target.
Sigma-1 Receptor (σ1R) Binding Affinity
Scientific Rationale: This experiment directly tests the prediction that our compound is a σ1R ligand. A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor. It measures how effectively our test compound competes with a known high-affinity radiolabeled ligand ([³H]-(+)-pentazocine) for binding to the receptor.[6][7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize membrane preparations from guinea pig liver or from cells recombinantly expressing human σ1R, as these sources have high receptor density.[6]
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
Assay Setup (96-well plate):
-
Total Binding: Add receptor membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.[8]
-
Non-specific Binding: Add receptor membrane preparation, [³H]-(+)-pentazocine, and a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol) to saturate the receptors.[6]
-
Test Compound: Add receptor membrane preparation, [³H]-(+)-pentazocine, and the corresponding dilution of this compound.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[6][8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of compound that inhibits 50% of specific binding), which can then be converted to a Ki (inhibition constant).
Table 2: Expected Data Output for σ1R Binding Assay
| Compound | IC50 (nM) | Ki (nM) | Interpretation |
| This compound | Experimental Value | Calculated Value | High affinity if Ki < 100 nM |
| Haloperidol (Control) | ~2-5 | ~1-3 | Validates assay performance |
Dopamine D2 Receptor (D2R) Functional Activity
Scientific Rationale: The in silico prediction suggests antagonism at the D2R. D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11] A functional assay measuring cAMP levels is a direct way to test for agonism or antagonism. We will first stimulate cAMP production with forskolin and then measure our compound's ability to reverse this effect (agonism) or block the effect of a known agonist like dopamine (antagonism).
Experimental Protocol: cAMP Inhibition Assay
-
Cell Line: Use a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human D2R (long isoform).[10][12]
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Assay Buffer: Use a stimulation buffer such as HBSS containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of a D2R agonist (e.g., dopamine at its EC80) along with a stimulant of adenylyl cyclase (e.g., 20 µM forskolin).
-
Incubate for 15-30 minutes at 37°C.[13]
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration. For antagonist mode, determine the IC50 value, representing the concentration at which our compound inhibits 50% of the dopamine response.
Table 3: Expected Data Output for D2R Functional Assay
| Compound | Mode | EC50 / IC50 (nM) | Interpretation |
| This compound | Antagonist | Experimental Value | Potent antagonist if IC50 < 1 µM |
| Dopamine (Control) | Agonist | ~1-10 | Validates cell line response |
| Haloperidol (Control) | Antagonist | ~5-20 | Validates antagonist assay setup |
Acetylcholinesterase (AChE) Enzymatic Inhibition
Scientific Rationale: To validate the prediction of AChE inhibition, we will use the classic Ellman's method, a rapid and reliable colorimetric assay.[14][15][16] The assay measures the activity of AChE by detecting the product of a reaction between thiocholine (produced by AChE from the substrate acetylthiocholine) and DTNB (Ellman's reagent), which forms a yellow-colored compound.[14] An inhibitor will slow the rate of color formation.
Experimental Protocol: Ellman's Method
-
Reagents:
-
AChE enzyme (e.g., from Electrophorus electricus).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: Acetylthiocholine (ATCh).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Setup (96-well plate):
-
100% Activity Control: Add AChE enzyme, buffer, and solvent (e.g., DMSO).
-
Blank: Add buffer only.
-
Test Wells: Add AChE enzyme, buffer, and serial dilutions of the test compound.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add a working solution containing both ATCh and DTNB to all wells to start the reaction.
-
Detection: Measure the absorbance at 412 nm kinetically over 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to enzyme activity.[15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Table 4: Expected Data Output for AChE Inhibition Assay
| Compound | IC50 (µM) | Interpretation |
| This compound | Experimental Value | Active inhibitor if IC50 < 10 µM |
| Physostigmine (Control) | ~0.1-0.5 | Validates assay performance |
Tier 2: In Vitro ADME-Tox Profile
Scientific Rationale: Before proceeding to costly and ethically intensive in vivo studies, it is crucial to assess the compound's basic drug-like properties. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.[18] Inhibition of these enzymes is a major cause of adverse drug-drug interactions.[18] Therefore, screening for CYP inhibition is a standard step in early drug development.
Experimental Protocol: CYP450 Inhibition Assay
-
Enzyme Source: Use pooled human liver microsomes, which contain a mixture of major CYP enzymes.[19]
-
Substrates: Use a "cocktail" of probe substrates, each specific for a major CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[19]
-
Assay Setup: Incubate the human liver microsomes, the substrate cocktail, and various concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the cofactor NADPH.
-
Termination: Stop the reaction after a set time (e.g., 10-30 minutes) by adding a quenching solvent like acetonitrile.
-
Detection: Analyze the formation of the specific metabolite from each probe substrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.
Table 5: Expected Data Output for CYP450 Inhibition Panel
| CYP Isoform | IC50 (µM) | Interpretation |
| CYP1A2 | Experimental Value | Low risk if > 10 µM |
| CYP2C9 | Experimental Value | Low risk if > 10 µM |
| CYP2C19 | Experimental Value | Low risk if > 10 µM |
| CYP2D6 | Experimental Value | Low risk if > 10 µM |
| CYP3A4 | Experimental Value | Low risk if > 10 µM |
Tier 3 & 4: In Vivo Behavioral & Safety Phenotyping
Scientific Rationale: If the in vitro data confirms target engagement at potencies that are not overshadowed by significant CYP inhibition, the next logical step is to assess whether these molecular interactions translate into a functional effect in a living organism. Based on our hypothetical targets, we will select behavioral models in mice that are widely accepted for screening antipsychotic-like, antidepressant-like, and pro-cognitive effects.[20] These are paired with basic safety assessments to check for overt motor side effects.
Prepulse Inhibition (PPI) Test (Antipsychotic-like Activity)
Scientific Rationale: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). In neuropsychiatric disorders like schizophrenia, this "sensory gating" is impaired.[21][22] Many effective antipsychotic drugs can restore PPI in animal models. This test directly assesses the functional consequences of D2R antagonism predicted in silico.
Experimental Protocol: PPI in Mice
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the mouse, a speaker for auditory stimuli, and a sensor to detect the startle response.
-
Acclimation: Place the mouse in the chamber for a 5-minute acclimation period with background noise (e.g., 70 dB).
-
Stimuli: The test consists of multiple trial types presented in a pseudorandom order:
-
Pulse alone (e.g., 120 dB noise burst).
-
Prepulse + Pulse (e.g., 74, 78, or 82 dB prepulse followed 100 ms later by the 120 dB pulse).[23]
-
No stimulus (background noise only).
-
-
Dosing: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Data Analysis: The startle response is measured for each trial. PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Novel Object Recognition (NOR) Test (Cognitive Enhancement)
Scientific Rationale: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[24][25] It is a widely used assay for assessing recognition memory, which is relevant to the predicted activities at σ1R and AChE. An improvement in performance can indicate pro-cognitive effects.
Experimental Protocol: NOR in Mice
-
Apparatus: An open-field arena.
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[26]
-
Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Administer the test compound before this phase.
-
Testing (Day 2, after retention interval): After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel one. Allow the mouse to explore for 10 minutes.[26][27]
-
Data Analysis: Video tracking software is used to measure the time spent exploring each object. A discrimination index is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher positive index indicates better recognition memory.
Forced Swim Test (FST) (Antidepressant-like Activity)
Scientific Rationale: The FST is a classic screening tool for antidepressant efficacy.[28][29] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants increase the time the animal spends actively trying to escape.[30]
Experimental Protocol: FST in Mice
-
Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.[30][31]
-
Dosing: Administer the test compound 30-60 minutes prior to the test.
-
Procedure: Place the mouse in the water for a 6-minute session.[32] The behavior is typically video-recorded.
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile. A significant decrease in immobility time compared to the vehicle control group suggests an antidepressant-like effect.
Open Field & Rotarod Tests (General Safety & Motor Coordination)
Scientific Rationale: It is critical to ensure that the effects observed in behavioral tests are not simply byproducts of general changes in motor activity or coordination.[33][34] The Open Field Test assesses general locomotor activity and anxiety-like behavior, while the Rotarod test specifically measures motor coordination and balance.[35] These should be run in parallel with the efficacy models.
Table 6: Summary of In Vivo Validation and Comparison
| Test | Primary Hypothesis Tested | Alternative Hypothesis Tested | Key Metric | Expected Outcome for Validation |
| Prepulse Inhibition | D2R Antagonism (Antipsychotic) | σ1R modulation of sensorimotor gating | % PPI | Increased % PPI vs. vehicle or disease model |
| Novel Object Rec. | AChE Inhibition / σ1R Agonism (Pro-cognitive) | General CNS stimulation | Discrimination Index | Increased Discrimination Index vs. vehicle |
| Forced Swim Test | σ1R Agonism (Antidepressant) | D2R antagonism effects on mood | Immobility Time (s) | Decreased immobility time vs. vehicle |
| Open Field Test | N/A (Safety) | Hyper/hypo-activity, anxiolytic effects | Distance Traveled (m) | No significant change from vehicle |
| Rotarod Test | N/A (Safety) | Sedation, motor impairment | Latency to Fall (s) | No significant change from vehicle |
Conclusion: Synthesizing the Evidence
The journey from a computational prediction to a validated lead compound is one of systematic, evidence-based inquiry. This guide outlines a logical and rigorous workflow to test the hypothetical bioactivity of this compound. By first confirming molecular interactions in vitro and then assessing their functional consequences in relevant in vivo models, researchers can build a comprehensive and trustworthy pharmacological profile.
If the experimental data from Tier 1 aligns with the in silico predictions (e.g., high affinity at σ1R, potent D2R antagonism, and moderate AChE inhibition), and the compound shows a favorable in vitro safety profile in Tier 2, the in vivo studies in Tier 3 become highly justified. A positive result in the PPI and NOR tests, coupled with a clean profile in the safety assays (Tier 4), would provide strong, multi-faceted validation of the initial computational hypothesis. This integrated approach, blending computational chemistry with classical pharmacology, represents a powerful paradigm for accelerating the discovery of novel CNS therapeutics.
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of 2-(2-Fluorophenyl)piperidine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the pharmacokinetic profiles of 2-(2-Fluorophenyl)piperidine analogs. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2][3][4] The strategic introduction of a 2-fluorophenyl group can significantly modulate a compound's physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions, making this scaffold particularly attractive for developing central nervous system (CNS) and other therapies.[5][6][7]
Understanding the comparative pharmacokinetics of analogs built on this core is not merely an academic exercise; it is a critical step in rational drug design. It allows for the selection of candidates with optimal exposure, metabolic fate, and potential for in vivo efficacy, thereby reducing late-stage attrition.[8][9] This guide will delve into the essential in vitro assays, explain the causality behind experimental choices, and provide detailed, self-validating protocols to generate robust and comparable data.
The Logic of Pharmacokinetic Comparison: An Experimental Workflow
The early-stage assessment of pharmacokinetics follows a logical progression from fundamental physicochemical properties to complex cellular and metabolic assays. The goal is to build a comprehensive profile that informs candidate selection and optimization.[10] A well-designed screening cascade ensures that resources are focused on the most promising compounds.[11]
Caption: General workflow for pharmacokinetic profiling of drug candidates.
Comparative Data Analysis: A Template for Evaluation
To effectively compare analogs, it is crucial to summarize key pharmacokinetic parameters in a structured format. The following table presents a hypothetical comparison of three this compound analogs, illustrating how structural modifications can impact their ADME profiles. Such a table serves as the primary output of the experimental work described in this guide.
| Analog ID | Structural Modification | Aqueous Solubility (µM) | LogD at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (T½, min) | Plasma Protein Binding (%) | Primary Metabolizing CYP Isoform |
| Analog A | Parent Scaffold | 45 | 2.8 | 8.5 | 45 | 92.1 | CYP3A4 |
| Analog B | Addition of polar group (e.g., -OH) on piperidine ring | 150 | 2.1 | 3.2 | >120 | 75.6 | CYP2D6 |
| Analog C | Addition of lipophilic group (e.g., -CH₃) on piperidine N | 15 | 3.5 | 12.1 | 15 | 98.5 | CYP3A4 |
Expert Interpretation:
-
Analog A represents a baseline profile. Its moderate stability and high permeability make it a viable starting point.
-
Analog B demonstrates how adding a polar hydroxyl group can increase solubility and dramatically improve metabolic stability (potentially by blocking a site of metabolism), but at the cost of reduced permeability and a potential shift in metabolic pathways to CYP2D6.[12]
-
Analog C shows that increasing lipophilicity can enhance permeability but often leads to lower solubility, higher plasma protein binding, and increased metabolic liability (lower half-life), a common trade-off in drug design.
Core Experimental Protocols
The following protocols are foundational for generating the comparative data discussed above. They are designed to be self-validating by including appropriate controls and quality checks.
Metabolic Stability in Human Liver Microsomes
Causality & Rationale: This assay is a primary screen to estimate a compound's susceptibility to Phase I metabolism, predominantly by cytochrome P450 (CYP) enzymes.[13] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes. A short half-life in this assay predicts high hepatic clearance in vivo, which can lead to poor oral bioavailability. The 2-fluorophenyl moiety may confer some metabolic stability, but other positions on the piperidine ring are often susceptible to oxidation.[14][15]
Detailed Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test analog in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase) in a phosphate buffer as per the manufacturer's instructions.
-
Prepare positive controls: a rapidly metabolized compound (e.g., Verapamil) and a slowly metabolized compound (e.g., Warfarin).
-
-
Reaction Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test analog to achieve a final concentration of 1 µM. Keep the final DMSO concentration below 0.5% to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Cell Permeability using Caco-2 Monolayers
Causality & Rationale: The Caco-2 assay is the industry standard for predicting intestinal absorption of orally administered drugs.[16] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay measures both passive diffusion and active transport.
Caption: Bidirectional transport in the Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a differentiated, confluent monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. TEER values should be >250 Ω·cm².
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Add the test analog (e.g., at 10 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At set time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh HBSS.
-
-
Efflux Measurement (Basolateral to Apical - B→A):
-
Perform the experiment in reverse: add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein.
-
-
Monolayer Integrity Check:
-
After the experiment, add a low-permeability marker like Lucifer Yellow to the donor chamber and measure its appearance in the receiver chamber to confirm the monolayer was intact throughout the assay.
-
-
Sample Analysis & Data Calculation:
-
Analyze the concentration of the analog in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[17]
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is subject to active efflux.
-
Mechanistic Insights: The Role of Cytochrome P450
The metabolism of piperidine-containing drugs is often dominated by CYP enzymes, particularly CYP3A4 and CYP2D6.[12][18][19] Understanding these interactions is key to interpreting stability data and predicting potential drug-drug interactions.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-(2-Fluorophenyl)piperidine
Understanding the Inherent Risks of 2-(2-Fluorophenyl)piperidine
The primary hazards associated with this compound are extrapolated from its constituent moieties: the piperidine ring and the fluorophenyl group. Piperidine is a well-characterized cyclic amine that is known to be flammable, toxic, and corrosive.[1][2][3] The introduction of a fluorophenyl group can modify the reactivity and toxicity profile of the molecule. Fluorinated aromatic compounds are common in pharmaceuticals and agrochemicals and their disposal requires careful consideration due to their persistence and potential for environmental accumulation.
Based on this analysis, this compound should be handled as a hazardous substance with the following potential characteristics:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.[4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[4][5]
-
Flammability: As a derivative of piperidine, it should be considered a flammable liquid.[1][3]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[1]
A summary of the anticipated hazard classifications is provided in the table below.
| Hazard Classification | Anticipated for this compound | Rationale |
| Acute Oral Toxicity | Category 4 | Based on data for 4-(4-FLUORO-PHENYL)-PIPERIDINE[4] |
| Acute Dermal Toxicity | Category 3 | Based on data for piperidine[1][6] |
| Acute Inhalation Toxicity | Category 3 | Based on data for piperidine[1][6] |
| Skin Corrosion/Irritation | Category 2 | Based on data for 4-(4-FLUORO-PHENYL)-PIPERIDINE[4] |
| Serious Eye Damage/Irritation | Category 2A | Based on data for 4-(4-FLUORO-PHENYL)-PIPERIDINE[4] |
| Flammability | Category 2 | Based on data for piperidine[1][3] |
A Step-by-Step Protocol for the Disposal of this compound
The proper disposal of this compound is not merely a suggestion but a regulatory and ethical imperative. Adherence to the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations internationally, is mandatory.[7][8][9][10] The following procedures are designed to ensure compliance and minimize risk.
Waste Minimization: The First Line of Defense
Before considering disposal, it is crucial to implement waste minimization strategies. This proactive approach not only reduces disposal costs but also enhances laboratory safety.
-
Prudent Purchasing: Order only the quantities of this compound that are necessary for your immediate research needs.
-
Inventory Management: Maintain a meticulous inventory of all chemicals, including this compound, to prevent over-ordering and the expiration of stock.
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams are managed appropriately.
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
Chemical Incompatibility: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or acids, to avoid violent reactions.[11]
-
Container Selection: Utilize a chemically resistant container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for piperidine derivatives.[12] Ensure the container has a secure, leak-proof lid.
Labeling: Clear and Compliant Communication
Accurate and comprehensive labeling of waste containers is a critical component of safe waste management and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).
Your waste label for this compound should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Flammable, Toxic, Corrosive"
-
The date of accumulation (the date you first added waste to the container)
-
The name and contact information of the responsible researcher or laboratory
Handling of Contaminated Materials
Any materials that come into contact with this compound must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in the designated waste container.
-
Labware: Disposable labware (e.g., pipette tips, vials) should be collected in the designated waste container. Non-disposable glassware should be decontaminated using a suitable solvent (such as ethanol or isopropanol), and the resulting rinseate must be collected as hazardous waste.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[13][14][15][16][17] The following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield provide the most comprehensive protection against splashes.[17]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines and halogenated compounds.[16] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[11]
-
Respiratory Protection: All handling of this compound, including transfer to a waste container, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the safe disposal of this compound.
Final Disposition: The Role of High-Temperature Incineration
The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration.[18][19][20][21][22] This process is typically carried out in a specialized hazardous waste incinerator that operates at temperatures sufficient to ensure the complete destruction of the molecule, minimizing the formation of toxic byproducts. For halogenated waste, incineration temperatures are often required to be at or above 1100°C.[19][20] The acidic gases produced during combustion (such as hydrogen fluoride and hydrogen chloride) are neutralized in a scrubber system before being released into the atmosphere.
It is imperative that the disposal of this compound is handled by a licensed and reputable hazardous waste management company that can provide documentation of its final disposition, often referred to as a "cradle-to-grave" manifest.
By adhering to these rigorous protocols, researchers and scientists can ensure that their valuable work in the laboratory does not come at the cost of personal safety or environmental integrity. The principles outlined in this guide are intended to foster a deep-seated culture of safety that extends beyond compliance to a genuine commitment to responsible chemical stewardship.
References
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Induchem. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
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BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from [Link]
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Durr. (2012). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]
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Office of Environmental Sustainability. (2016). Technical Amendment to Integrated Pollution Prevention and Control Licence. Retrieved from [Link]
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CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
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Lion Technology. (n.d.). IS IT A RCRA HAZARDOUS WASTE? Retrieved from [Link]
-
El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
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El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Technology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
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-
Safety Management. (n.d.). LISTED WASTED. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
